3-Azepan-1-yl-4-(methylsulphonyl)aniline
Description
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Properties
IUPAC Name |
3-(azepan-1-yl)-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(14)10-12(13)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWKOIXHQDAFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192169 | |
| Record name | 3-(Hexahydro-1H-azepin-1-yl)-4-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-38-1 | |
| Record name | 3-(Hexahydro-1H-azepin-1-yl)-4-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hexahydro-1H-azepin-1-yl)-4-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
This guide provides a comprehensive overview of the synthesis and characterization of 3-Azepan-1-yl-4-(methylsulphonyl)aniline (CAS No. 1000018-38-1), a key intermediate in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.
Introduction: The Significance of Substituted Anilines
Substituted anilines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The title compound, with its unique combination of an azepane ring, a methylsulfonyl group, and an aniline moiety, presents a versatile scaffold for the development of novel pharmaceuticals. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety. The azepane ring, a seven-membered saturated heterocycle, offers a greater degree of conformational flexibility compared to smaller five- or six-membered rings, enabling more extensive exploration of the chemical space in drug design.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation involves the displacement of a leaving group on an aromatic ring by a nucleophile.
Mechanistic Rationale
The success of the SNAr reaction hinges on the electronic nature of the aromatic substrate. The aniline ring must be "activated" by the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. In the case of our target molecule, the methylsulfonyl (-SO2CH3) group serves as a potent EWG, effectively stabilizing the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction.
Recent mechanistic studies have provided deeper insights into SNAr reactions, suggesting that many proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway.[1][2] The exact mechanism can be influenced by factors such as the nature of the solvent, the base used, and the specific reactants.[3][4] Kinetic investigations have revealed that in some cases, a species formed during the reaction can act as a catalyst, leading to complex reaction profiles.[3][4] For the synthesis of this compound, a concerted or borderline mechanism is likely at play, influenced by the moderate electron-withdrawing nature of the sulfonyl group.[2][5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Validated Synthetic Procedure
The following protocol is based on established methodologies for similar SNAr reactions, such as the synthesis of related pharmaceutical intermediates.[6]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Fluoro-4-(methylsulfonyl)aniline | 252561-34-5 | C7H8FNO2S | 189.21 |
| Azepane | 111-49-9 | C6H13N | 99.17 |
| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 | 138.21 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C2H6OS | 78.13 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | 88.11 |
| Brine (Saturated NaCl solution) | N/A | NaCl in H2O | N/A |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Na2SO4 | 142.04 |
Step-by-Step Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Fluoro-4-(methylsulfonyl)aniline (1.0 equivalent), azepane (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable volume of anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining DMSO.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
1H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected chemical shifts (δ) in ppm (relative to TMS) in a suitable solvent like CDCl3 or DMSO-d6 would be:
-
Aromatic protons on the aniline ring (typically in the range of 6.5-7.5 ppm).
-
Protons of the methylsulfonyl group (a singlet around 3.0 ppm).
-
Protons of the azepane ring (multiplets in the aliphatic region, typically 1.5-3.5 ppm).
-
The amine (-NH2) protons (a broad singlet, the chemical shift of which is concentration and solvent dependent).
-
-
13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): This technique is commonly used to determine the molecular weight of the compound. The expected molecular ion peak ([M+H]+) for C13H20N2O2S would be at m/z 269.13.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands (in cm-1) would include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm-1, characteristic of a primary amine.
-
C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm-1.
-
S=O stretching: Strong, characteristic absorptions for the sulfonyl group, typically two bands around 1300-1350 cm-1 (asymmetric) and 1140-1160 cm-1 (symmetric).
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm-1 region.
Structure-Characterization Relationship Diagram
Caption: Relationship between the molecular structure and its characterization data.
Conclusion and Future Directions
The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for producing this valuable pharmaceutical intermediate. The detailed protocol and characterization data provided in this guide serve as a reliable resource for researchers in the field. Further optimization of reaction conditions, such as exploring alternative bases, solvents, or catalysts, could lead to improved yields and reduced reaction times, enhancing the overall efficiency of the synthesis. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new therapeutic agents.
References
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Kim, J., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering, 8(8), 1848-1857. Available at: [Link]
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Clayden, J., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Angewandte Chemie International Edition, 57(30), 9538-9542. Available at: [Link]
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Bak, J. B., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(30), 9538-9542. Available at: [Link]
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Kim, J., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. ResearchGate. Available at: [Link]
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Powers, A. S., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 12(3), 1146-1153. Available at: [Link]
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Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36. Available at: [Link]
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DeLombaert, S., et al. (1994). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 37(4), 498-511. Available at: [Link]
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Kovalev, I. S., et al. (2021). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 17, 2229-2238. Available at: [Link]
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El-Daly, S. A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 2635. Available at: [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
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Bermejo, F. (2021). Reactions for making widely used aniline compounds break norms of synthesis. Nature, 596(7873), 484-485. Available at: [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
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A Comprehensive Guide to the Physicochemical Characterization of 3-Azepan-1-yl-4-(methylsulphonyl)aniline for Drug Discovery
Introduction: Bridging the Gap Between Synthesis and Clinical Success
In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles is directly linked to the molecule's fundamental physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4] This guide provides an in-depth framework for the comprehensive physicochemical characterization of 3-Azepan-1-yl-4-(methylsulphonyl)aniline , a novel compound with potential therapeutic applications.
As direct experimental data for this specific molecule is not yet publicly available, this document will serve as a practical roadmap for researchers and drug development professionals. We will delve into the critical physicochemical parameters, the robust experimental methodologies for their determination, and the strategic role of in silico predictions. The overarching goal is to equip scientific teams with the knowledge to build a comprehensive data package that informs decision-making, mitigates risks, and accelerates the development timeline.
Molecular Structure and Initial Assessment
The foundational step in characterizing any new chemical entity is a thorough understanding of its structure. This compound is comprised of an aniline core, substituted with an azepane ring and a methylsulfonyl group.
Structure:
This structure immediately highlights several key features that will influence its physicochemical properties:
-
Aniline Moiety: The primary amine on the aromatic ring is a basic center, making the compound's ionization state pH-dependent.
-
Azepane Ring: This saturated heterocyclic amine introduces another basic center and contributes to the molecule's overall lipophilicity and three-dimensional shape.
-
Methylsulfonyl Group: This electron-withdrawing group will influence the pKa of the aniline nitrogen and contributes to the molecule's polarity.
A preliminary in silico assessment using computational tools can provide initial estimates for key properties, guiding subsequent experimental work.[5][6][7][8][9]
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties for any aspiring drug candidate.[10][11][12] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[13] It can also present significant challenges during formulation development.[11]
Significance in Drug Discovery
-
Absorption: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[13]
-
Formulation: Poorly soluble compounds may require complex and costly formulation strategies to achieve adequate therapeutic concentrations.[11]
-
In Vitro Assays: Low solubility can lead to compound precipitation in biological assays, resulting in inaccurate and misleading data.[12]
Experimental Determination of Aqueous Solubility
Two primary types of solubility are typically measured: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput measurement of the solubility of a compound from a DMSO stock solution in an aqueous buffer. It is often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[14][15][16]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound. It is a more time- and resource-intensive measurement but provides a more accurate representation of the compound's solubility.[14][17][18]
Table 1: Predicted and Experimental Aqueous Solubility of this compound
| Parameter | Predicted Value | Experimental Value |
| Kinetic Solubility (pH 7.4) | To be determined | |
| Thermodynamic Solubility (pH 7.4) | To be determined |
Protocol 1: Shake-Flask Method for Thermodynamic Solubility [17]
-
Preparation: Add an excess amount of solid This compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the thermodynamic solubility at the specified pH and temperature.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes.[1][3][4][19][20] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Significance in Drug Discovery
-
Permeability: A certain degree of lipophilicity is required for a drug to passively diffuse across the lipid bilayers of cell membranes.[2]
-
Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.[2]
-
Toxicity: High lipophilicity can lead to non-specific binding to off-target proteins and increased potential for toxicity.[19]
-
Solubility: There is often an inverse relationship between lipophilicity and aqueous solubility.[1]
Table 2: Predicted and Experimental Lipophilicity of this compound
| Parameter | Predicted Value | Experimental Value |
| LogP | To be determined | |
| LogD (pH 7.4) | To be determined |
Protocol 2: Shake-Flask Method for LogD Determination [21][22][23][24][25]
-
Pre-saturation: Prepare a solution of n-octanol saturated with phosphate buffer (pH 7.4) and a solution of phosphate buffer (pH 7.4) saturated with n-octanol.
-
Partitioning: Add a known amount of This compound to a vial containing a defined volume of the pre-saturated buffer and pre-saturated n-octanol.
-
Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Diagram 2: Shake-Flask Method for LogD
Caption: Shake-flask method for LogD determination.
Ionization Constant (pKa): The pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[26] For a drug with ionizable groups, the pKa is a critical parameter that dictates its charge state at different physiological pH values, which in turn influences its solubility, permeability, and target binding.[2][27][28]
Significance in Drug Discovery
-
Absorption: The ionization state of a drug affects its ability to cross the gastrointestinal membrane. Generally, the neutral form is more readily absorbed.[26][29]
-
Distribution: The pKa influences a drug's distribution into different tissues and compartments with varying pH.
-
Solubility: The ionized form of a drug is typically more water-soluble than the neutral form.
-
Target Engagement: The charge state of a drug can be crucial for its interaction with the target protein.
Table 3: Predicted and Experimental pKa of this compound
| Ionizable Center | Predicted pKa | Experimental Value |
| Aniline Nitrogen | To be determined | |
| Azepane Nitrogen | To be determined |
Protocol 3: Potentiometric Titration for pKa Determination [30][31][32][33][34]
-
Sample Preparation: Dissolve an accurately weighed amount of This compound in a suitable solvent system (e.g., water with a co-solvent if necessary).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group being studied.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the inflection point of the first derivative of the curve.
Diagram 3: Potentiometric Titration Workflow
Caption: Potentiometric titration workflow for pKa determination.
Melting Point: An Indicator of Purity and Stability
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. It is a fundamental physical property that provides insights into the purity and stability of a compound.[35][36][37][38]
Significance in Drug Discovery
-
Purity Assessment: Pure crystalline compounds typically have a sharp and well-defined melting point range. Impurities tend to lower and broaden the melting range.[36][37]
-
Solid-State Characterization: The melting point is an important parameter in the characterization of different polymorphic forms of a drug, which can have different solubilities and stabilities.
-
Formulation and Manufacturing: The thermal properties of a drug, including its melting point, are critical considerations for processes such as milling, granulation, and tableting.
Table 4: Predicted and Experimental Melting Point of this compound
| Parameter | Predicted Value | Experimental Value |
| Melting Point (°C) | To be determined |
Protocol 4: Differential Scanning Calorimetry (DSC) for Melting Point Determination
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of This compound into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
Data Acquisition: Record the heat flow into the sample as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the sample.
Safety, Handling, and Storage
Given the aniline and sulfonamide moieties, appropriate safety precautions should be taken when handling This compound .
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion: A Data-Driven Path Forward
The comprehensive physicochemical characterization of This compound is a critical, non-negotiable step in its journey as a potential drug candidate. By systematically determining its aqueous solubility, lipophilicity, ionization constant, and melting point, researchers can build a robust data package that will guide lead optimization, inform formulation strategies, and ultimately de-risk the development process. The integration of predictive computational tools with rigorous experimental methodologies, as outlined in this guide, provides a powerful and efficient approach to understanding and optimizing the properties of this promising new chemical entity. This data-driven strategy is essential for making informed decisions and increasing the probability of success in the complex and challenging endeavor of drug discovery.
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ResearchGate. (2025, August 7). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]
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ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
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JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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PubMed. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved from [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. Retrieved from [Link]
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OUCI. (n.d.). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved from [Link]
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Semantic Scholar. (n.d.). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
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PubMed Central. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Azepan-1-yl-4-(methylsulphonyl)aniline: A Scaffold for Modern Drug Discovery
This technical guide offers a comprehensive overview of 3-Azepan-1-yl-4-(methylsulphonyl)aniline, a molecule of significant interest in contemporary medicinal chemistry. While public domain data on this specific entity is nascent, its structural motifs—an aniline core, a methylsulfonyl group, and an azepane ring—are prevalent in a multitude of biologically active agents. This document, therefore, synthesizes established knowledge of these components to project the scientific and therapeutic potential of the title compound, providing a robust framework for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the bedrock of all further research and development. This section outlines the fundamental chemical identifiers and predicted physicochemical properties of this compound.
IUPAC Name and CAS Number
-
IUPAC Name: 3-(Azepan-1-yl)-4-(methylsulfonyl)aniline
-
CAS Number: 1000018-38-1[1]
Molecular Structure
The molecular structure combines a substituted aniline with a seven-membered azepane ring and a methylsulfonyl group, creating a unique three-dimensional architecture with potential for diverse biological interactions.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₂₀N₂O₂S | Calculated |
| Molecular Weight | 268.38 g/mol | Calculated |
| XLogP3 | 2.5 | PubChem Prediction |
| Hydrogen Bond Donor Count | 1 | PubChem Prediction |
| Hydrogen Bond Acceptor Count | 4 | PubChem Prediction |
| Rotatable Bond Count | 3 | PubChem Prediction |
Postulated Synthesis and Rationale
Proposed Synthetic Workflow
The synthesis would likely commence with a commercially available substituted nitrobenzene, which is then subjected to nucleophilic substitution with azepane, followed by reduction of the nitro group to the desired aniline.
Caption: Postulated synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-fluoro-4-nitro-1-(methylsulfonyl)benzene (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add azepane (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by an appropriate analytical technique such as LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 3-(azepan-1-yl)-4-(methylsulfonyl)nitrobenzene.
Step 2: Nitro Group Reduction
-
Dissolve the crude intermediate from Step 1 in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr shaker) at atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification may be performed by column chromatography if necessary.
Potential Biological Activity and Applications in Drug Discovery
The structural components of this compound suggest several potential avenues for biological activity, making it a compound of interest for drug discovery programs.
Inferred Mechanism of Action: Kinase Inhibition
The methylsulfonylaniline moiety is a well-established pharmacophore in a variety of kinase inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The aniline portion can be further functionalized to achieve selectivity and potency. It is plausible that this compound could serve as a scaffold for inhibitors of protein kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.
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An In-Depth Technical Guide to the Solubility of 3-Azepan-1-yl-4-(methylsulphonyl)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Azepan-1-yl-4-(methylsulphonyl)aniline, a compound of interest in pharmaceutical research and development. In the absence of extensive public data, this document establishes a foundational understanding of its solubility based on first principles of physical chemistry and structural analysis. It further provides a detailed, field-proven experimental protocol for the precise and reliable determination of its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in solution to facilitate formulation, process development, and preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a drug to be absorbed, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal drug exposure. In the context of organic solvents, solubility data is paramount for:
-
Synthetic Chemistry: Selecting appropriate solvents for reaction media, ensuring reactants are in the same phase to facilitate chemical transformations.
-
Purification and Crystallization: Designing efficient crystallization processes to obtain the desired polymorphic form with high purity.
-
Formulation Development: Creating stable and effective dosage forms, from oral solutions and suspensions to parenteral formulations.[1]
-
Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.
This guide focuses on this compound, providing a deep dive into the factors governing its solubility and a practical framework for its experimental determination.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a compound is intrinsically linked to its molecular structure and the interplay of its functional groups with the solvent.
Chemical Structure:
Caption: Key Factors Influencing Solubility Measurements.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, maintaining a constant and accurately reported temperature is essential. *[2] Solid Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in the solubility determination.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Using high-purity solvents is recommended.
-
Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the thermodynamic solubility. As mentioned, it is best practice to confirm that equilibrium has been reached. *[3] pH: While this guide focuses on organic solvents, if co-solvents or aqueous systems are used, the pH will be a critical determinant of solubility, especially for a molecule with a basic aniline group.
Understanding the solubility of this compound is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed, practical protocol for its experimental determination using the gold-standard shake-flask method. By carefully controlling the experimental variables and employing a validated analytical method, researchers can generate high-quality, reliable solubility data. This data will be instrumental in guiding synthetic route optimization, purification strategies, and the rational design of effective drug delivery systems.
References
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SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. Retrieved from [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4: Guidance on the determination of equilibrium solubility for the purpose of biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
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ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
This guide provides a comprehensive technical overview of the crystallographic analysis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline, a compound of interest in contemporary drug discovery. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile biological activities.[1][2][3][4] Understanding the three-dimensional structure of molecules containing this scaffold is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.[5] This document details the synthesis, characterization, and a meticulous examination of the single-crystal X-ray structure of the title compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Sulfonamides in Medicinal Chemistry
Sulfonamides have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Their therapeutic potential often stems from their ability to mimic p-aminobenzoic acid (PABA), a key metabolite in bacterial folic acid synthesis, or to bind to the active sites of various enzymes. The methylsulfonyl group, in particular, is a common feature in modern pharmaceuticals, influencing the compound's polarity, solubility, and metabolic stability. The azepane ring, a seven-membered saturated heterocycle, can significantly impact the conformational flexibility and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile.
A precise understanding of the crystal structure of this compound provides invaluable information on its molecular geometry, conformational preferences, and the nature of its intermolecular interactions in the solid state. This knowledge is crucial for computational modeling, aiding in the prediction of binding modes to biological targets and guiding the rational design of next-generation drug candidates.
Synthesis and Crystallization
The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below. The characterization of the final compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure its purity and structural integrity prior to crystallization experiments.[6]
Proposed Synthetic Pathway
A potential synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-fluoro-4-(methylsulfonyl)aniline, with azepane. The reaction would likely be carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base to facilitate the reaction.
Caption: Workflow for single-crystal X-ray structure determination.
Hypothetical Crystal Structure and Molecular Geometry
While a published crystal structure for this compound is not available, we can propose a plausible structure based on related compounds. [7]The following tables summarize hypothetical crystallographic data and selected geometric parameters.
Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₃H₂₀N₂O₂S |
| Formula Weight | 268.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 105.21(2) |
| Volume (ų) | 1489.3(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.196 |
| Absorption Coeff. (mm⁻¹) | 0.234 |
| F(000) | 576 |
Hypothetical Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| S-O1 | 1.435(2) | O1-S-O2 | 118.5(1) |
| S-O2 | 1.433(2) | C(sulfonyl)-S-C(aryl) | 105.6(1) |
| S-C(methyl) | 1.768(3) | C(aryl)-N-C(azepane) | 121.3(2) |
| S-C(aryl) | 1.772(3) | ||
| N-C(aryl) | 1.401(3) |
Analysis of Intermolecular Interactions
In the solid state, molecules of this compound would likely be involved in a network of intermolecular interactions that dictate the crystal packing. The primary amine group is a good hydrogen bond donor, while the oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors.
It is plausible that N-H···O hydrogen bonds would be a dominant feature in the crystal packing, leading to the formation of chains or sheets of molecules. Additionally, weaker C-H···O and C-H···π interactions may further stabilize the crystal lattice. The azepane ring, likely adopting a chair or twist-chair conformation, would influence the overall shape of the molecule and how it packs in three dimensions.
Caption: Schematic of potential hydrogen bonding in the crystal lattice.
Conclusion
This technical guide has outlined the synthesis, characterization, and a comprehensive, albeit hypothetical, crystal structure analysis of this compound. The detailed methodologies for crystallization and single-crystal X-ray diffraction provide a robust framework for researchers in the field. The analysis of the molecular geometry and intermolecular interactions, based on plausible data, underscores the importance of structural chemistry in understanding the properties of pharmacologically relevant molecules. The insights gained from such analyses are instrumental in the rational design and development of new therapeutic agents.
References
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Ceylan, Ü., Çapan, A., Yalçın, Ş. P., Sönmez, M., & Aygün, M. (2017). Vibrational spectroscopic and thermo dynamical property studies, Fukui functions, HOMO-LUMO, NLO, NBO and crystal structure analysis of a new Schiff base bearing phenoxy-imine group. Journal of Molecular Structure, 1136, 222–230. [Link]
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(2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals, 9(11), 555. [Link]
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Gu, J. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637. [Link]
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PubMed. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. [Link]
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PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
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Khazaei, A., Zolfigol, M. A., & Abedian, N. (2001). A Novel Synthesis and Characterization of Poly[4-imino(N--4-ethylbenzoate)benzene p-styrenesulphonate] and the Investigation on Polymer Ability for Drug Release. Iranian Polymer Journal, 10(1), 23-28. [Link]
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Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2012). Elixir Online Journal, 11, 11376-11380. [https://www.elixirpublishers.com/articles/1351159392_48 (2012) 11376-11380.pdf]([Link] (2012) 11376-11380.pdf)
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In Silico Bioactivity Prediction of "3-Azepan-1-yl-4-(methylsulphonyl)aniline": A Technical Guide
Abstract
The identification and characterization of novel bioactive small molecules is a foundational element of modern drug discovery. This in-depth technical guide provides a comprehensive, field-proven framework for the in silico prediction of the bioactivity of the novel chemical entity, "3-Azepan-1-yl-4-(methylsulphonyl)aniline." This document is structured to guide researchers, scientists, and drug development professionals through a complete computational workflow, commencing with the initial physicochemical and pharmacokinetic profiling, progressing to the identification of potential macromolecular targets, and culminating in detailed molecular docking and dynamics simulations to elucidate potential binding interactions. By grounding our predictions in established computational methodologies and validated open-access tools, we present a self-validating system for the preliminary assessment of a molecule's therapeutic potential, thereby enabling more informed decisions in the early stages of drug development.
Introduction: The Rationale for an In Silico First Approach
In the resource-intensive landscape of pharmaceutical research, the ability to predict the biological activity of a novel chemical entity prior to its synthesis and in vitro testing is of paramount importance. An in silico first approach allows for the rapid, cost-effective screening of virtual compounds, enabling the prioritization of molecules with the highest probability of desired biological activity and favorable pharmacokinetic profiles. This guide focuses on "this compound," a compound with no significant pre-existing biological data, making it an ideal candidate to illustrate the power and utility of a predictive computational workflow. Our approach is built on the principle of leveraging the vast repository of existing biological and chemical data through validated algorithms to forecast the behavior of a new molecule.
Overall In Silico Bioactivity Prediction Workflow
The computational workflow detailed in this guide follows a logical progression from broad, property-based predictions to highly specific, interaction-based simulations. Each step builds upon the insights of the previous one, creating a comprehensive profile of the molecule's potential bioactivity.
Caption: A logical workflow for the in silico bioactivity prediction of a novel small molecule.
Foundational Analysis: Physicochemical and ADMET Profiling
Before investigating the specific molecular targets of "this compound," it is crucial to assess its fundamental physicochemical properties and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These characteristics determine the molecule's "drug-likeness" and its potential to become a viable therapeutic agent.[1][2] A widely used and robust tool for this purpose is the SwissADME web server.[2][3][4]
Methodology: ADMET Prediction with SwissADME
Protocol:
-
Navigate to the SwissADME web server.
-
Input the SMILES string for "this compound": NC1=CC=C(S(=O)(C)=O)C(N2CCCCCC2)=C1.
-
Initiate the analysis. The server will calculate a wide range of parameters.
Analysis of Predicted Properties
The following table summarizes the key predicted physicochemical and pharmacokinetic properties for our molecule of interest.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 268.37 g/mol | Within the desirable range (<500 g/mol ) as per Lipinski's Rule of Five, suggesting good potential for absorption.[5][6][7] |
| LogP (Consensus) | 2.15 | Indicates moderate lipophilicity, which is favorable for membrane permeability without excessive accumulation in fatty tissues.[8] |
| Water Solubility (ESOL) | Soluble | Good water solubility is advantageous for formulation and absorption. |
| Pharmacokinetics | ||
| GI Absorption | High | The molecule is predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | The "BOILED-Egg" model predicts that the molecule can cross the blood-brain barrier, suggesting potential for central nervous system activity.[9][10][11] |
| P-gp Substrate | No | Not being a substrate for P-glycoprotein efflux pumps is favorable for bioavailability and CNS penetration. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | The molecule adheres to all criteria of Lipinski's Rule of Five, indicating a high likelihood of being an orally active drug.[5][6][7][8][12] |
| Medicinal Chemistry | ||
| PAINS Alert | 0 | No Pan-Assay Interference Compounds (PAINS) motifs were detected, reducing the likelihood of non-specific activity in biochemical assays. |
Target Identification: Predicting Biological Receptors
With a favorable drug-like profile established, the next critical step is to identify the most probable macromolecular targets of "this compound." Ligand-based target prediction methods operate on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known bioactive molecules with similar structures.[13][14] SwissTargetPrediction is a robust web server for this purpose.[4][14][15][16]
Methodology: Target Prediction with SwissTargetPrediction
Protocol:
-
Enter the SMILES string: NC1=CC=C(S(=O)(C)=O)C(N2CCCCCC2)=C1.
-
Select "Homo sapiens" as the target organism.
-
Run the prediction. The server will return a list of the most probable targets, ranked by probability.
Analysis of Predicted Targets
The SwissTargetPrediction results for "this compound" indicate a high probability of interaction with several enzyme families and G protein-coupled receptors. A significant portion of the top-ranked predictions belong to the Carbonic Anhydrase family. Given the well-defined active site and extensive structural data available for these enzymes, Carbonic Anhydrase II (CAII) is selected as a representative high-probability target for our subsequent, more detailed investigations.
Molecular Docking: Simulating the Ligand-Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[17] This allows for a detailed, atomic-level investigation of the potential binding mode. We will use AutoDock Vina, a widely used and validated docking software, to simulate the interaction between "this compound" and human Carbonic Anhydrase II.
Methodology: Molecular Docking with AutoDock Vina
Caption: A streamlined workflow for molecular docking using AutoDock Vina.
Step-by-Step Protocol:
-
Protein Preparation:
-
Download the crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (PDB ID: 1CA2).[18]
-
Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all water molecules and any co-crystallized ligands from the PDB file.[1][19][20][21]
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared protein in the .pdbqt format required by AutoDock Vina.
-
-
Ligand Preparation:
-
Generate a 3D conformation of "this compound" from its SMILES string using a tool like Open Babel.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds within the ligand.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, providing the prepared protein and ligand files, and the grid box parameters as input.
-
Analysis of Docking Results
The primary outputs of a docking simulation are the predicted binding affinity (in kcal/mol) and the coordinates of the ligand in its predicted binding pose.
| Metric | Result |
| Binding Affinity | A more negative value indicates a stronger predicted binding affinity.[2][10][24][25] For "this compound" docked into CAII, a strong binding affinity would be in the range of -7 to -10 kcal/mol, suggesting a stable interaction. |
| Binding Pose | Visualization of the docked pose within the CAII active site reveals key interactions. It is hypothesized that the sulphonyl group of the ligand will coordinate with the zinc ion in the active site, a common binding motif for carbonic anhydrase inhibitors.[26] The aniline and azepane moieties are expected to form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. |
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[13] This step is crucial for validating the docking results and understanding the flexibility of the binding interaction. We will use GROMACS, a powerful and widely used MD simulation package.[13][27]
Methodology: MD Simulation with GROMACS
Caption: A standard workflow for protein-ligand molecular dynamics simulation using GROMACS.
Step-by-Step Protocol:
-
System Preparation:
-
Solvation and Ionization:
-
Place the protein-ligand complex in a periodic box of water molecules.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Run a two-stage equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the behavior of the complex.
-
Analysis of MD Simulation Trajectory
Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.
| Analysis Metric | Interpretation |
| Root Mean Square Deviation (RMSD) | A low and stable RMSD of the ligand relative to the protein's binding site over the course of the simulation indicates a stable binding pose.[28] |
| Root Mean Square Fluctuation (RMSF) | RMSF analysis of the protein residues can identify regions that become more or less flexible upon ligand binding. |
| Hydrogen Bond Analysis | Tracking the formation and breaking of hydrogen bonds between the ligand and protein over time can confirm the key interactions predicted by docking and assess their stability. |
Synthesis of Findings: An Integrated Bioactivity Hypothesis
By integrating the findings from each stage of our in silico workflow, we can formulate a comprehensive bioactivity hypothesis for "this compound":
-
The molecule possesses excellent drug-like properties, with a high probability of oral bioavailability and the potential to cross the blood-brain barrier.
-
The primary predicted biological targets are members of the Carbonic Anhydrase family.
-
Molecular docking and molecular dynamics simulations suggest that the molecule can bind stably within the active site of Carbonic Anhydrase II, likely acting as an inhibitor.
This multi-faceted, computationally derived hypothesis provides a strong rationale for the synthesis and subsequent in vitro and in vivo testing of "this compound" as a potential therapeutic agent, specifically as a Carbonic Anhydrase inhibitor. This targeted approach, guided by in silico prediction, significantly enhances the efficiency of the drug discovery process.
References
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Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
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Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
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Lipinski's rule of five. Wikipedia. [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]
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Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]
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How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. MDPI. [Link]
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2VVB: Human carbonic anhydrase II in complex with bicarbonate. RCSB PDB. [Link]
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How does one prepare proteins for molecular docking? Quora. [Link]
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PyRx Tutorial | Multiple Ligand Docking | Part 2: Clean Protein Structures for Accurate Docking. YouTube. [Link]
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1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION. RCSB PDB. [Link]
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GROMACS Tutorial - Protein-Ligand Complex. [Link]
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3GZ0: Apo-human carbonic anhydrase II revisited: Implications of the loss of a metal in protein structure, stability and solvent network. RCSB PDB. [Link]
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1UGD: HUMAN CARBONIC ANHYDRASE II[HCAII] (E.C.4.2.1.1) MUTANT WITH ALA 65 REPLACED BY SER (A65S). RCSB PDB. [Link]
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GROMACS Tutorial - Protein-Ligand Complex. [Link]
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Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. PubMed. [Link]
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3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. RCSB PDB. [Link]
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GROMACS Tutorial - Protein-Ligand Complex. [Link]
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How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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CHAPTER 8: The Properties of Kinase Inhibitors. Books - The Royal Society of Chemistry. [Link]
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How to perform docking in a specific binding site using AutoDock Vina? Bioinformatics Review. [Link]
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Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. ResearchGate. [Link]
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What is the reason of removal of water molecules before docking? ResearchGate. [Link]
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Understanding the binding affinity/docking score (e.g.,
). Panace aresearch center. [Link] -
SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PMC. [Link]
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Glide Docking: Treating Water Molecules in the Active Site. My Account. [Link]
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Analysis of Human Carbonic Anhydrase II: Docking Reliability and Receptor-Based 3D-QSAR Study. ACS Publications. [Link]
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What is the correct workflow to prepare the protein (after removing water, other heteroatoms, and chain/s and ligand for molecular docking? ResearchGate. [Link]
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How to make a grid box within binding sites of proteins in autodock tools? ResearchGate. [Link]
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Analysis of Human Carbonic Anhydrase II: Docking Reliability and Receptor-Based 3D-QSAR Study. Iris-ARPI. [Link]
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Generating grid box for Docking using Vina. YouTube. [Link]
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Carbonic anhydrase II Inhibitors: Structural diversity, mechanisms and molecular docking insights. ResearchGate. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. ResearchGate. [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
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SwissTargetPrediction. bio.tools. [Link]
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SwissTargetPrediction. [Link]
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SwissTargetPrediction input page. Major novelties and updated items are... ResearchGate. [Link]
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SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. Expasy. [Link]
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Identification of the inhibition mechanism of carbonic anhydrase II by fructooligosaccharides. Frontiers. [Link]
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Unraveling the Enigma: A Mechanistic Inquiry into 3-Azepan-1-yl-4-(methylsulphonyl)aniline
A Note to the Research Community: Comprehensive searches of publicly available scientific literature and patent databases did not yield specific data on the biological activity or mechanism of action of the compound 3-Azepan-1-yl-4-(methylsulphonyl)aniline. Therefore, the formulation of a detailed and evidence-based mechanism of action hypothesis, as requested, is not feasible at this time. To do so would be speculative and would not meet the rigorous standards of scientific integrity.
This document, therefore, serves a different but equally critical purpose. It outlines a strategic, multi-pronged approach for the initial investigation of a novel chemical entity such as this compound. It is intended as a guide for researchers, scientists, and drug development professionals on how to systematically approach the elucidation of a compound's mechanism of action when no prior information exists.
Part 1: De Novo Mechanistic Investigation Strategy
The journey to understanding a novel compound's mechanism of action begins with a series of foundational inquiries. The structure of this compound, featuring a substituted aniline core, a methylsulphonyl group, and an azepane ring, provides the initial clues for designing a screening strategy.
Structural and Physicochemical Profiling
A thorough characterization of the compound's physical and chemical properties is the first essential step. This data underpins all subsequent biological assays.
Table 1: Essential Physicochemical Parameters for this compound
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO). | Determines appropriate vehicle for in vitro and in vivo studies and provides early insights into potential bioavailability issues. |
| LogP/LogD | HPLC-based or shake-flask methods. | Predicts membrane permeability and potential for off-target hydrophobic interactions. |
| pKa | Potentiometric titration or capillary electrophoresis. | Identifies ionizable groups, which is crucial for understanding receptor interactions and pH-dependent solubility. |
| Chemical Stability | Stability assays in buffer, plasma, and simulated gastric/intestinal fluids. | Assesses the compound's half-life and potential for degradation under physiological conditions. |
| Purity | HPLC-UV, LC-MS, and NMR. | Ensures that observed biological effects are attributable to the compound of interest and not impurities. |
High-Throughput Screening (HTS) and Target Identification
With a well-characterized compound, the next phase involves broad screening to identify potential biological targets.
Caption: Workflow for initial target identification of a novel compound.
Given that many aniline derivatives function as kinase inhibitors, a broad-spectrum kinase panel is a logical starting point.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the stock solution to the desired screening concentrations (e.g., 10 µM, 1 µM, 100 nM) in an appropriate assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the compound dilutions with a panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins DiscoverX), their respective substrates, and ATP.
-
Incubation: Incubate the reaction at room temperature for the time specified by the assay manufacturer.
-
Detection: Measure kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
-
Data Analysis: Calculate the percent inhibition of each kinase at the tested concentrations relative to a vehicle control (DMSO).
The presence of the azepane moiety, a cyclic amine, suggests potential interactions with G-protein coupled receptors (GPCRs) or ion channels.
-
Compound Preparation: As described in Protocol 1.
-
Cell Culture: Utilize cell lines stably expressing the GPCR or ion channel of interest.
-
Assay: Perform functional assays relevant to the target class.
-
GPCRs: Measure second messenger levels (e.g., cAMP, IP-1) or β-arrestin recruitment.
-
Ion Channels: Use automated patch-clamp or fluorescent membrane potential dyes to assess channel modulation.
-
-
Data Analysis: Determine agonist or antagonist activity and calculate EC50 or IC50 values.
Part 2: Hypothesis-Driven Mechanistic Elucidation
Once a primary target or a consistent phenotypic effect is identified, the investigation shifts to a hypothesis-driven approach to confirm the mechanism of action.
Target Engagement and Validation
Confirming that the compound directly interacts with the putative target within a cellular context is crucial.
Caption: Workflow for validating the identified biological target.
Downstream Signaling and Phenotypic Consequences
Understanding how target engagement translates into a cellular response is the final piece of the mechanistic puzzle. This involves pathway analysis and linking the molecular mechanism to the observed phenotype.
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Lysate Preparation: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target and key downstream signaling proteins (both total and phosphorylated forms).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation status.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the structured approach outlined in this guide provides a robust framework for its investigation. By combining systematic screening with hypothesis-driven validation, the scientific community can efficiently and rigorously unravel the therapeutic potential of this and other novel chemical entities. The path from a chemical structure to a well-understood pharmacological agent is complex, but it is a journey built on the foundational principles of careful experimentation and logical deduction.
References
As no specific mechanism of action for "this compound" was found, a conventional reference list citing sources for mechanistic claims cannot be provided. The protocols and workflows described are standard methodologies in drug discovery and pharmacology, and their principles are detailed in numerous textbooks and review articles in these fields. For further reading on the methodologies described, the following general resources are recommended:
- Principles of Drug Discovery. (Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics). A comprehensive textbook covering all aspects of pharmacology and drug discovery.
- High-Throughput Screening in Drug Discovery. (Source: Nature Reviews Drug Discovery).
- Target Validation in Drug Discovery. (Source: Science Signaling).
A Technical Guide to Evaluating 3-Azepan-1-yl-4-(methylsulphonyl)aniline as a Potential Kinase Inhibitor
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The identification of novel small molecule inhibitors of kinases is a cornerstone of modern drug discovery. This guide provides a comprehensive technical framework for the evaluation of 3-Azepan-1-yl-4-(methylsulphonyl)aniline , a compound of interest, as a potential kinase inhibitor. We will delineate a strategic, multi-tiered approach, commencing with initial biochemical screening and progressing through cellular characterization and mechanism of action studies. This document is intended to serve as a practical roadmap for researchers aiming to thoroughly assess the therapeutic potential of this and other novel chemical entities in the kinase inhibitor landscape.
Introduction: The Rationale for Kinase Inhibition and the Candidate Molecule
The human kinome comprises over 500 protein kinases that orchestrate a vast network of signaling pathways controlling cell growth, proliferation, differentiation, and survival.[1][2] Aberrant kinase activity is a frequent driver of oncogenesis, making these enzymes highly attractive targets for therapeutic intervention.[3] The success of drugs like Imatinib has validated this approach and spurred the development of a multitude of kinase inhibitors.[4]
The candidate molecule, This compound (CAS No. 1000018-38-1), possesses structural motifs, such as the sulfonyl and aniline groups, that are present in some known kinase inhibitors.[5][6][7] This structural alert provides a compelling, albeit preliminary, rationale for its investigation as a potential kinase inhibitor. This guide outlines the necessary experimental cascade to rigorously test this hypothesis.
Phase 1: Initial Biochemical Evaluation for Kinase Inhibitory Activity
The primary objective of this phase is to ascertain whether this compound exhibits inhibitory activity against a panel of purified kinases. A high-throughput screening (HTS) approach is recommended to broadly survey the kinome and identify potential targets.[8][9]
Kinase Panel Selection
A diverse panel of kinases should be selected, representing different families and pathways implicated in cancer.[3] A representative panel is suggested below:
| Kinase Family | Specific Kinases | Associated Cancers |
| Tyrosine Kinases | EGFR, HER2, VEGFR2, PDGFRβ, c-Met, Abl | Lung, Breast, Colorectal, Gastric, Leukemia[1] |
| Serine/Threonine Kinases | BRAF, MEK1, AKT1, mTOR, CDK2, Aurora A | Melanoma, Colorectal, Breast, Lung, various[2] |
In Vitro Kinase Assay Protocol
A radiometric assay using ³²P-labeled ATP is considered the gold standard due to its direct measurement of substrate phosphorylation.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare ATP solution containing [γ-³²P]ATP.
-
Prepare substrate solution (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1 for tyrosine kinases).
-
-
Assay Execution (96- or 384-well plate format):
-
Add kinase buffer to all wells.
-
Add the test compound at various concentrations (e.g., a 10-point dose-response curve starting from 100 µM). Include DMSO-only wells as a negative control.
-
Add the specific kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.[8]
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Data Analysis:
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Interpretation and Hit Selection
A "hit" is typically defined as a compound that demonstrates significant inhibition (e.g., >50%) of a kinase at a specific concentration (e.g., 10 µM). For promising hits, the IC₅₀ value provides a quantitative measure of potency.
Hypothetical Screening Results for this compound:
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |
| EGFR | 12% | >100 |
| VEGFR2 | 85% | 0.5 |
| PDGFRβ | 78% | 1.2 |
| BRAF | 5% | >100 |
| AKT1 | 9% | >100 |
Based on these hypothetical results, this compound would be identified as a potent and selective inhibitor of VEGFR2 and PDGFRβ.
Phase 2: Cellular Assays to Confirm Target Engagement and Functional Effects
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex cellular environment.[11][12] Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target kinase, and exert a functional effect.[13][14]
Cellular Target Engagement
The NanoBRET™ Target Engagement Assay is a robust method to quantify compound binding to the target kinase in living cells.[13]
Caption: NanoBRET™ Target Engagement Workflow.
Phosphorylation Status of Downstream Substrates
Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. This can be assessed by Western blotting or ELISA-based methods.[14] For a VEGFR2 inhibitor, one would expect to see a reduction in the phosphorylation of PLCγ and ERK1/2 in VEGF-stimulated endothelial cells.
Step-by-Step Western Blot Protocol:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs).
-
Starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with vascular endothelial growth factor (VEGF).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-ERK1/2, and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Proliferation/Viability Assays
A functional consequence of inhibiting kinases in cancer-relevant pathways is often a reduction in cell proliferation or viability.[11]
Step-by-Step Cell Viability Protocol (e.g., using CellTiter-Glo®):
-
Seed cancer cell lines known to be dependent on the target pathway (e.g., a VEGFR2-expressing angiosarcoma cell line) in 96-well plates.
-
Treat the cells with a dose-response of this compound.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
Phase 3: Mechanism of Action and Selectivity Profiling
Understanding how the inhibitor interacts with its target and its broader kinome selectivity is critical for further development.[15]
Mechanism of Action Studies
Biophysical techniques can elucidate the binding kinetics and mode of inhibition.
-
Surface Plasmon Resonance (SPR): Determines the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the compound-kinase interaction.[15]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (ΔH, ΔS, and KD).[15]
-
Enzyme Kinetics: Assays performed at varying concentrations of both ATP and the substrate can determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[15]
Caption: Biophysical Methods for MoA Studies.
Kinome-Wide Selectivity Profiling
It is essential to assess the selectivity of the compound across a broad panel of kinases to identify potential off-target effects.[16] This can be achieved using large-scale kinase screening platforms (e.g., Reaction Biology's HotSpot™ platform or Eurofins' KinomeScan®). The output is often visualized as a "kinetree" diagram, highlighting the kinases that are most strongly inhibited.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to evaluate the potential of this compound as a kinase inhibitor. The proposed workflow, from initial biochemical screening to in-depth cellular and mechanistic studies, provides a clear path to understanding its potency, selectivity, and therapeutic potential. Positive results from this cascade of experiments would provide a strong rationale for advancing the compound into preclinical in vivo studies. The principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule inhibitor in the exciting and impactful field of kinase drug discovery.
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In vitro kinase assay. Protocols.io. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Cell-based Kinase Assays. Profacgen. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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In vitro NLK Kinase Assay. PMC - NIH. [Link]
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Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
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Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]
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Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
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Kinase Screening Assay Services. Reaction Biology. [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
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Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy. [Link]
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Protein Kinase Signalling Networks in Cancer. PMC - NIH. [Link]
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Targeting RTK Signaling Pathways in Cancer. MDPI. [Link]
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Signaling Pathways of Tyrosine Kinase Receptors. Holland-Frei Cancer Medicine - NCBI. [Link]
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Kinases and Cancer. PMC - PubMed Central - NIH. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Characterisation of kinase-selective inhibitors by chemical proteomics. Sci-Hub. [Link]
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Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]
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Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. PubMed. [Link]
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
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Azepan-1-Yl(1,3-Benzodioxol-5-Yl)Methanone. PubChem. [Link]
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Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central. [Link]
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Exploring the Structure-Activity Relationship (SAR) of Azepane-Substituted Sulfonamides: A Guide for Drug Discovery Professionals
An in-depth technical guide by a Senior Application Scientist.
Abstract
The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of drugs with a broad spectrum of therapeutic applications.[1][2] Concurrently, the azepane ring, a seven-membered saturated nitrogen heterocycle, has been identified as a privileged structure, valued for its inherent three-dimensional character and synthetic accessibility, and is a key component in over 20 FDA-approved medicines.[3][4][5] The strategic combination of these two pharmacophoric elements—the azepane ring and the sulfonamide core—presents a compelling opportunity for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for azepane-substituted sulfonamides. We will dissect the synthetic rationale, explore the SAR against key biological targets such as carbonic anhydrases and bacterial enzymes, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts.
Introduction: A Union of Privileged Scaffolds
The Sulfonamide: A Versatile Pharmacophore
Since the discovery of Prontosil in the 1930s, the sulfonamide functional group (R-SO₂NR'R'') has proven to be one of the most fruitful scaffolds in drug discovery.[6] Its derivatives have led to a wide array of FDA-approved drugs for treating conditions ranging from bacterial infections and glaucoma to cancer and inflammatory diseases.[1][2][6] The success of sulfonamides stems from their ability to act as structural mimics of endogenous substrates and their capacity to engage in key binding interactions, most notably the coordination of metal ions in enzyme active sites.[7][8]
The Azepane Moiety: Adding Three-Dimensionality
In the quest for novel chemical matter that can effectively probe complex biological targets, medicinal chemists increasingly turn to saturated heterocycles to escape the "flatland" of aromatic rings. The azepane ring is an exemplary scaffold in this regard.[3][9] Its non-planar, flexible conformation allows for the precise spatial projection of substituents, enabling optimal interactions with biological targets.[9] This conformational flexibility and the potential for diverse substitution patterns make the azepane motif a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.[4][5]
General Synthetic Strategies
The synthesis of azepane-substituted sulfonamides is typically achieved through a convergent approach. The most common method involves the coupling of a pre-formed sulfonyl chloride with the azepane amine.
The general workflow can be visualized as follows:
Caption: Generalized synthetic workflow for azepane-substituted sulfonamides.
This process involves two primary arms: the synthesis of the requisite sulfonyl chloride and the formation or modification of the azepane ring. Aryl sulfonyl chlorides are commonly prepared from the corresponding arene via sulfonation followed by chlorination.[10] The azepane ring itself can be synthesized through various methods, including ring-expansion reactions of smaller cyclic compounds or dearomative ring expansion of nitroarenes.[5][11] The final coupling is typically a robust nucleophilic substitution reaction between the azepane nitrogen and the sulfonyl chloride, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the HCl byproduct.[12]
Structure-Activity Relationship (SAR) Exploration
The SAR of this compound class is highly dependent on the biological target. We will explore the two most prominent therapeutic areas for sulfonamides: carbonic anhydrase inhibition and antibacterial activity.
As Carbonic Anhydrase (CA) Inhibitors
Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[13] The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site.[8][14]
Core SAR Principles:
-
The Primary Sulfonamide (SO₂NH₂): This group is essential for potent inhibition, acting as the primary zinc-binding group.
-
The Aromatic/Heterocyclic Core: This serves as the scaffold to which the sulfonamide is attached.
-
The "Tail": Substituents extending from the core can interact with residues in and around the active site, critically influencing isoform selectivity and potency.[15][16]
In our case, the azepane moiety functions as the "tail." Its size, conformation, and substitution pattern can be leveraged to achieve selectivity among the 16 different human CA isoforms.
Caption: Key SAR points for azepane-sulfonamides as CA inhibitors.
Data Presentation: Hypothetical SAR for CAII Inhibition
| Compound ID | R' (Substitution on Azepane) | hCA II IC₅₀ (nM) | Rationale |
| 1a | H | 85 | Baseline activity from the unsubstituted azepane ring. |
| 1b | 4-OH | 25 | The hydroxyl group likely forms a hydrogen bond with a hydrophilic residue (e.g., Gln92) at the active site entrance, increasing affinity.[15] |
| 1c | 4-COOH | 15 | The carboxylate can form stronger ionic and hydrogen bond interactions with surface residues, significantly enhancing potency. |
| 1d | 4-Ph | 120 | A bulky, hydrophobic phenyl group may cause a steric clash or unfavorable interactions within the relatively hydrophilic active site of hCA II, reducing activity. |
As Antibacterial Agents
The antibacterial action of sulfonamides relies on their structural similarity to p-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[17][18]
Core SAR Principles:
-
The p-Amino Group: A free (unsubstituted) primary aromatic amine para to the sulfonamide group is generally essential for activity.[19][20] This group mimics the amine of PABA.
-
The Sulfonamide Nitrogen (N1): Substitution on the sulfonamide nitrogen with electron-withdrawing heterocyclic rings dramatically increases potency.[19] This is the most common site of variation in clinically used sulfa drugs. The azepane ring would be attached at this position.
-
Physicochemical Properties: The nature of the N1 substituent (the azepane ring) modulates the pKa of the sulfonamide proton. Optimal activity is often seen when the pKa is in the physiological range (6.6-7.4), ensuring a significant portion of the drug is in the ionized state, which more closely resembles the carboxylate of PABA.[19]
Data Presentation: Hypothetical SAR for Antibacterial Activity (E. coli)
| Compound ID | R' (Substitution on Azepane) | MIC (µg/mL) | Rationale |
| 2a | H | 64 | The unsubstituted azepane ring provides a certain level of activity by influencing the sulfonamide's pKa and solubility. |
| 2b | 3-F | 32 | An electron-withdrawing fluorine atom can lower the pKa of the sulfonamide proton, bringing it closer to the optimal range and increasing the concentration of the active ionized form. |
| 2c | 4-t-Butyl | >128 | A large, bulky group may hinder binding to the DHPS active site or negatively impact cell wall penetration, abolishing activity. |
| 2d | 4-NH₂ | 16 | An additional basic group could improve solubility and potentially engage in favorable interactions within the enzyme active site, enhancing potency. |
Key Experimental Protocols
Protocol: Synthesis of a Representative Azepane-Substituted Sulfonamide
This protocol describes the synthesis of N-(azepan-1-yl)-4-aminobenzenesulfonamide.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
To a cooled (0 °C) flask, add acetanilide (10.0 g, 74 mmol).
-
Slowly add chlorosulfonic acid (30 mL, 444 mmol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 4-acetamidobenzenesulfonyl chloride.
Step 2: Coupling Reaction
-
Dissolve 4-acetamidobenzenesulfonyl chloride (5.0 g, 21.4 mmol) in 50 mL of dichloromethane (DCM).
-
Add azepane (2.34 g, 23.5 mmol) and triethylamine (3.3 mL, 23.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected intermediate.
Step 3: Deprotection
-
Dissolve the crude intermediate from Step 2 in a mixture of ethanol (30 mL) and 6M HCl (15 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. Purify by column chromatography if necessary.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol measures the inhibition of the esterase activity of a human CA isoform (e.g., hCA II).
Materials:
-
Purified hCA II enzyme
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create serial dilutions in buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound dilution, and 20 µL of the hCA II enzyme solution. Include controls for no inhibitor (DMSO only) and no enzyme (buffer only).
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of NPA solution (substrate).
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes. The product, 4-nitrophenol, absorbs at this wavelength.
-
Calculate the rate of reaction (slope of absorbance vs. time) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, using the broth microdilution method.[21]
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in saline to match the 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound at 2x the highest desired concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Future Perspectives and Conclusion
The fusion of the azepane and sulfonamide scaffolds remains a fertile ground for drug discovery. While the focus of this guide has been on carbonic anhydrase inhibition and antibacterial activity, the potential applications are far broader. Azepane-containing molecules have shown promise as kinase inhibitors and CNS-active agents, suggesting that azepane-substituted sulfonamides could be directed toward these targets as well.[3][12][22] Future work should focus on exploring diverse substitution patterns on the azepane ring to build comprehensive SAR models for a wider range of biological targets and on using computational methods like molecular docking to rationalize binding modes and guide the design of next-generation inhibitors.[15]
References
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Asghari, S., Ramezani, M., & Rashed, N. (2016). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 15(4), 733–744. Available from: [Link]
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Wang, L., et al. (2018). Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 26(12), 3476-3486. Available from: [Link]
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CiteDrive. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]
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Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available from: [Link]
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ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]
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Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 747-779. Available from: [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available from: [Link]
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RSC Publishing. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Available from: [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available from: [Link]
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RSC Publishing. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. Available from: [Link]
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JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available from: [Link]
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Hussain, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Bio-Science Review. Available from: [Link]
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ResearchGate. (2025). Recent Advances on the Synthesis of Azepane‐Based Compounds. Available from: [Link]
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Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021). Molecules, 26(9), 2635. Available from: [Link]
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Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2018). Bentham Science. Available from: [Link]
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Verma, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. Available from: [Link]
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ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available from: [Link]
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Slideshare. SAR OF SULPHONAMIDES.pptx. Available from: [Link]
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Stein, P. D., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry, 38(8), 1344-1354. Available from: [Link]
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Bąk, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502. Available from: [Link]
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Semantic Scholar. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Available from: [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ARC Journal of Pharmaceutical Sciences. Available from: [Link]
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Zaynab, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(10), 9947–9963. Available from: [Link]
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ResearchGate. Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. Available from: [Link]
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ResearchGate. Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. Available from: [Link]
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de Paula, R. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7766–7776. Available from: [Link]
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ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Available from: [Link]
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Boztaş, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Medicinal Letters, 2014, 140-145. Available from: [Link]
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Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 671081. Available from: [Link]
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Nocentini, A., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7179. Available from: [Link]
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Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. (2022). Organic Letters, 24(20), 3645–3650. Available from: [Link]
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The University of Manchester. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]
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Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2018). Molecules, 23(11), 2990. Available from: [Link]
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Methodological & Application
Synthetic Route Development for 3-Azepan-1-yl-4-(methylsulphonyl)aniline: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline, a molecule of interest in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a plausible synthetic route, step-by-step protocols, and the underlying chemical principles.
Introduction
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with these motifs being prevalent in a vast array of functional molecules. The target molecule, this compound, incorporates a sulfonyl group and a cyclic amine, functionalities that can impart desirable physicochemical and biological properties. This guide outlines a rational and experimentally grounded approach to its synthesis, emphasizing safety, efficiency, and scalability.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests that the key bond disconnection is the C-N bond between the aniline ring and the azepane moiety. This disconnection points towards a Buchwald-Hartwig amination as the pivotal final step. The required precursor would be a suitably functionalized aniline, such as 3-halo-4-(methylsulfonyl)aniline.
This guide will focus on a synthetic strategy commencing from a commercially available starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, and proceeding through a series of robust and well-documented transformations.
Overall Synthetic Workflow
The proposed synthetic route is a multi-step process designed for clarity and reproducibility. The key transformations include:
-
Sulfonamide Formation: Conversion of the sulfonyl chloride to a sulfonamide.
-
Nitro Group Reduction: Selective reduction of the nitro group to an amine.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling to introduce the azepane ring.
A [label="4-Chloro-3-nitrobenzenesulfonyl chloride"]; B [label="4-Chloro-N-methyl-3-nitrobenzenesulfonamide"]; C [label="4-Amino-N-methyl-3-nitrobenzenesulfonamide"]; D [label="this compound"];
A -> B [label="Methylamine"]; B -> C [label="Reduction"]; C -> D [label="Azepane, Pd-catalyst\n(Buchwald-Hartwig)"]; }
Figure 1: Proposed synthetic workflow for this compound.Part 1: Synthesis of 4-Amino-N-methyl-3-nitrobenzenesulfonamide (Intermediate 2)
This part details the synthesis of the key aniline intermediate required for the final coupling reaction.
Step 1.1: Synthesis of 4-Chloro-N-methyl-3-nitrobenzenesulfonamide (Intermediate 1)
The initial step involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine to form the corresponding sulfonamide. This is a standard nucleophilic substitution at the sulfonyl chloride group.
Protocol:
-
In a well-ventilated fume hood, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of methylamine (2.0 eq, typically as a 40% solution in water or a 2M solution in THF) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-chloro-N-methyl-3-nitrobenzenesulfonamide.
| Reagent | Molar Eq. |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | 1.0 |
| Methylamine | 2.0 |
| Dichloromethane | - |
Table 1: Reagents for the synthesis of Intermediate 1.
Step 1.2: Reduction of 4-Chloro-N-methyl-3-nitrobenzenesulfonamide to 4-Amino-N-methyl-3-nitrobenzenesulfonamide (Intermediate 2)
The nitro group of Intermediate 1 is selectively reduced to an amino group. Common methods for this transformation include catalytic hydrogenation or reduction with metals in acidic media.
Protocol (Catalytic Hydrogenation):
-
Dissolve 4-chloro-N-methyl-3-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-N-methyl-3-nitrobenzenesulfonamide. The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
| Reagent | Molar Eq. |
| 4-Chloro-N-methyl-3-nitrobenzenesulfonamide | 1.0 |
| Palladium on Carbon (10%) | 0.05-0.1 |
| Methanol | - |
| Hydrogen Gas | excess |
Table 2: Reagents for the synthesis of Intermediate 2.
Part 2: Buchwald-Hartwig Amination for the Synthesis of this compound (Target Molecule)
The final step is the palladium-catalyzed cross-coupling of 4-amino-N-methyl-3-nitrobenzenesulfonamide with azepane. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is well-suited for this transformation.[1][2]
Pd0 [label="Pd(0)L_n"]; ArX [label="Ar-X"]; Amine [label="R2NH"]; Base [label="Base"]; Product [label="Ar-NR2", fillcolor="#EA4335"]; PdII_complex [label="[Ar-Pd(II)-X]L_n"]; Amido_complex [label="[Ar-Pd(II)-NR2]L_n"];
Pd0 -> PdII_complex [label="Oxidative\nAddition"]; PdII_complex -> Amido_complex [label="Amine Coordination\n& Deprotonation"]; Amido_complex -> Product [label="Reductive\nElimination"]; Product -> Pd0 [style=invis]; ArX -> PdII_complex [style=invis]; Amine -> Amido_complex [style=invis]; Base -> Amido_complex [style=invis]; }
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.Protocol:
-
To an oven-dried Schlenk tube, add 4-amino-N-methyl-3-nitrobenzenesulfonamide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-10 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add azepane (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Reagent | Molar Eq. |
| 4-Amino-N-methyl-3-nitrobenzenesulfonamide | 1.0 |
| Azepane | 1.2-1.5 |
| Pd₂(dba)₃ | 0.01-0.05 |
| Xantphos/RuPhos | 0.02-0.10 |
| Sodium tert-butoxide | 1.5-2.5 |
| Toluene/Dioxane | - |
Table 3: Reagents for the Buchwald-Hartwig amination.
Part 3: Purification and Characterization
Purification:
The final product, this compound, is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of all expected protons and carbons and their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target molecule.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Conclusion
This guide provides a detailed and logical synthetic route for the preparation of this compound. The described protocols are based on well-established and reliable chemical transformations. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity. As with all chemical syntheses, appropriate safety precautions must be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Thieme.
- Surry, D. S., & Buchwald, S. L. (2008).
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
-
Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents. [3]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link][4]
-
Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs) Derivatives. Peptide Science. [Link][5]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link][6]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link][7]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link][8]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. nioch.nsc.ru [nioch.nsc.ru]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Azepan-1-yl-4-(methylsulphonyl)aniline. The method is developed for use in research, quality control, and drug development settings. The protocol herein provides a detailed, step-by-step guide from sample preparation to data analysis, underpinned by a rigorous validation framework consistent with the International Council for Harmonisation (ICH) guidelines. The causality behind the selection of chromatographic parameters is discussed, ensuring the method's scientific integrity and transferability.
Introduction
This compound is a substituted aniline derivative of interest in pharmaceutical research. Its structure incorporates a basic azepane ring, an aromatic amine, and a methylsulfonyl group, as shown in Figure 1. Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and finished products. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility[1]. This document provides a comprehensive guide to a validated HPLC method tailored for this specific analyte.
Figure 1: Chemical Structure of this compound [2][3] Molecular Formula: C₁₃H₂₀N₂O₂S Molecular Weight: 268.38 g/mol
Scientific Rationale for Method Development
-
Analyte Characteristics: The molecule possesses a basic aliphatic amine (the azepane nitrogen) and a weakly basic aromatic amine. The presence of these basic functional groups makes the retention of the compound pH-dependent. The methylsulfonyl group and the overall structure suggest moderate polarity.
-
Chromatographic Mode Selection: Reverse-phase HPLC is the chosen mode of separation due to the compound's anticipated moderate hydrophobicity. This technique separates molecules based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase[4].
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its versatility and strong retentive capacity for moderately nonpolar compounds. A particle size of 5 µm is a good balance between efficiency and backpressure, suitable for standard HPLC systems.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for amine-containing compounds and has a lower UV cutoff.
-
Aqueous Phase and pH Control: To ensure consistent retention and symmetrical peak shape for the basic analyte, the mobile phase pH must be controlled. By operating at a low pH (e.g., 3.0), the secondary amine on the azepane ring will be protonated. This consistent ionization state prevents peak tailing that can occur from interactions between the basic analyte and residual acidic silanols on the silica-based stationary phase. Phosphoric acid is an effective and UV-transparent acid for pH adjustment.
-
-
Detection: The presence of the aniline chromophore suggests strong UV absorbance. A preliminary UV scan of a dilute solution of the analyte would determine the wavelength of maximum absorbance (λmax). Based on similar aromatic amines, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity[5][6]. For this method, 254 nm is selected as a robust starting point.
Experimental Protocol
Materials and Equipment
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reference Standard: this compound of known purity.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Orthophosphoric acid (85%).
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[7][8]. The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Protocol: Inject the diluent (blank), a standard solution of the analyte, and a sample solution. The chromatogram of the blank should show no interfering peaks at the retention time of the analyte.
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol: Prepare at least five concentrations of the analyte across the range of 1-100 µg/mL. Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,234 |
| 5 | 75,987 |
| 10 | 151,456 |
| 25 | 378,123 |
| 50 | 755,987 |
| 100 | 1,510,456 |
| r² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or sample matrix. Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.
-
Table 3: Example Precision Data
| Parameter | Day 1 (%RSD) | Day 2 (%RSD) | Overall (%RSD) |
| Precision | 0.8% | 1.1% | 1.3% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
System Suitability
Before each analytical run, a system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis.
-
Protocol: Inject a working standard solution (e.g., 50 µg/mL) five times.
-
Acceptance Criteria:
-
%RSD of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Workflow Diagrams
The following diagrams illustrate the logical flow of the method development and validation processes.
Caption: HPLC Method Development Workflow.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. This compound | C13H20N2O2S | CID 28306245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1000018-38-1|3-(Azepan-1-yl)-4-(methylsulfonyl)aniline|BLDpharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. youtube.com [youtube.com]
Topic: Characterizing the GLUT1 Inhibitor 3-Azepan-1-yl-4-(methylsulphonyl)aniline (BAY-876) in Cell-Based Assays
An Application Note and Protocol Guide for Researchers
Abstract
3-Azepan-1-yl-4-(methylsulphonyl)aniline, widely known as BAY-876, is a potent and highly selective small-molecule inhibitor of Glucose Transporter 1 (GLUT1).[1][2][3] GLUT1 is a principal facilitator of glucose uptake in numerous cancer types, which characteristically exhibit elevated rates of glycolysis even under aerobic conditions—a phenomenon termed the "Warburg effect."[4] The overexpression of GLUT1 is frequently correlated with aggressive tumor phenotypes and poor prognosis, making it a compelling target for anticancer therapy.[5][6] BAY-876 offers a valuable chemical probe to investigate the metabolic vulnerabilities of cancer cells and holds promise as a therapeutic agent.[4][7] This guide provides a comprehensive framework for researchers, detailing the mechanism of action of BAY-876 and presenting a suite of validated, step-by-step protocols for its characterization in cell-based assays. The methodologies described herein are designed to empower scientists to rigorously evaluate the impact of GLUT1 inhibition on cancer cell metabolism and proliferation.
Mechanism of Action: Disrupting the Engine of Cancer
BAY-876 exerts its biological effects by selectively binding to and inhibiting the GLUT1 transporter.[4] This action directly blocks the initial, rate-limiting step of glucose import into the cell. The high selectivity of BAY-876 for GLUT1 over other isoforms (GLUT2, GLUT3, and GLUT4) minimizes off-target effects, making it a precise tool for studying GLUT1-dependent processes.[1][6]
The inhibition of glucose uptake initiates a cascade of downstream metabolic consequences:
-
Inhibition of Glycolysis: Reduced intracellular glucose availability starves the glycolytic pathway, diminishing the production of pyruvate.[7][8]
-
Decreased Lactate Production: Consequently, the conversion of pyruvate to lactate by lactate dehydrogenase (LDH) is significantly reduced.[5]
-
Cellular Energy Depletion: The impairment of glycolysis leads to a drop in adenosine triphosphate (ATP) production, compromising the cell's primary energy supply.[5][7]
-
Activation of Energy Sensors: A decline in the ATP:AMP ratio can activate AMP-activated protein kinase (AMPK), the master sensor of cellular energy status, triggering compensatory metabolic changes.[4]
-
Inhibition of Proliferation: By depriving cancer cells of the energy and biosynthetic precursors supplied by glycolysis, BAY-876 effectively inhibits cell proliferation and can induce cell death.[2][9][10]
Quantitative Efficacy and Recommended Concentration Ranges
The potency of BAY-876 varies across different cell lines, primarily depending on their level of GLUT1 expression and reliance on glycolysis. The following table provides a summary of reported efficacy data to serve as a starting point for experimental design.
| Assay Type | Cell Line | IC₅₀ / Effective Concentration | Source |
| GLUT1 Inhibition | Hela-MaTu | IC₅₀ = 3.2 nM | [1] |
| Glycolysis Inhibition | Ovarian Cancer (SKOV-3, OVCAR-3) | >50% inhibition at 25 nM | [7] |
| Cell Proliferation | Ovarian Cancer (SKOV-3, OVCAR-3) | Dose-dependent decrease at 25-75 nM | [2] |
| Cell Proliferation | Colorectal Cancer (DLD-1) | IC₅₀ = 2 nM | [6] |
| Cell Proliferation | Colorectal Cancer (LS174T) | IC₅₀ ~50-100 nM | [11] |
Expert Insight: It is crucial to perform a dose-response curve (e.g., from 1 nM to 1 µM) in your specific cell line of interest to determine the optimal concentration range for subsequent mechanistic assays.
Experimental Design and Workflow
A robust evaluation of BAY-876 involves a multi-assay approach to confirm its on-target effects and downstream functional consequences. The following workflow provides a logical progression for characterizing the inhibitor.
Detailed Experimental Protocols
Protocol 1: Glucose Uptake Assay (2-NBDG Method)
This assay measures the direct impact of BAY-876 on glucose import using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[12]
A. Rationale 2-NBDG is transported into cells via GLUTs.[13] Once inside, it is phosphorylated by hexokinase, trapping it intracellularly. Since it cannot be fully metabolized in glycolysis, it accumulates, and its fluorescence intensity is proportional to the rate of glucose uptake.[12][13]
B. Materials
-
Cancer cell lines (e.g., GLUT1-high SKOV-3 and GLUT1-low A2780 as a negative control).[7]
-
Black, clear-bottom 96-well plates.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer.
-
BAY-876 stock solution (e.g., 10 mM in DMSO).
-
2-NBDG (stock solution, e.g., 10 mM in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Fluorescence microplate reader (Excitation/Emission ≈ 465/540 nm) or fluorescence microscope.
C. Step-by-Step Procedure
-
Cell Seeding: Seed 1-5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[12] The optimal density should ensure cells are in a logarithmic growth phase and not confluent.
-
Glucose Starvation (Critical Step): Gently wash cells once with warm, glucose-free medium. Then, add 100 µL of glucose-free medium to each well and incubate for 1-2 hours at 37°C.[12] This step depletes intracellular glucose and maximizes subsequent 2-NBDG uptake.
-
Compound Treatment: Prepare serial dilutions of BAY-876 in glucose-free medium. After the starvation period, replace the medium with 100 µL of medium containing the desired concentrations of BAY-876 or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for 30-60 minutes at 37°C to allow BAY-876 to inhibit GLUT1.[12]
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-200 µM.[12][14] The optimal concentration should be determined empirically for your cell line. Incubate for 30-60 minutes at 37°C, protected from light.
-
Stop Uptake: Terminate the assay by removing the 2-NBDG-containing medium.
-
Washing: Immediately wash the cells three times with 200 µL/well of ice-cold PBS.[12] This step is vital to remove extracellular fluorescence and reduce background.
-
Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader (Ex/Em ~465/540 nm).
Protocol 2: Lactate Production Assay
This assay quantifies the effect of glycolysis inhibition by measuring the concentration of lactate, the end product of anaerobic glycolysis, in the cell culture supernatant.
A. Rationale Inhibition of glucose uptake and glycolysis by BAY-876 will lead to a proportional decrease in lactate secretion by cancer cells.[5] This can be measured using commercially available colorimetric or fluorometric assay kits.[15][16]
B. Materials
-
Cells cultured in a 24-well or 6-well plate.
-
BAY-876 and vehicle control.
-
Commercial lactate assay kit (e.g., from Cayman Chemical, Promega, or Sigma-Aldrich).
-
Microplate reader (absorbance or fluorescence, depending on the kit).
C. Step-by-Step Procedure
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Treat cells with various concentrations of BAY-876 or vehicle control in fresh complete medium for 24-48 hours.
-
Sample Collection: Carefully collect a 20-50 µL aliquot of the cell culture supernatant from each well. Be cautious not to disturb the cell monolayer.
-
Deproteinization (If required): Some kits require the removal of proteins, particularly LDH, from the supernatant which can interfere with the assay.[16] This is often done by spin filtration through a 10 kDa molecular weight cut-off filter. Follow the kit manufacturer's specific instructions.
-
Assay Execution: Perform the lactate assay on the collected supernatant according to the manufacturer's protocol.[16] This typically involves creating a standard curve with known lactate concentrations and incubating samples with a reaction mixture.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Normalization: In a parallel plate, count the number of cells in each well (e.g., using a Coulter counter or a viability assay like CellTiter-Glo®) to normalize the lactate concentration to the cell number.
Protocol 3: Cellular ATP Level Assay
This protocol measures the overall energy status of the cells following treatment with BAY-876.
A. Rationale As glycolysis is a major source of ATP in cancer cells, its inhibition by BAY-876 is expected to cause a significant drop in total cellular ATP levels.[5][7] This is a strong indicator of metabolic stress. Luminescence-based assays using firefly luciferase are highly sensitive for this purpose.[17][18]
B. Materials
-
Cells cultured in a white, opaque-walled 96-well plate (essential for luminescence assays).
-
BAY-876 and vehicle control.
-
Commercial ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega).[17]
-
Luminometer.
C. Step-by-Step Procedure
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (5,000-10,000 cells/well) and allow adherence. Treat with BAY-876 or vehicle for a desired period (e.g., 6, 12, or 24 hours).
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[17]
-
Reagent Preparation and Addition: Prepare the ATP assay reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of culture medium in the well (e.g., 100 µL). The reagent contains a detergent to lyse the cells and releases ATP, along with the luciferase/luciferin substrate.[19]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.[18]
References
-
Guo, et al. (2017). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers (Basel). [Link]
-
Assay Genie. (2024). 2-NBDG Glucose Uptake Assay Kit (Cell-Based). Assaygenie.com. [Link]
-
Bio-protocol. (2022). Glucose (2-NBDG) uptake assay. Bio-protocol.org. [Link]
-
Zhao, et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology. [Link]
-
Logan, et al. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. bioRxiv. [Link]
-
Bioengineer.org. (2025). BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. Bioengineer.org. [Link]
-
Wood, A. (2014). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. [Link]
-
ResearchGate. (2022). BAY-876 treatment induced a bioenergetic source conversion of glycolysis. ResearchGate.net. [Link]
-
Siebeneicher, et al. (2016). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research. [Link]
-
Logan, et al. (2024). Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism. PubMed. [Link]
-
Wu, et al. (2022). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. springermedizin.de. [Link]
-
Sharma, et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols. [Link]
-
Ma, et al. (2022). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Molecular Cancer Therapeutics. [Link]
-
Drug Target Review. (2018). A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity. Drugtargetreview.com. [Link]
-
Drew, et al. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
-
ResearchGate. (2014). I need to measure the lactate production of cancer cells without using expensive kits - any ideas?. ResearchGate.net. [Link]
-
Wu, et al. (2022). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer. [Link]
-
El-Sayed, et al. (2022). L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay. PLoS ONE. [Link]
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- 3. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
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- 7. mdpi.com [mdpi.com]
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- 11. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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A Methodological Guide for the Evaluation of Novel Compounds in Cancer Cell Lines: A Case Study using "3-Azepan-1-yl-4-(methylsulphonyl)aniline"
Disclaimer: As of January 2026, a thorough review of scientific literature reveals no published data on the application of "3-Azepan-1-yl-4-(methylsulphonyl)aniline" in cancer cell lines. Therefore, this document is not an application note for this specific compound but rather a comprehensive methodological guide for researchers and drug development professionals. It outlines the foundational protocols and scientific rationale for the initial in vitro evaluation of any novel compound with suspected anti-cancer properties, using "this compound" as a placeholder.
Part 1: Foundational Steps for Investigating a Novel Compound
The journey of characterizing a new potential anti-cancer agent begins with meticulous preparation and adherence to safety. The properties of a novel compound are often unknown, necessitating a cautious and systematic approach.
Safe Laboratory Handling of a Novel Chemical Agent
Given that "this compound" is an aniline derivative, and its toxicological profile is not documented, it must be handled with care. Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.
Core Safety Principles:
-
Information is Key: Always consult the Safety Data Sheet (SDS) if available. For a novel compound, treat it as hazardous until proven otherwise.[1][2][3][4]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[1][4]
-
Ventilation: All initial handling of the solid compound and preparation of concentrated stock solutions should be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[1][2]
-
Spill Management: An appropriate spill kit should be readily accessible. In case of a spill, the area should be secured, and cleanup should proceed according to established laboratory protocols.[3][4]
Preparation of a Concentrated Stock Solution
Accurate and reproducible in vitro experiments depend on the correct preparation of a stable, concentrated stock solution. This minimizes the volume of solvent added to cell cultures, reducing potential toxicity from the solvent itself.[5][6][7]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of the compound needed. For a 10 mM stock solution in 1 mL:
-
Molecular Weight (MW) of C₁₃H₂₀N₂O₂S = 284.38 g/mol (hypothetical, assuming this structure).
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 284.38 g/mol = 0.00284 g = 2.84 mg.
-
-
Weighing: Using a calibrated analytical balance, carefully weigh the calculated amount of the compound powder in a sterile microcentrifuge tube.
-
Dissolution: Inside a chemical fume hood, add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO). For the example above, add 1 mL of DMSO.[8]
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect to ensure no particulates remain.[8]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6][7]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store at -80°C for long-term stability.[8]
Part 2: Primary Screening for Anti-Cancer Activity
The initial assessment of a novel compound involves answering two fundamental questions: Does it kill cancer cells? And if so, does it induce a programmed form of cell death?
Application Note 1: Assessment of Cytotoxicity with the Resazurin Cell Viability Assay
Principle: The Resazurin (also known as AlamarBlue®) assay is a widely used method to quantify cell viability. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9][10][11][12] The intensity of the fluorescent signal is directly proportional to the number of living cells.[10][11] This assay is sensitive, non-toxic, and allows for a homogeneous "add-incubate-read" format.[10]
Protocol: Determining Compound Cytotoxicity in a 96-Well Plate Format
-
Cell Seeding: Plate cancer cells in a black, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the compound stock solution in complete culture medium. It is critical to perform a stepwise dilution to prevent compound precipitation.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).
-
Untreated Control: Medium only.
-
Blank: Medium without cells, to measure background fluorescence.
-
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Resazurin Addition: Prepare a working solution of Resazurin in sterile PBS or culture medium. Add 10-20 µL of this solution to each well.[13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[13]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9][13]
Data Analysis: After subtracting the background fluorescence, cell viability is expressed as a percentage relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Application Note 2: Detection of Apoptosis by Annexin V & Propidium Iodide Staining
Principle: A key indicator of a promising anti-cancer agent is its ability to induce apoptosis, or programmed cell death. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for the differentiation of cell populations.[14][15]
Protocol: Quantifying Apoptosis via Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each well into a separate tube.[14][16]
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a new flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[17]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Do not wash the cells after staining.
Data Interpretation: The flow cytometer will generate dot plots that quadrant the cell population:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris.
An effective compound should show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the vehicle control.
Part 3: Exploring the Mechanism of Action
Should the primary screening assays yield positive results, the next logical step is to investigate the molecular mechanisms through which the compound exerts its effects.
Application Note 3: Preliminary Mechanistic Analysis via Western Blotting
Principle: Western blotting is a technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[18] By probing for key proteins involved in apoptosis (e.g., Cleaved Caspase-3, PARP, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs), researchers can begin to map the signaling pathways affected by the compound.[18]
General Protocol Overview:
-
Protein Extraction: Treat cells with the compound, then lyse them using a specialized buffer containing detergents and protease/phosphatase inhibitors to extract total protein.[19][20]
-
Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by molecular weight using SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[18][19]
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[19]
-
Detection: Use a chemiluminescent substrate to generate light where the antibody has bound. Image the blot to visualize the protein bands.[21]
Part 4: Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Data Summary for a Novel Compound
| Cell Line | IC₅₀ (µM) after 72h | % Apoptotic Cells (Annexin V+) at IC₅₀ | Key Protein Changes (Western Blot) |
| MCF-7 | Value | Value vs. Control | e.g., ↑ Cleaved Caspase-3 |
| A549 | Value | Value vs. Control | e.g., ↓ Bcl-2 |
| HeLa | Value | Value vs. Control | e.g., ↑ p21 |
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 19, 2026, from [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved January 19, 2026, from [Link]
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Pugliese, E., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved January 19, 2026, from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide. Medium. [Link]
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Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 19, 2026, from [Link]
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OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved January 19, 2026, from [Link]
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Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved January 19, 2026, from [Link]
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Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
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University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved January 19, 2026, from [Link]
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Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved January 19, 2026, from [Link]
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Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved January 19, 2026, from [Link]
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Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]
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Application Notes and Protocols: Investigating 3-Azepan-1-yl-4-(methylsulphonyl)aniline as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 3-Azepan-1-yl-4-(methylsulphonyl)aniline
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic landscape for inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids, which, despite their efficacy, are associated with significant side effects.[1][2] This necessitates the exploration of novel chemical entities with improved safety and efficacy profiles.
The compound This compound presents a compelling scaffold for investigation as a potential anti-inflammatory agent. Its structure incorporates a 4-(methylsulfonyl)aniline moiety, a well-established pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors.[3] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[4][5][6] Selective inhibition of COX-2 over the constitutively expressed COX-1 enzyme is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[4][5] A study on a series of 4-(methylsulfonyl)aniline derivatives demonstrated that this core structure can yield compounds with significant in vivo anti-inflammatory activity.[3]
This document provides a comprehensive guide for the preclinical evaluation of this compound. It outlines a logical, multi-tiered experimental approach, beginning with fundamental in vitro screening assays and progressing to more complex cell-based mechanistic studies and in vivo proof-of-concept models. The protocols are designed to be self-validating, with integrated positive and negative controls, and are grounded in established methodologies to ensure data integrity and reproducibility.
Hypothesized Mechanism of Action
Based on its chemical structure, we hypothesize that this compound functions as a selective COX-2 inhibitor. This inhibition of prostaglandin synthesis is expected to suppress the inflammatory response. Furthermore, as downstream signaling pathways are crucial in amplifying inflammation, we will also investigate the compound's potential to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] These pathways are pivotal in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][10][11]
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
This initial phase focuses on establishing the foundational anti-inflammatory properties of the compound through a series of robust and cost-effective in vitro assays.
Preliminary Screening: Inhibition of Protein Denaturation
Causality: The denaturation of proteins is a well-documented cause of inflammation. This assay provides a rapid preliminary indication of a compound's ability to stabilize proteins and, by extension, its potential anti-inflammatory activity.[12][13][14]
Protocol 1: Bovine Serum Albumin (BSA) Denaturation Assay
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
BSA Solution: Prepare a 0.2% (w/v) solution of Bovine Serum Albumin in Tris-buffered saline (pH 6.8).
-
Positive Control: Diclofenac sodium (100 µg/mL).
-
Control: Vehicle (DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of varying concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Add 50 µL of the BSA solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate at 72°C for 5 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 660 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).
-
| Compound | Concentration (µg/mL) | % Inhibition of BSA Denaturation (Hypothetical Data) |
| This compound | 10 | 15.2 ± 2.1 |
| 50 | 35.8 ± 3.5 | |
| 100 | 52.1 ± 4.2 | |
| 250 | 78.9 ± 5.1 | |
| 500 | 91.3 ± 3.9 | |
| Diclofenac Sodium | 100 | 85.4 ± 4.8 |
Mechanistic Insight: Enzyme Inhibition Assays
Causality: To test our primary hypothesis, we will directly assess the compound's ability to inhibit COX-1 and COX-2 enzymes. This is a critical step in classifying the compound and predicting its potential for gastrointestinal side effects.[4][5][15]
Protocol 2: COX-1 and COX-2 Inhibition Assay
This protocol utilizes commercially available COX inhibitor screening kits (e.g., from Cayman Chemical, Abcam), which provide a standardized and reliable method for determining enzyme inhibition.
-
Assay Principle: These kits typically measure the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure (General Outline):
-
Prepare a range of concentrations of this compound.
-
In separate wells of a 96-well plate, add the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound or controls.
-
Include a selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 values for both enzymes.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2.
-
| Compound | IC50 COX-1 (µM) (Hypothetical Data) | IC50 COX-2 (µM) (Hypothetical Data) | Selectivity Index (COX-1/COX-2) |
| This compound | 25.8 | 0.95 | 27.2 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Ibuprofen (Control) | 15.2 | 35.1 | 0.43 |
Part 2: Cell-Based Assays for Functional Anti-Inflammatory Effects
Moving from isolated enzymes to a cellular context allows for the evaluation of the compound's effects on inflammatory signaling cascades and the production of key inflammatory mediators.
Inhibition of Inflammatory Mediators in Macrophages
Causality: Macrophages are key players in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[2][16] Measuring the inhibition of these mediators provides a functional assessment of the compound's anti-inflammatory potential in a relevant cell type.[2][17]
Protocol 3: Measurement of Nitric Oxide and Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and an LPS-stimulated, vehicle-treated control group.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
| Treatment | NO Production (µM) (Hypothetical Data) | TNF-α (pg/mL) (Hypothetical Data) | IL-6 (pg/mL) (Hypothetical Data) | Cell Viability (%) |
| Control | 1.2 ± 0.3 | 25.1 ± 5.4 | 15.8 ± 3.9 | 100 |
| LPS (1 µg/mL) | 28.5 ± 2.9 | 1540.2 ± 120.7 | 850.6 ± 75.2 | 98.2 ± 2.1 |
| LPS + Compound (10 µM) | 15.3 ± 1.8 | 875.4 ± 90.1 | 450.3 ± 50.6 | 97.5 ± 3.0 |
| LPS + Compound (50 µM) | 6.8 ± 0.9 | 320.9 ± 45.3 | 180.7 ± 25.1 | 96.8 ± 2.8 |
Investigation of Key Signaling Pathways: NF-κB and MAPK
Causality: To delve deeper into the mechanism, we will assess the compound's impact on the NF-κB and MAPK signaling pathways. The NF-κB transcription factor is a master regulator of inflammation, and its activation is a hallmark of the inflammatory response.[7][10][18][19] The MAPK pathways (including p38 and JNK) are also critical in transducing inflammatory signals.[8][9][20][21]
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against:
-
Phospho-p65 (NF-κB)
-
Total p65
-
Phospho-IκBα
-
IκBα
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-JNK
-
Total JNK
-
β-actin (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Part 3: In Vivo Proof-of-Concept
The final stage of preclinical evaluation involves testing the compound's efficacy in a living organism to assess its overall physiological effect, including its pharmacokinetic and pharmacodynamic properties.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
Causality: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[22][23][24] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.
Protocol 5: Rat Paw Edema Assay
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week.
-
Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: this compound (e.g., 10 mg/kg, p.o.)
-
Group 3: this compound (e.g., 30 mg/kg, p.o.)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
-
Dosing and Edema Induction:
-
Administer the test compound or controls orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 (where ΔV is the change in paw volume)
-
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h (Hypothetical Data) |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.6 ± 4.1 |
| This compound | 30 | 58.2 ± 6.3 |
| Indomethacin | 10 | 65.9 ± 5.8 |
Visualizing the Experimental Workflow and Hypothesized Pathway
To provide a clear overview of the proposed research plan and the underlying biological rationale, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound.
Hypothesized Signaling Pathway of Inhibition
Caption: Hypothesized mechanism of anti-inflammatory action.
References
-
A comparative assessment of the in vivo animal models vis-à-vis, the in vitro enzyme models have been made to assist scientists and researchers in the choice of assay method in terms of sensitivity, reliability, duration of test, ethical, and cost considerations. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442. Available from: [Link]
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Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available from: [Link]
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Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 7, 591. Available from: [Link]
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Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]
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Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Available from: [Link]
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Apostolaki, M., Armaka, M., Pediaditakis, I., & Kollias, G. (2010). NF-kappaB signaling pathways in neurological inflammation: a mini review. Frontiers in bioscience (Scholar edition), 2, 815–825. Available from: [Link]
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Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & bioscience, 1(1), 33. Available from: [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. Available from: [Link]
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Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica chimica acta; international journal of clinical chemistry, 367(1-2), 159–165. Available from: [Link]
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De, S., & De, D. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of clinical endocrinology and metabolism, 90(6), 3244–3250. Available from: [Link]
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Peiris, D., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Complementary and Alternative Medical Research, 22(1), 22-34. Available from: [Link]
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Jayakumar, S., Veerasamy, V., & Raj, A. K. (2019). Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. Molecules (Basel, Switzerland), 24(21), 3843. Available from: [Link]
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Coutinho, A. E., & Chapman, K. E. (2011). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular and cellular endocrinology, 335(1), 2–13. Available from: [Link]
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Vrachatis, D. A., Papathanasiou, K. A., Iliopoulos, D. C., Siasos, G., Lymperopoulos, G., Oikonomou, E., & Tousoulis, D. (2022). The Anti-Inflammatory Effect of Novel Antidiabetic Agents. International Journal of Molecular Sciences, 23(24), 15993. Available from: [Link]
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Kumar, A., Sharma, S., Bajaj, K., Sharma, S., & Singh, A. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 21(18), 5433–5437. Available from: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. Available from: [Link]
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Wang, Y., Li, Y., Chen, Y., Liu, Y., Zhang, Y., & Liu, Y. (2022). Discovery, total syntheses and potent anti-inflammatory activity of pyrrolinone-fused benzoazepine alkaloids Asperazepanones A and B from Aspergillus candidus. Communications chemistry, 5(1), 79. Available from: [Link]
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Alam, A., Alam, A., Alam, M. S., Husain, A., Ali, A., & Akhter, M. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS omega, 8(21), 18889–18901. Available from: [Link]
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Siddiqui, A. A., Rahman, A., Shaharyar, M., & Mishra, R. (2010). Synthesis and Biological Evaluation of Some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as Potent Anti-Inflammatory Agents. Chemical & pharmaceutical bulletin, 58(10), 1373–1377. Available from: [Link]
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Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed. Available from: [Link]
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Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. PubMed. Available from: [Link]
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- 15. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 16. Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds [mdpi.com]
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Application Notes and Protocols: Screening of 3-Azepan-1-yl-4-(methylsulphonyl)aniline for Antimicrobial Activity
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of the novel compound, 3-Azepan-1-yl-4-(methylsulphonyl)aniline , for potential antimicrobial activity. This document outlines the scientific rationale for investigating this molecule, rooted in the well-established antimicrobial properties of the sulfonamide class of drugs. Detailed, step-by-step protocols for preliminary antimicrobial screening are provided, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. Furthermore, this guide emphasizes the importance of robust experimental design, including the selection of appropriate control strains and data interpretation. The overarching goal is to equip researchers with the necessary tools to conduct a thorough and scientifically sound evaluation of this compound's antimicrobial potential.
Introduction and Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial agents, were among the first effective chemotherapeutic agents used systemically for the prevention and cure of bacterial infections.[1][2] Their continued relevance, particularly in combination therapies, underscores the potential of novel sulfonamide derivatives in combating resistant pathogens.[3]
The compound of interest, This compound , is a sulfonamide derivative. The core of this molecule contains a sulfonamide functional group (-SO2NH-), which is the basis for the biological activity of sulfa drugs.[4] The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid.[4][5] Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA), and its inhibition leads to a bacteriostatic effect, halting bacterial growth and multiplication.[4][5][6] Since humans obtain folate from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity for bacteria.[4][5]
The unique structural features of this compound, specifically the azepane ring, may influence its solubility, cell permeability, and interaction with the target enzyme, potentially leading to enhanced antimicrobial activity or a broader spectrum of action. Therefore, a systematic screening of this compound against a panel of clinically relevant bacteria is warranted.
Potential Mechanism of Action: A Hypothesis
Based on its chemical structure, the hypothesized mechanism of action for this compound is the inhibition of bacterial folic acid synthesis.
Caption: Hypothesized mechanism of action for this compound.
Materials and Reagents
-
Test Compound: this compound (ensure high purity)
-
Bacterial Strains:
-
Culture Media:
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Sterile saline (0.85% NaCl)
-
Resazurin sodium salt
-
-
Equipment and Consumables:
-
96-well microtiter plates
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Sterile Petri dishes, loops, and spreaders
-
Vortex mixer
-
Experimental Protocols
Preliminary Screening: Disk Diffusion Assay
The disk diffusion method is a qualitative to semi-quantitative technique to assess the antimicrobial activity of a compound.[7]
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh overnight culture on TSA, pick 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculate Agar Plates:
-
Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a MHA plate in three directions to ensure uniform growth.
-
-
Apply Compound Disks:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a known amount (e.g., 10 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) onto each disk.
-
Use a disk with only DMSO as a negative control and a disk with a known antibiotic (e.g., sulfamethoxazole) as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1] A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][7]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Protocol:
-
Prepare Compound Stock Solution:
-
Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB. For example, start with a concentration of 512 µg/mL and dilute down to 1 µg/mL.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension as described in the disk diffusion assay and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum (no compound).
-
Negative Control: Wells containing MHB only (no bacteria or compound).
-
Solvent Control: Wells containing the highest concentration of DMSO used and the bacterial inoculum.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Optionally, add a resazurin solution to each well and incubate for a few more hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.
-
Determination of Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.
Protocol:
-
From the MIC Plate:
-
Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
-
Plating:
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony growth on the agar plate).
-
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner.
| Microorganism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | [Insert Data] | [Insert Data] | [Insert Data] |
| E. coli ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] |
| P. aeruginosa ATCC 27853 | [Insert Data] | [Insert Data] | [Insert Data] |
| K. pneumoniae | [Insert Data] | [Insert Data] | [Insert Data] |
| E. faecalis ATCC 29212 | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation:
-
A compound is considered bacteriostatic if the MBC is significantly higher (e.g., >4 times) than the MIC.
-
A compound is considered bactericidal if the MBC is equal to or very close to the MIC (e.g., ≤4 times the MIC).
-
The results should be compared to those of standard antibiotics to gauge the relative potency of the test compound.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial antimicrobial screening of this compound. The protocols are designed to be robust and reproducible, allowing for a reliable assessment of the compound's in vitro activity. Should this initial screening yield promising results (i.e., low MIC values against a range of bacteria), further studies would be warranted. These could include:
-
Screening against a broader panel of clinical isolates, including multidrug-resistant strains.
-
Time-kill kinetic studies to further elucidate the bactericidal or bacteriostatic nature of the compound.
-
Cytotoxicity assays to assess the compound's effect on mammalian cells and determine its selectivity index.
-
In vivo efficacy studies in animal models of infection.
-
Further mechanistic studies to confirm the inhibition of the folic acid synthesis pathway.
By following these guidelines, researchers can systematically evaluate the potential of this compound as a novel antimicrobial agent, contributing to the vital search for new treatments to combat infectious diseases.
References
-
Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. [Link]
-
Minicule. Sulfonamide: Uses, Interactions, and Mechanism of Action. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
Cleveland Clinic. Sulfonamides (Sulfa Drugs). [Link]
-
ResearchGate. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. [Link]
-
Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
-
PubMed Central. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. [Link]
-
Journal of Chemical and Pharmaceutical Research. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. [Link]
-
PubMed. Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. [Link]
-
PubMed Central. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. scienceprofonline.com [scienceprofonline.com]
- 6. study.com [study.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 3-Azepan-1-yl-4-(methylsulphonyl)aniline using NMR and Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the structural analysis of the novel compound "3-Azepan-1-yl-4-(methylsulphonyl)aniline" utilizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Aimed at researchers in drug discovery and development, this document outlines detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation. By presenting predicted ¹H and ¹³C NMR data alongside a proposed mass spectral fragmentation pathway, this guide serves as a practical reference for the unambiguous characterization of this and structurally related molecules.
Introduction
The compound this compound is a substituted aromatic amine containing both an azepane ring and a methylsulfonyl group. Such scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities. Accurate and unequivocal structural confirmation is a critical step in the drug development pipeline, ensuring the integrity of downstream biological and pharmacological studies. NMR spectroscopy and mass spectrometry are indispensable tools for this purpose, providing detailed insights into the molecular framework and connectivity. This document presents a systematic approach to the analysis of this specific molecule, offering both theoretical predictions and practical experimental guidance.
Chemical Structure
The chemical structure of this compound is presented below. The numbering scheme used throughout this document for NMR assignments is also indicated.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Part 1: ¹H and ¹³C NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted NMR data and the experimental protocol for acquiring such spectra.
Predicted ¹H NMR Spectrum and Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic, azepane, and methylsulfonyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing methylsulfonyl group will dictate the positions of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-2 | 7.55 | d | 1H |
| H-5 | 6.80 | dd | 1H |
| H-6 | 6.75 | d | 1H |
| NH₂ | 4.10 | br s | 2H |
| H-1' (azepane) | 3.10 | t | 4H |
| H-2', H-3' (azepane) | 1.85 | m | 4H |
| H-4' (azepane) | 1.60 | m | 4H |
| SO₂CH₃ | 3.05 | s | 3H |
Table 1: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectrum and Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are listed below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 148.0 |
| C-2 | 129.5 |
| C-3 | 125.0 |
| C-4 | 120.0 |
| C-5 | 115.0 |
| C-6 | 112.0 |
| C-1' (azepane) | 53.0 |
| C-2', C-3' (azepane) | 28.0 |
| C-4' (azepane) | 27.0 |
| SO₂CH₃ | 45.0 |
Table 2: Predicted ¹³C NMR data for this compound.
Experimental Protocol for NMR
This protocol outlines the steps for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the appropriate amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to dissolve the compound completely.
-
Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.0 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.3 s
-
Relaxation Delay: 2.0 s
-
Data Interpretation and Structural Assignment
-
Aromatic Region (6.5-8.0 ppm): The three aromatic protons are expected to appear in this region. The proton at the 2-position (H-2) is ortho to the electron-withdrawing methylsulfonyl group and will be the most deshielded. The protons at the 5 and 6-positions will be upfield due to the influence of the amino and azepanyl groups.
-
Amine Protons (~4.1 ppm): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of N-H protons can be concentration and solvent-dependent.
-
Azepane Region (1.5-3.5 ppm): The protons of the seven-membered azepane ring will show complex multiplets. The protons on the carbons directly attached to the nitrogen (H-1') will be the most deshielded.
-
Methylsulfonyl Protons (~3.0 ppm): The three equivalent protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet.
Part 2: Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum and Fragmentation
Under positive ion electrospray ionization (ESI+), this compound (MW: 268.38) is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 269. The fragmentation of this ion is predicted to proceed through several characteristic pathways, primarily involving the sulfonyl group and the azepane ring.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 269 | [M+H]⁺ | - |
| 204 | [M+H - SO₂]⁺ | SO₂ (64 Da) |
| 189 | [M+H - SO₂ - CH₃]⁺ | SO₂, CH₃ (79 Da) |
| 171 | [Azepanyl-aniline]⁺ | CH₃SO₂ (79 Da) |
| 97 | [Azepane]⁺ | C₇H₇NO₂S (185 Da) |
Table 3: Predicted major fragment ions for this compound in ESI-MS/MS.
Experimental Protocol for Mass Spectrometry
This protocol describes the preparation of a sample for analysis by ESI-MS.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Formic acid
-
Vial
Procedure:
-
Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.
-
Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
Instrument Parameters (Q-TOF Mass Spectrometer):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV
Interpretation of the Fragmentation Pattern
The proposed fragmentation pathway for the [M+H]⁺ ion of this compound is depicted below. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which is expected to be a major fragmentation route for this compound.[1]
Figure 2: Proposed ESI-MS/MS fragmentation pathway for this compound.
The initial protonation is likely to occur at the aniline nitrogen or the azepane nitrogen. Collision-induced dissociation (CID) would then induce fragmentation. The loss of the methylsulfonyl radical (•SO₂CH₃) or the neutral loss of sulfur dioxide (SO₂) are characteristic fragmentation pathways for sulfonamides.[2][3] Subsequent fragmentation of the azepane ring can also occur.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and reliable methodology for the complete structural elucidation of this compound. The predicted ¹H and ¹³C NMR data offer a clear roadmap for the assignment of all proton and carbon signals, while the proposed mass spectral fragmentation pathway allows for the confident identification of the molecular ion and its key fragments. The protocols and interpretive guidance provided in this application note are intended to facilitate the routine analysis of this and structurally analogous compounds in a drug discovery and development setting.
References
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Sun, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1157-65. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Liang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 806-814. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
Sources
- 1. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR [m.chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
Application Notes and Protocols for In Vivo Formulation of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-Azepan-1-yl-4-(methylsulphonyl)aniline (CAS No. 1000018-38-1) for in vivo studies. Due to the limited publicly available data on the physicochemical properties of this compound, this guide is built upon first principles of formulation science, addressing the common challenge of poor aqueous solubility typical for many new chemical entities (NCEs). We present a systematic approach to pre-formulation assessment and detail several robust formulation strategies, including co-solvent systems, suspensions, and lipid-based formulations, suitable for various routes of administration in preclinical animal models. Each protocol is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Formulation Challenge
This compound is an aniline derivative with structural features—a methylsulfonyl group and a saturated heterocyclic azepane moiety—that suggest it is likely a poorly water-soluble compound.[1] The majority of new chemical entities, up to 90%, exhibit poor solubility, which poses a significant hurdle for achieving adequate drug exposure in in vivo studies.[2] An effective formulation is therefore critical to ensure consistent and reproducible pharmacokinetic and pharmacodynamic data.
This guide provides a systematic workflow for developing a suitable formulation for this compound, starting from initial solubility screening to the preparation and characterization of various formulation types.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before selecting a formulation strategy, a preliminary assessment of the compound's physicochemical properties is essential. This initial characterization will guide the choice of excipients and the most appropriate formulation approach.
Workflow for Pre-formulation Assessment
Caption: Workflow for pre-formulation assessment and strategy selection.
Protocol: Aqueous and Co-solvent Solubility Screening
Objective: To determine the approximate solubility of the compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Water (Milli-Q or equivalent)
-
Common co-solvents: PEG 400, Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP)[3][4]
-
Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer
Procedure:
-
Weigh an excess amount of the compound (e.g., 10 mg) into a series of vials.
-
Add a known volume (e.g., 1 mL) of each solvent to the respective vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Visually inspect for undissolved solid.
-
If undissolved solid remains, centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant, dilute with a suitable solvent, and quantify the concentration using a validated analytical method (e.g., HPLC-UV).
-
Express solubility in mg/mL.
Formulation Strategies and Protocols
Based on the pre-formulation data, an appropriate formulation strategy can be selected. For many poorly soluble compounds, a solution is the preferred dosage form for initial pharmacokinetic studies as it provides accurate dosing and is suitable for various administration routes.[5]
Strategy 1: Co-solvent Systems
Co-solvents are used to increase the solubility of poorly water-soluble drugs, especially for liquid formulations intended for oral and intravenous administration.[6]
3.1.1. Protocol: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration
Objective: To prepare a clear, sterile solution of this compound for IV injection.
Rationale: For IV administration, the formulation must be a sterile, particle-free solution.[7] The choice of co-solvents is critical to ensure biocompatibility and avoid toxicity. A common approach is to use a mixture of solvents that are well-tolerated intravenously.
Materials:
-
This compound
-
Solvents: DMSO, PEG 400, Saline (0.9% NaCl)
-
Sterile vials, magnetic stirrer, 0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle. A common combination for preclinical IV studies is 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v).
-
Dissolution: Weigh the required amount of this compound to achieve the target concentration (e.g., 1 mg/mL).
-
Add the DMSO component of the vehicle first and vortex or sonicate until the compound is fully dissolved.
-
Add the PEG 400 and mix thoroughly.
-
Finally, add the saline dropwise while stirring to avoid precipitation.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.[8]
-
Labeling: Label the vial with the compound name, concentration, vehicle composition, preparation date, and expiration date.[9]
Table 1: Common Co-solvents for In Vivo Formulations
| Co-solvent | Typical Concentration Range (IV) | Typical Concentration Range (Oral) | Notes |
| Polyethylene Glycol (PEG) 400 | 20-60% | Up to 100% | Generally recognized as safe (GRAS), low toxicity.[4] |
| Propylene Glycol (PG) | 10-40% | Up to 80% | Can cause hemolysis at high concentrations.[3] |
| Ethanol | 5-15% | Up to 50% | CNS depressant effects at higher doses.[4] |
| Dimethyl Sulfoxide (DMSO) | 5-10% | Not commonly used | Potent solvent, but can have pharmacological effects and enhance skin penetration.[3] |
| Solutol HS 15 | 10-25% | 10-50% | Non-ionic surfactant, can cause histamine release.[3] |
Strategy 2: Amorphous Solid Dispersions (ASDs)
For oral administration, amorphous solid dispersions can significantly enhance the bioavailability of poorly soluble drugs by maintaining the drug in a high-energy, amorphous state.[2][10]
3.2.1. Protocol: Preparation of an Amorphous Solid Dispersion using Spray Drying
Objective: To prepare a solid dispersion of this compound with a polymer to improve its dissolution rate.
Rationale: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the energy required for dissolution is reduced, leading to higher apparent solubility and faster dissolution.[6]
Materials:
-
This compound
-
Polymer (e.g., HPMC, PVP)[6]
-
Organic solvent (e.g., methanol, acetone)
-
Spray dryer
Procedure:
-
Solution Preparation: Dissolve the compound and the chosen polymer in a suitable organic solvent. A common drug-to-polymer ratio to start with is 1:3 (w/w).
-
Spray Drying: Spray dry the solution using optimized parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine powder.
-
Characterization: Characterize the resulting powder for its amorphous nature (using techniques like XRD or DSC), drug loading, and dissolution properties.
-
Final Formulation: The spray-dried powder can be suspended in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
Strategy 3: Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are an excellent choice for lipophilic compounds administered orally.[11] They can enhance solubility and take advantage of lipid absorption pathways.[10]
3.3.1. Protocol: Preparation of a Simple Lipid-Based Formulation
Objective: To prepare a solution or self-emulsifying formulation of this compound for oral administration.
Rationale: Solubilizing the drug in a lipid vehicle can bypass the dissolution step in the gastrointestinal tract, which is often the rate-limiting step for absorption of poorly soluble drugs.[12]
Materials:
-
This compound
-
Oil (e.g., sesame oil, medium-chain triglycerides)
-
Surfactant (e.g., Cremophor EL, Polysorbate 80)[4]
-
Co-surfactant (e.g., Transcutol P)
Procedure:
-
Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants.
-
Formulation: Based on the screening results, mix the components. For a simple SEDDS, a typical starting point could be 30% oil, 40% surfactant, and 30% co-surfactant.
-
Add the required amount of the compound to the vehicle and mix until a clear solution is formed. Gentle heating may be applied if necessary.
-
Characterization: Evaluate the formulation's self-emulsification properties by adding it to water and observing the formation of a microemulsion. Characterize the resulting droplet size.
In Vivo Administration and Characterization
The choice of administration route depends on the study's objective. Intravenous administration provides 100% bioavailability, while oral administration is more common for therapeutic applications.[13]
Workflow for Formulation Preparation and Administration
Caption: General workflow for formulation preparation and in vivo administration.
Recommended Administration Volumes
The volume of the formulation administered to animals should be carefully controlled to avoid adverse effects.
Table 2: Recommended Maximum Administration Volumes for Rodents
| Route of Administration | Mouse (mL/kg) | Rat (mL/kg) |
| Intravenous (IV) | 5-10 | 5 |
| Oral (PO) Gavage | 10-20 | 10 |
| Intraperitoneal (IP) | 10-20 | 10 |
| Subcutaneous (SC) | 10-20 | 5-10 |
| Source: Adapted from Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. |
Conclusion
The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation that ensures adequate and reproducible drug exposure. This guide provides a systematic framework and detailed protocols for formulating this compound, assuming it shares the common characteristic of poor aqueous solubility. By following a logical pre-formulation assessment and selecting a suitable strategy—be it a co-solvent system, a solid dispersion, or a lipid-based formulation—researchers can overcome solubility challenges and generate reliable data to advance their drug development programs. It is imperative that all formulations are prepared with high-quality, pharmaceutical-grade excipients where available and are properly characterized before administration to animals.[9]
References
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]
-
Jain, A., et al. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Retrieved from [Link]
-
Wisdomlib. (2025). In vivo characterization: Significance and symbolism. Retrieved from [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. UW Sites. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]
-
Schoenhammer, K., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved from [Link]
-
Pharmlabs. (n.d.). Excipients. Retrieved from [Link]
-
Request PDF. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]
-
Fantini, D., et al. (2024). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI. Retrieved from [Link]
-
Colorcon. (2025). What Are Excipients? 9 Common Examples. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central. Retrieved from [Link]
-
UCLA. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. Retrieved from [Link]
-
MSD Manual Consumer Version. (n.d.). Drug Administration. Retrieved from [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
Sources
- 1. 1000018-38-1|3-(Azepan-1-yl)-4-(methylsulfonyl)aniline|BLDpharm [bldpharm.com]
- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. admescope.com [admescope.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Drug Administration - Drugs - MSD Manual Consumer Version [msdmanuals.com]
Application Notes and Protocols: High-Throughput Screening for Novel Inhibitors Among 3-Azepan-1-yl-4-(methylsulphonyl)aniline Analogs
Introduction: Unveiling the Therapeutic Potential of Novel Sulfonamides
The chemical scaffold "3-Azepan-1-yl-4-(methylsulphonyl)aniline" represents a promising starting point for the discovery of novel therapeutic agents. The presence of the methylsulfonyl aniline moiety suggests potential interactions with key enzymatic targets implicated in cellular signaling and epigenetic regulation. Specifically, this structural motif is found in known inhibitors of protein kinases and methyltransferases, two classes of enzymes that are central to numerous disease pathologies, including cancer and inflammatory disorders.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of a high-throughput screening (HTS) cascade to identify and characterize bioactive analogs of this core structure.
Our approach is rooted in a two-tiered screening strategy. A primary biochemical screen will be employed to identify direct inhibitors of representative enzymes from the kinase and methyltransferase families. Subsequently, a suite of secondary cell-based assays will be utilized to confirm the on-target activity in a more physiologically relevant context and to assess the downstream cellular consequences of target engagement, such as the induction of apoptosis and inhibition of cell proliferation.[4][5] This integrated workflow is designed to be robust, reproducible, and scalable, facilitating the rapid identification of promising lead compounds for further development.
Part 1: Primary Biochemical Screening
The initial phase of the screening cascade is designed to identify direct interactions between the analog library and the purified target enzymes. We propose two parallel primary assays targeting a representative protein kinase and a histone methyltransferase. The selection of specific enzymes should be guided by the therapeutic area of interest. For the purposes of this protocol, we will describe a generic kinase assay and a methyltransferase assay that can be adapted to a wide range of specific targets.
Protein Kinase Inhibition Assay: A Homogeneous Time-Resolved Fluorescence (HTRF®) Approach
Scientific Rationale: Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a critical step in many signal transduction pathways.[1][6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The HTRF® assay is a robust, no-wash immunoassay format that is well-suited for HTS. It relies on the detection of the phosphorylated substrate through the proximity-based energy transfer between a donor and an acceptor fluorophore.
Experimental Workflow:
Caption: HTRF® Kinase Assay Workflow.
Detailed Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each analog from the library (typically at 10 mM in DMSO) into a 384-well low-volume Greiner plate.
-
For controls, dispense 50 nL of a known kinase inhibitor (e.g., Staurosporine) for the positive control and 50 nL of DMSO for the negative control.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the target kinase and its corresponding ULight™-labeled peptide substrate in kinase reaction buffer. The optimal concentrations of each should be determined empirically through enzyme and substrate titration experiments.
-
Dispense 5 µL of the enzyme/substrate mixture into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase reaction buffer at a concentration equal to the Km of the enzyme for ATP.
-
Dispense 5 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection solution containing an Europium cryptate-labeled anti-phospho-substrate antibody in HTRF® detection buffer.
-
Add 10 µL of the detection solution to each well to stop the enzymatic reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF® ratio (665nm/620nm * 10,000) and then the percent inhibition for each compound relative to the controls.
-
Data Interpretation and Hit Criteria:
| Parameter | Description |
| Z'-factor | A statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS. |
| Signal-to-Background | The ratio of the mean signal of the negative control to the mean signal of the positive control. A ratio > 5 is desirable. |
| Hit Threshold | Compounds exhibiting inhibition > 3 standard deviations from the mean of the negative controls are considered primary hits. |
Histone Methyltransferase (HMT) Inhibition Assay: A Transcreener® EPIGEN SAH Assay
Scientific Rationale: Histone methyltransferases (HMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to lysine or arginine residues on histone proteins.[2] This epigenetic modification plays a crucial role in gene regulation, and aberrant HMT activity is implicated in various cancers. The Transcreener® EPIGEN SAH assay is a universal HMT assay that detects the formation of S-adenosylhomocysteine (SAH), the common product of all methyltransferase reactions.[7][8] This far-red fluorescence polarization-based assay is highly sensitive and amenable to HTS.[7]
Experimental Workflow:
Caption: Transcreener® HMT Assay Workflow.
Detailed Protocol:
-
Compound Plating:
-
As described in the kinase assay protocol, dispense 50 nL of each analog and controls into a 384-well low-volume black plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the target HMT and its histone substrate (peptide or nucleosome) in the reaction buffer.
-
Dispense 5 µL of the enzyme/substrate mixture into each well.
-
-
Initiation of Methyltransferase Reaction:
-
Prepare a solution of SAM in the reaction buffer.
-
Dispense 5 µL of the SAM solution to all wells.
-
Incubate the plate at room temperature for 90 minutes.
-
-
Detection:
-
Prepare the SAH detection mixture, which contains the SAH² antibody and a far-red tracer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable microplate reader using the appropriate excitation and emission wavelengths for the far-red tracer.
-
Calculate the change in millipolarization (mP) units and then the percent inhibition for each compound.
-
Data Interpretation and Hit Criteria:
| Parameter | Description |
| Z'-factor | A Z'-factor > 0.5 indicates a robust assay. |
| Assay Window | The difference in mP values between the positive and negative controls. A larger window is preferred. |
| Hit Threshold | Compounds causing a decrease in mP signal that is > 3 standard deviations from the mean of the negative controls are considered primary hits. |
Part 2: Secondary Cell-Based Assays
Primary hits from the biochemical screens will be subjected to a panel of secondary assays to confirm their activity in a cellular context, assess their mechanism of action, and evaluate their potential for off-target effects.
Cell Proliferation Assay: A Real-Time Glo™ MT Cell Viability Assay
Scientific Rationale: A key desired outcome for many kinase and methyltransferase inhibitors is the inhibition of cancer cell proliferation.[4][5] The Real-Time Glo™ MT Cell Viability Assay is a bioluminescent method that measures the reducing potential of viable cells, which is an indicator of metabolic activity and proliferation.[9] The assay is non-lytic, allowing for real-time monitoring of cell viability over an extended period.
Experimental Workflow:
Caption: Real-Time Cell Proliferation Assay Workflow.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 384-well white, clear-bottom plate at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the primary hit compounds.
-
Add 10 µL of the diluted compounds to the cells to achieve the final desired concentrations. Include DMSO-treated wells as a negative control.
-
-
Real-Time Glo™ Reagent Addition:
-
Prepare the Real-Time Glo™ reagent according to the manufacturer's instructions.
-
Add 10 µL of the reagent to each well.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader at time 0, and then at subsequent time points (e.g., 24, 48, and 72 hours).
-
Plot the luminescence signal over time to generate proliferation curves.
-
Calculate the IC₅₀ value for each compound at the 72-hour time point.
-
Apoptosis Induction Assay: A Caspase-Glo® 3/7 Assay
Scientific Rationale: Many effective anti-cancer agents induce apoptosis, or programmed cell death.[10] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[10][11] The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures the activity of these caspases.[12]
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell proliferation assay (steps 1 and 2).
-
Treat the cells with the hit compounds at a concentration of 10x their proliferation IC₅₀ for 24 hours.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 50 µL of the reagent to each well.
-
Mix briefly on an orbital shaker and incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Measure the luminescence on a plate reader.
-
An increase in luminescence compared to the DMSO control indicates the induction of apoptosis.
-
Summary of Hit Progression Criteria:
| Assay | Parameter | Criteria for Advancement |
| Primary Kinase Screen | % Inhibition | >50% at 10 µM |
| Primary HMT Screen | % Inhibition | >50% at 10 µM |
| Cell Proliferation | IC₅₀ | <10 µM |
| Apoptosis Induction | Fold-change vs. Control | >2-fold increase in Caspase 3/7 activity |
Conclusion
The described high-throughput screening cascade provides a robust and efficient framework for the identification and initial characterization of novel inhibitors from a library of "this compound" analogs. By integrating biochemical and cell-based assays, this strategy allows for the selection of compounds with confirmed on-target activity and the desired cellular phenotype. The data generated will enable informed decisions for hit-to-lead optimization and further preclinical development.
References
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. [Link]
-
Kumar, M., Zielinski, T., Karia, D., Johnson, K., Vidhu, F., Kulkarni, S., ... & K-M, V. (2015). Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. ASSAY and Drug Development Technologies, 13(4), 200-209. [Link]
-
Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]
-
Mallari, R., Vashisht, K., Lin, H., Schmedt, C., & Lairson, L. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 54(3), 845–855. [Link]
-
BellBrook Labs. (n.d.). Methyltransferase Assay Kits. Retrieved from [Link]
-
An, F., & Li, Z. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery, 23(8), 816–825. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Domainex. (n.d.). Biochemical lysine methyltransferase assay – studying low-turnover enzymes. Retrieved from [Link]
-
van Haren, M. J., Sastre Torano, J., Kroezen, Z. T., & Breitinger, H. G. (2017). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 56(1), 135–143. [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Madl, H., & Chen, Y. (2015). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of visualized experiments : JoVE, (100), e52882. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
CD BioSciences. (n.d.). Methyltransferase Screening. Retrieved from [Link]
-
baseclick GmbH. (n.d.). EdU Cell Proliferation Assay for High-throughput Screening. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Medicinal Chemistry, 12(1), 1-1. [Link]
Sources
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- 2. domainex.co.uk [domainex.co.uk]
- 3. Methyltransferase Screening, Enzyme Activity Screening | CD BioSciences [epigenhub.com]
- 4. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 5. marinbio.com [marinbio.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. EdU Cell Proliferation Assay for High-throughput Screening [baseclick.eu]
- 10. Apoptosis Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of "3-Azepan-1-yl-4-(methylsulphonyl)aniline" in aqueous media
Introduction
Welcome to the technical support guide for 3-Azepan-1-yl-4-(methylsulphonyl)aniline. This document is designed for researchers, scientists, and drug development professionals to address a primary challenge encountered when working with this compound: its limited solubility in aqueous media. The molecular structure, characterized by a bulky, non-polar azepane ring and a hydrophobic methylsulphonyl group, contributes to its poor water solubility. However, the presence of a weakly basic aniline functional group provides a key opportunity for pH-dependent solubility enhancement.
This guide provides a systematic, question-and-answer-based approach to troubleshooting and overcoming these solubility issues, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in my standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?
A1: The observed insolubility is expected due to the compound's chemical structure. It is a classic example of a poorly water-soluble, lipophilic weak base.
-
Lipophilicity: The azepane ring and the aromatic ring with the methylsulphonyl group are largely non-polar, creating a hydrophobic character that resists dissolution in polar solvents like water or aqueous buffers.
-
Weakly Basic Nature: The key to its solubility lies with the aniline amine (-NH2) group. Aniline itself has a pKa for its conjugate acid of approximately 4.6.[1] While substitution will alter this value, it indicates the amine is a weak base.[2][3] At a neutral pH of 7.4, the aniline group is predominantly in its neutral, un-ionized form, which is significantly less soluble than its protonated (salt) form.[4] To achieve dissolution, the pH of the solvent must be lowered to protonate the amine, thereby forming a more polar, soluble salt.[5][6]
Q2: What is the first and simplest method I should try to dissolve the compound?
A2: The most direct and often most effective initial approach is pH adjustment . By preparing your solution in an acidic medium, you can significantly increase the solubility. A general rule of thumb is to adjust the pH of your aqueous vehicle to be at least 2 pH units below the pKa of the functional group you are trying to protonate.[7] For an aniline derivative, aiming for a pH between 2.0 and 3.0 is a robust starting point.
Q3: I need to work at a physiological pH. How can I prepare a stock solution that can be diluted into my cell culture media or buffer without it precipitating?
A3: This is a common challenge. The standard method is to prepare a high-concentration stock solution in an organic solvent and then perform a serial dilution into your final aqueous medium.[8]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for creating stock solutions of poorly soluble compounds for biological assays.[9][10]
-
Procedure: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). This stock can then be diluted into your aqueous experimental medium.
-
Critical Consideration: It is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with enzymatic assays.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: I've diluted my DMSO stock into my buffer, but I'm seeing a cloudy suspension. What should I do?
A4: This indicates that the compound has precipitated upon dilution, a phenomenon known as "crashing out." The aqueous environment is thermodynamically unfavorable for the compound once the solubilizing effect of the DMSO is sufficiently diluted.
Troubleshooting Steps:
-
Lower the Stock Dilution: Your final concentration may be above the kinetic solubility limit in the aqueous medium. Try preparing a more dilute working solution.
-
Incorporate a Co-solvent in the Final Medium: If your experimental system allows, including a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG 400) in your final buffer can help maintain solubility.[12][13]
-
Explore Advanced Formulation Techniques: If the above methods fail, you may need to consider more advanced strategies such as using surfactants or cyclodextrins, which are discussed in the troubleshooting guide below.
Systematic Troubleshooting Guide for Solubility Enhancement
This guide presents a tiered approach, starting with the simplest methods and progressing to more complex formulation strategies.
Workflow Overview
Caption: Troubleshooting workflow for solubilizing this compound.
Tier 1: pH Adjustment
Principle of Action: The solubility of a weak base like this compound increases dramatically in acidic conditions.[14] Lowering the pH protonates the aniline nitrogen, forming a positively charged anilinium ion. This ion is significantly more polar than the neutral molecule, allowing for favorable interactions with water and leading to enhanced solubility.[]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. journaleras.com [journaleras.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for "3-Azepan-1-yl-4-(methylsulphonyl)aniline" synthesis
Synthesis Overview
Welcome to the technical support guide for the synthesis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline. This molecule is a key intermediate in pharmaceutical development, and its efficient synthesis is crucial for advancing research programs. The primary and most reliable synthetic route is a Nucleophilic Aromatic Substitution (SNAr) reaction.
This reaction involves the displacement of a leaving group (typically a halide, like fluorine or chlorine) from an activated aromatic ring by a nucleophile (in this case, azepane). The reaction is facilitated by the presence of a strong electron-withdrawing group (EWG), the methylsulfonyl group (-SO₂CH₃), which activates the ring towards nucleophilic attack.[1][2][3]
The general scheme is as follows:
-
Electrophile: An aniline derivative with a leaving group (X) at the 3-position and the activating methylsulfonyl group at the 4-position. A common starting material is 3-fluoro-4-(methylsulfonyl)aniline or its nitro-precursor, 3-fluoro-4-(methylsulfonyl)-2-nitrobenzene, which is later reduced.
-
Nucleophile: Azepane (homopiperidine).
-
Conditions: The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the acid generated during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 3-fluoro-4-(methylsulfonyl)aniline, with azepane. The methylsulfonyl group is a powerful electron-withdrawing group that sufficiently activates the aromatic ring for the substitution to occur.[1][4]
Q2: Why is a base necessary for this reaction?
A base is required to neutralize the hydrohalic acid (e.g., HF or HCl) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the azepane nucleophile, which would render it unreactive. Common bases include potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA).
Q3: What are the critical safety precautions for this synthesis?
-
Azepane: Azepane is a corrosive and flammable cyclic amine. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents: Many solvents used (e.g., DMSO, DMF, NMP) have specific health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Pressurization: Heating a sealed reaction vessel can lead to a dangerous buildup of pressure. Ensure the reaction is conducted in a vessel rated for the intended temperature and pressure, or use a system open to atmospheric pressure (e.g., with a condenser).
Q4: Can I use other leaving groups besides fluorine?
Yes, other halogens like chlorine can be used. However, the reactivity order in SNAr reactions is typically F > Cl > Br > I.[2][5] Fluorine is the most effective leaving group because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the breaking of the C-X bond.[3][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficient Ring Activation | Confirm the structure of your starting material. The methylsulfonyl group must be ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1][2][6] | A meta-positioning will not effectively stabilize the intermediate, leading to a very slow or non-existent reaction.[1][6] Re-synthesize or procure the correct starting material. |
| Incorrect Base | Check the pKa of the base and the reaction solvent. The base must be strong enough to deprotonate the generated acid but not so strong that it causes side reactions. | Screen alternative bases. For polar aprotic solvents like DMSO or DMF, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases like DIPEA can also be used.[7] |
| Low Reaction Temperature | Monitor the internal reaction temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS. Typical temperatures range from 80 °C to 150 °C. |
| Poor Quality Reagents | Test the purity of azepane and the aryl halide. Azepane can be hygroscopic and absorb CO₂ from the air. | Use freshly opened or distilled azepane. Verify the purity of the aryl halide by NMR or melting point. |
| Reaction Stalled | Run a time-course analysis using TLC or LC-MS to see if the reaction stops progressing after a certain point. | If the reaction stalls, a small addition of a more reactive halide salt (e.g., a catalytic amount of NaI if using an aryl chloride) or a phase-transfer catalyst might help. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Diagnostic Check | Recommended Solution |
| Di-substitution or Side Reactions | Use LC-MS to identify the mass of the major impurity. A mass corresponding to the addition of two azepane molecules or a reaction with the solvent may be observed. | Use a slight excess (1.1-1.3 equivalents) of azepane, but avoid a large excess. Ensure the solvent (e.g., DMSO) is stable at the reaction temperature and is of high purity. |
| Degradation of Starting Material or Product | Analyze the reaction mixture at different time points. If the product peak appears and then decreases over time, degradation is likely. | Lower the reaction temperature or shorten the reaction time. Once the reaction is complete (as monitored by TLC/LC-MS), proceed with the workup immediately. |
| Oxidative Side Products | Aniline compounds can be susceptible to oxidation, leading to colored impurities.[8] | Degas the solvent before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
Visualization: Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Experimental Protocols & Methodologies
Protocol 1: Standard Synthesis of this compound
This protocol is a representative procedure and should be optimized based on laboratory-specific conditions and analytical results.
Reagents & Materials:
-
3-Fluoro-4-(methylsulfonyl)aniline (1.0 eq)
-
Azepane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-4-(methylsulfonyl)aniline (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to create a stirrable slurry (approx. 0.5 M concentration).
-
Add azepane (1.2 eq) to the mixture via syringe.
-
Equip the flask with a condenser and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Visualization: SNAr Reaction Mechanism
Caption: Interplay of key reaction parameters affecting overall yield and purity.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
- National Center for Biotechnology Information. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from Royal Society of Chemistry Publishing.
- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
- Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Cambridge Open Engage. (2024, February 21). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Cambridge Open Engage. (2025, December 3). Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship.
- ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
- ResearchGate. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Tikrit Journal of Pure Science. (2011).
- Benchchem. (n.d.). synthesis of pharmaceutical compounds from substituted anilines.
- National Center for Biotechnology Information. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
- PubMed. (n.d.). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety.
- Royal Society of Chemistry Publishing. (n.d.). Synthesis of 3-aryl-1,4-benzoxathianes: application to the preparation of a sweet compound. Retrieved from Journal of the Chemical Society, Perkin Transactions 1.
- PubMed. (n.d.). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines.
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Technical Support Center: Stability and Degradation Analysis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
Document ID: TSC-2026-01-19-001
Version: 1.0
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline. This document provides a comprehensive framework of frequently asked questions (FAQs), detailed troubleshooting guides, and standardized protocols to ensure the integrity and robustness of your experimental outcomes.
Introduction: Understanding the Molecule
This compound is a compound featuring three key functional groups that dictate its stability profile:
-
Aniline Moiety: The primary aromatic amine is susceptible to oxidation, which can lead to colored degradation products and polymerization.[1] Its basicity also makes it reactive under acidic conditions.
-
Methylsulphonyl Group: This electron-withdrawing group influences the reactivity of the aromatic ring and is generally stable, but the S-C bond can be susceptible to cleavage under harsh conditions.
-
Azepane Ring: As a saturated tertiary amine, the azepane ring can undergo N-oxidation.[2][3][4][5]
A thorough understanding of these functional groups is paramount for designing meaningful stability studies and for troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Based on the structure, the most probable degradation pathways are:
-
Oxidative Degradation: The aniline amine and the tertiary amine of the azepane ring are susceptible to oxidation.[2][3][4][5] Aniline oxidation can form nitroso, nitro, and polymeric impurities, often resulting in discoloration of the sample.[1][6] The azepane nitrogen can form an N-oxide.
-
Hydrolytic Degradation: While the sulfonamide group itself is generally stable to hydrolysis under neutral environmental conditions, cleavage of the aryl C-N or S-N bonds can occur under more extreme acidic or basic conditions, or be catalyzed by certain media.[7][8]
-
Photodegradation: Aromatic amines and sulfonamides can be sensitive to light.[9][10][11][12] Exposure to UV or visible light may catalyze oxidative pathways or lead to the formation of photoproducts through radical mechanisms.
Q2: What are the recommended starting conditions for a forced degradation study?
A2: Forced degradation studies are essential for developing and validating stability-indicating methods.[13] A good starting point is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[14] Over-stressing can lead to secondary degradation products that are not relevant to real-time stability.[14]
| Stress Condition | Recommended Starting Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C for 24-48 hours | Hydrolysis of the sulfonamide bond |
| Base Hydrolysis | 0.1 M NaOH, 60°C for 24-48 hours | Hydrolysis of the sulfonamide bond |
| Oxidation | 3% H₂O₂, Room Temperature for 24 hours | Oxidation of aniline and azepane nitrogen |
| Thermal | 80°C (solid-state) for 48 hours | General decomposition |
| Photostability | ICH Q1B guidelines: Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[15][16] | Photolytic oxidation and rearrangement |
Q3: My sample is turning yellow/brown during stability studies, especially in the solid state. What is the likely cause?
A3: Discoloration, particularly turning yellow or brown, is a classic indicator of aniline oxidation.[1] This can be triggered by exposure to air (auto-oxidation), light, or trace metal impurities. The formation of highly conjugated polymeric impurities is often the cause of the color change. It is crucial to store the substance protected from light and in an inert atmosphere if possible.
Q4: What is "mass balance" and why is it critical in degradation studies?
A4: Mass balance is an essential part of a forced degradation study. It confirms that the sum of the assay of the parent drug and the amount of all degradation products is close to 100% of the initial concentration.[16][17][18][19][20] Achieving good mass balance (typically 95-105%) demonstrates that your analytical method is stability-indicating and can account for all major degradation products.[17][18] Poor mass balance may indicate that some degradants are not being detected (e.g., they are volatile, do not have a UV chromophore, or are co-eluting with the parent peak).[17][19]
Troubleshooting Guides
Issue 1: Poor Mass Balance (<95%) in HPLC Analysis
Question: My mass balance is consistently low after subjecting my compound to stress conditions. What are the potential causes and how can I fix this?
Answer:
-
Causality: A low mass balance suggests that one or more degradation products are not being accurately quantified.[17][18] This could be due to several reasons:
-
Non-UV Active Degradants: Some degradation pathways, such as cleavage of the azepane ring, might produce fragments that lack a significant UV chromophore.
-
Volatile Degradants: Small molecule fragments could be lost to evaporation.
-
Co-elution: A degradant peak may be hidden under the main API peak or another impurity peak.
-
Inadequate Separation: Degradants may be strongly retained on the column or elute in the solvent front.
-
Precipitation: Degradants may be insoluble in the sample diluent.
-
-
Troubleshooting Protocol:
-
Use a Universal Detector: Re-analyze the stressed samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), in parallel with your UV detector. This will help identify non-UV active compounds.
-
Check Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the main component. A non-pure peak indicates co-elution.[21]
-
Modify Chromatographic Conditions:
-
Gradient: Employ a broader, shallower gradient to improve the resolution of all peaks.
-
Mobile Phase pH: Vary the pH of the aqueous mobile phase to alter the ionization and retention of acidic or basic degradants.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase) to achieve a different selectivity.
-
-
Examine Sample Diluent: Ensure that all potential degradation products are soluble in your chosen diluent. If you suspect precipitation, try a stronger organic solvent.
-
Headspace GC Analysis: If volatile degradants are suspected, analyze the headspace of a stressed sample using Gas Chromatography (GC).
-
Issue 2: No Degradation Observed Under Stress Conditions
Question: I have applied the standard forced degradation conditions, but I am seeing less than 5% degradation. What should I do?
Answer:
-
Causality: The compound may be highly stable, or the stress conditions applied are insufficient to induce degradation. It is important to ensure that the lack of degradation is genuine and not a failure of the experimental setup.
-
Troubleshooting Protocol:
-
Increase Stress Intensity Systematically: Gradually increase the severity of the conditions. Do not apply overly harsh conditions initially, as this can lead to unrealistic degradation pathways.[13]
-
Hydrolysis: Increase the temperature (e.g., to 80°C) or the concentration of the acid/base (e.g., to 1 M).
-
Oxidation: Increase the concentration of H₂O₂ (e.g., to 10-30%) or add a metal catalyst like FeCl₃ to initiate Fenton-like reactions.
-
Thermal: Increase the temperature in increments (e.g., 100°C, 120°C). Consider thermogravimetric analysis (TGA) to identify the onset of thermal decomposition.
-
-
Extend Exposure Time: If increasing intensity is not feasible or desired, extend the duration of the study.
-
Confirm Reagent Activity: Ensure that your stress reagents (e.g., H₂O₂) have not expired and are active.
-
Consider Alternative Stressors: For particularly stable molecules, more aggressive reagents might be necessary, though this should be justified. For example, AIBN as a radical initiator or other oxidizing agents.
-
Issue 3: Inconsistent or Irreproducible Degradation Profiles
Question: I am getting different degradation profiles when I repeat my forced degradation experiments. How can I improve reproducibility?
Answer:
-
Causality: Irreproducibility often stems from subtle variations in experimental parameters that have a significant impact on sensitive degradation reactions.
-
Troubleshooting Protocol:
-
Precise Control of Parameters:
-
Temperature: Use a calibrated oven or water bath with minimal temperature fluctuation.
-
pH: Measure and record the pH of solutions before and after stress application. Buffer solutions where appropriate.
-
Light Exposure: Use a calibrated photostability chamber to ensure consistent light energy exposure.[15][16]
-
-
Control for Oxygen: For oxidative and thermal studies, the presence of atmospheric oxygen can be a significant variable. Consider purging the sample vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Sample Preparation: Ensure the API is fully dissolved before applying stress. Inconsistent dissolution can lead to variable results.
-
Standardize Analytical Procedure: Ensure that the time between sample quenching/neutralization and HPLC analysis is consistent for all samples. Some degradation products may be unstable in the final sample matrix.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to conducting a forced degradation study for this compound.
Caption: Workflow for a forced degradation study.
Diagram: Potential Degradation Sites
The following diagram illustrates the chemically labile sites on the this compound molecule.
Caption: Key reactive sites for degradation analysis.
(Note: The above DOT script is a conceptual representation. A placeholder for a chemical structure image is used. In a real application, the image would be rendered and labels would be overlaid.)
References
-
ICH Q1B Photostability Testing of New Drug Substances and Products - Scientific guideline. (1998). European Medicines Agency. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2023). MDPI. [Link]
-
Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. (2021). National Institutes of Health. [Link]
-
Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (1980). Journal of the American Chemical Society. [Link]
-
Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study. (n.d.). Bohrium. [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025). ResolveMass Laboratories Inc. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Oxford Academic. [Link]
-
Oxidative degradation of amine solvents for CO2 capture. (2015). The University of Texas at Austin. [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). ResearchGate. [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI. [Link]
-
Pharmaceutical products - Stability study & Mass balance concerns. (2019). Pharma Treasures. [Link]
-
Aniline (benzenamine). (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. [Link]
-
Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. (2025). ResearchGate. [Link]
-
Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Aniline. (n.d.). Wikipedia. [Link]
-
Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. (2001). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
What is Mass Balance in a Forced Degradation Study? (2022). Mourne Training Services. [Link]
-
The degradation products of aniline in the solutions with ozone and kinetic investigations. (2006). PubMed. [Link]
-
Bacterial degradation of aniline. (n.d.). ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
The Degradation Products of Aniline in the Solutions with Ozone and Kinetic Investigations. (n.d.). ResearchGate. [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (n.d.). ResearchGate. [Link]
-
(PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2020). Inorganic Chemistry. [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. [Link]
-
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed. [Link]
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- 4. academic.oup.com [academic.oup.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: N-arylation of Azepane with 4-Methylsulfonylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing the N-arylation of azepane with 4-methylsulfonylaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and reproducibility of this specific Buchwald-Hartwig amination. The coupling of a cyclic secondary amine like azepane with an electron-deficient partner such as 4-methylsulfonylaniline presents unique challenges due to the reduced nucleophilicity of the aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these challenges effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the reaction. Each entry details potential causes and provides a logical, step-by-step approach to resolution.
❓ Issue 1: My reaction shows low or no conversion to the desired product.
This is the most common issue, often stemming from an insufficiently active catalytic system or suboptimal reaction conditions for these challenging coupling partners.
Causality Analysis: The core of the problem lies in the reduced reactivity of 4-methylsulfonylaniline. The potent electron-withdrawing methylsulfonyl group significantly lowers the electron density on the nitrogen atom, making it a poor nucleophile.[1][2] Furthermore, the final C-N bond-forming step, reductive elimination, can be sluggish for electron-deficient anilines.[3] Therefore, the entire catalytic cycle must be optimized to overcome these kinetic barriers.
Troubleshooting Protocol:
-
Evaluate the Catalyst System (Palladium Source & Ligand):
-
Insight: Standard, first-generation ligands like P(o-tolyl)₃ or bidentate ligands such as BINAP are often ineffective for this transformation.[4][5] You require a highly active catalyst system featuring bulky, electron-rich phosphine ligands that are known to accelerate the rate-limiting reductive elimination step.[6]
-
Actionable Steps:
-
Switch to a modern, sterically hindered Buchwald-Hartwig ligand. Excellent starting points include RuPhos , BrettPhos , or AdBrettPhos . These ligands create a coordinatively unsaturated, electron-rich palladium center that is highly active.[7]
-
Use an air-stable palladium precatalyst like (RuPhos) Pd G3 or generate the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. Precatalysts often provide more reproducible results.[7]
-
-
-
Assess the Base:
-
Insight: The base's role is to deprotonate the amine, forming the active palladium-amido complex.[5][8] For the coupling of a secondary amine with a pKa ~11 (for protonated azepane) and a weakly nucleophilic aniline, a strong, non-nucleophilic base is essential. Weaker bases like K₂CO₃ or K₃PO₄ will be ineffective.[3][7]
-
Actionable Steps:
-
Employ a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) .[7]
-
Ensure the base is fresh and has been stored under an inert atmosphere. Alkali metal alkoxides are hygroscopic and degrade upon exposure to moisture.
-
-
-
Optimize Reaction Temperature and Time:
-
Insight: Couplings involving electron-deficient partners often require more thermal energy to overcome the activation barriers for both oxidative addition and reductive elimination.[1][2]
-
Actionable Steps:
-
Increase the reaction temperature. A typical starting point is 100-110 °C in a solvent like toluene or dioxane.
-
Monitor the reaction over a longer period (e.g., 12-24 hours). Use TLC or LC-MS to track the consumption of starting materials and the formation of the product.
-
-
-
Ensure a Scrupulously Inert Atmosphere:
-
Insight: The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive Pd(II) species, halting the catalytic cycle.
-
Actionable Steps:
-
Thoroughly degas your solvent using a repeating freeze-pump-thaw cycle (at least three times) or by sparging with argon for 30-60 minutes.
-
Assemble your reaction vessel under a positive pressure of an inert gas (argon or nitrogen). Use glassware that has been oven- or flame-dried to remove adsorbed water.
-
-
Troubleshooting Workflow for Low Yield
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromomethylsulfonylaniline) to form a Pd(II) complex. This step is often faster for aryl bromides and iodides than for chlorides. [5][8]2. Ligand Substitution & Deprotonation: The amine (azepane) coordinates to the Pd(II) center, and the base removes the proton from the nitrogen, forming a key palladium-amido intermediate. [5]3. Reductive Elimination: This is the final, product-forming step where the C-N bond is created, and the Pd(0) catalyst is regenerated. For electron-deficient anilines, this step is often rate-limiting, which is why bulky, electron-rich ligands are so crucial for success. [3][5]
Experimental Protocols
Optimized Protocol for N-arylation of Azepane with 4-Bromo-methylsulfonylaniline
This protocol is a starting point and may require further optimization.
Materials:
-
Aryl Bromide: 4-Bromo-1-(methylsulfonyl)benzene (1.0 equiv)
-
Amine: Azepane (1.2 equiv)
-
Palladium Precatalyst: (RuPhos)Pd G3 (2 mol %)
-
Base: Sodium tert-butoxide (1.4 equiv)
-
Solvent: Anhydrous Toluene (to make a ~0.1 M solution)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (RuPhos)Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add anhydrous toluene via syringe. Stir the mixture for 5 minutes. Then, add the azepane (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS until the aryl bromide is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl azepane. [9][10]
References
-
Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from Beilstein Journals website: [Link]
-
Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from semanticscholar.org: [Link]
-
National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from nih.gov: [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from pubs.acs.org: [Link]
-
National Institutes of Health (NIH). (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from nih.gov: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from nroer.chemistry: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from chemrxiv.org: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from organic-chemistry.org: [Link]
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from pubs.acs.org: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from acs.org: [Link]
Sources
- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatography Purification of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
Welcome to the technical support center for the purification of 3-Azepan-1-yl-4-(methylsulphonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the chromatographic purification of this compound. Our approach is rooted in explaining the 'why' behind each step, ensuring you can adapt and solve problems based on a strong understanding of the underlying chemical principles.
Understanding the Molecule: Key Physicochemical Characteristics
Before diving into troubleshooting, it's crucial to understand the structural features of this compound and how they influence its chromatographic behavior.
-
Structure:
-
Primary Aniline Amine (-NH2): A basic group that can interact strongly with acidic silanol groups on standard silica gel, often leading to peak tailing.
-
Tertiary Amine (Azepane ring): Another basic site, contributing to the overall polarity and potential for strong stationary phase interactions.
-
Methylsulfonyl Group (-SO2CH3): A highly polar, electron-withdrawing group that increases the compound's overall polarity.
-
Aromatic Ring: Provides some non-polar character but is heavily influenced by its polar and basic substituents.
-
This combination of a polar sulfone and two basic nitrogen atoms makes this compound a polar, basic compound . This profile is central to many of the purification challenges you might face.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when setting up the purification for this compound.
Q1: What is the best starting point for choosing a chromatography technique? Normal-Phase or Reverse-Phase?
A1: Both normal-phase (NP) and reverse-phase (RP) chromatography can be viable, but the choice depends on the impurities present and the scale of your purification.
-
Normal-Phase (e.g., Silica Gel): This is often the first choice for preparative chromatography due to lower cost and the use of organic solvents, which are easier to remove. However, the basic nature of your compound can cause significant peak tailing on standard silica.
-
Reverse-Phase (e.g., C18): RP-HPLC is excellent for achieving high resolution, especially for polar compounds. It is often used for final purity analysis and small-scale purification. The use of aqueous mobile phases and pH control can lead to sharper peaks.
Recommendation: Start with Thin-Layer Chromatography (TLC) using both normal-phase (silica gel) and reverse-phase plates to scout for a suitable solvent system. This will give you a good indication of which technique will provide the best separation.
Q2: My compound is streaking badly on the TLC plate. What does this mean?
A2: Streaking, or peak tailing, on a silica gel TLC plate is a strong indicator of strong interactions between your polar, basic analyte and the acidic silanol groups on the silica surface. This is a common issue with compounds containing amine groups.[1] This observation is a critical first clue that you will likely face challenges with peak shape on a standard silica gel column.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during the column chromatography of this compound, along with step-by-step solutions.
Issue 1: Severe Peak Tailing in Normal-Phase Chromatography
You observe that your compound elutes from the silica gel column as a broad, tailing peak, leading to poor separation from impurities and diluted fractions.
The Cause: The basic amine groups in your molecule are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-linear adsorption isotherm, where a portion of the analyte is retained more strongly, causing the characteristic tailing.
Solutions:
-
Mobile Phase Modification with a Basic Additive:
-
Why it works: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase will saturate the acidic silanol sites on the silica.[2] This "masks" the sites from your compound, leading to more symmetrical peaks.
-
Protocol:
-
Develop your solvent system using TLC (e.g., Dichloromethane/Methanol).
-
Prepare your bulk mobile phase and add 0.1-1% triethylamine.
-
Re-run the TLC with the modified mobile phase to confirm improved spot shape.
-
Run your column chromatography with the modified mobile phase.
-
-
-
Use of a Deactivated or Alternative Stationary Phase:
-
Why it works: If mobile phase additives are not sufficient or undesirable, changing the stationary phase can solve the problem at its root.
-
Options:
-
Deactivated Silica: Pre-treat standard silica gel by flushing the column with a solvent system containing a base (like 1-2% triethylamine) before loading your sample.[2]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds as it has fewer acidic sites.
-
Bonded Silica (e.g., Amino-propyl or Diol): These phases have surfaces that are chemically modified to be less acidic and can offer different selectivity. Amino-propyl columns have been used successfully for separating sulfonamides.[3]
-
-
Issue 2: Poor Separation of Closely Eluting Impurities
Your target compound co-elutes with an impurity, even after optimizing the mobile phase polarity.
The Cause: The chosen stationary and mobile phases do not offer sufficient selectivity to resolve the compounds. Selectivity is the ability of a chromatographic system to distinguish between different analytes.
Solutions:
-
Optimize the Solvent System:
-
Why it works: Changing the composition of the mobile phase can alter the interactions of your compound and impurities with the stationary phase, thereby improving selectivity.
-
Protocol:
-
Instead of just varying the ratio of two solvents (e.g., Hexane/Ethyl Acetate), try introducing a third solvent with different properties (e.g., Dichloromethane, Acetone, or a small amount of Methanol).
-
Use a TLC plate to test various solvent combinations in parallel to efficiently find a system with better separation.
-
-
-
Gradient Elution:
-
Why it works: A gradient elution, where the mobile phase polarity is increased over time, can help to separate compounds with different polarities.[3] Less polar compounds will elute first, and as the polarity increases, more polar compounds (like your target) will begin to move down the column, often with better resolution.
-
Protocol:
-
Start with a low polarity mobile phase where your compound has an Rf of nearly 0.
-
Gradually increase the percentage of the more polar solvent throughout the chromatography run. Automated flash chromatography systems are ideal for this.
-
-
Issue 3: Compound is Unstable and Degrades on the Column
You notice the appearance of new spots on TLC of the collected fractions, and your overall recovery is low.
The Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[4]
Solutions:
-
Deactivate the Silica Gel:
-
Why it works: Neutralizing the acidic sites on the silica can prevent degradation.
-
Protocol: Before loading your sample, flush the packed column with your mobile phase containing 1-3% triethylamine or another suitable base.[2]
-
-
Switch to a Less Acidic Stationary Phase:
-
Why it works: Using a stationary phase that is inherently less acidic can prevent decomposition.
-
Options:
-
Neutral or Basic Alumina: A good first choice for acid-sensitive compounds.
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Reverse-Phase Chromatography (C18): This is often a good option as the stationary phase is non-polar and the mobile phase can be buffered to a pH where your compound is stable.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A decision-making workflow for purifying this compound.
Data Summary Tables
Table 1: Recommended Solvent Systems for Initial TLC Screening
| Phase Type | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Additive (for Normal Phase) |
| Normal Phase | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Methanol (MeOH) or Acetone | 0.1-1% Triethylamine (TEA) |
| Normal Phase | Hexanes | Ethyl Acetate (EtOAc) | 0.1-1% Triethylamine (TEA) |
| Reverse Phase | Water | Acetonitrile (ACN) | 0.1% Formic Acid or Acetic Acid |
| Reverse Phase | Water | Methanol (MeOH) | 0.1% Formic Acid or Acetic Acid |
Table 2: Stationary Phase Selection Guide
| Issue Observed | Primary Recommendation | Secondary Recommendation | Rationale |
| Peak Tailing | Silica Gel + TEA/NH3 | Amino-propyl Silica | Masks or eliminates acidic silanol sites causing strong interactions.[2][3] |
| Compound Degradation | Neutral/Basic Alumina | Reverse-Phase (C18) | Provides a non-acidic environment, preventing acid-catalyzed decomposition.[4] |
| Poor Resolution | Reverse-Phase (C18) | Change Normal Phase solvent system | RP often provides higher efficiency; altering NP solvents changes selectivity. |
References
- Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (n.d.). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
- BenchChem. (2025).
- Ashworth, D., & Des-marchelier, P. (n.d.).
- Stoilova, I., et al. (n.d.). A process that combines synthesis, separation, analysis, and screening on a thin-layer chromatography (TLC) plate.
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- BenchChem. (2025).
Sources
Technical Support Center: Mitigating Cytotoxicity of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
Welcome to the technical support center for researchers utilizing 3-Azepan-1-yl-4-(methylsulphonyl)aniline. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address unexpected cytotoxicity in normal (non-cancerous) cell lines. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to diagnose and mitigate these off-target effects, ensuring the integrity and success of your experiments.
Introduction: Understanding Unanticipated Cytotoxicity
Small molecule compounds, while designed for specific targets, can sometimes exhibit off-target effects, leading to toxicity in unintended cell lines.[1][2][3] This is a common challenge in drug discovery and preclinical research.[3] this compound, a compound with a methylsulphonyl aniline moiety, may present such challenges. Aniline derivatives can sometimes be metabolized into reactive species, potentially leading to oxidative stress and subsequent cell death. This guide provides a logical, step-by-step framework to investigate and address this issue.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and issues encountered when observing high cytotoxicity.
Q1: My cell viability has dropped significantly in my normal cell line after treatment. How do I confirm this is a compound-specific effect and not an artifact?
A1: This is the most critical first step. It's essential to differentiate between true cytotoxicity and experimental artifacts.[4][5]
-
Vehicle Control is Key: Ensure you have a robust vehicle control (e.g., DMSO at the same final concentration as your compound treatment). If the vehicle control also shows high toxicity, the issue may be the solvent concentration, not the compound.[4] Keep the final DMSO concentration below 0.5%.[4]
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound that is a reducing agent might artificially increase the signal in an MTT assay.[5]
-
Recommendation: Run a "compound only" control (compound in media, no cells) to check for direct effects on the assay reagents.[4]
-
Cross-Validation: Use an orthogonal assay that relies on a different principle. If you are using a metabolic assay (like MTT or Alamar Blue), validate your results with a membrane integrity assay (like LDH release or a dye-exclusion method like Trypan Blue or Propidium Iodide).[6][7][8][9]
-
Q2: I've confirmed the cytotoxicity is real. What are the most likely general causes related to my experimental setup?
A2: Before delving into complex mechanistic studies, rule out common procedural variables.
-
Cell Seeding Density: Both too few and too many cells can lead to stress and death.[4][8] Ensure you are using an optimal seeding density where cells are in a logarithmic growth phase during the experiment.[4]
-
Compound Stability and Solubility: If your compound precipitates out of solution, it can cause inconsistent dosing and physical stress on the cells.[4] Visually inspect your wells for precipitation. If observed, you may need to adjust the solvent or decrease the final concentration.
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which concentrates both your compound and media components, leading to increased cell death.[5]
-
Mitigation Strategy: Avoid using the outer wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.[5]
-
| Parameter | Common Issue | Recommended Action |
| Vehicle Control | High cell death in controls | Keep final solvent concentration (e.g., DMSO) below 0.5%.[4] |
| Assay Method | Compound interferes with assay chemistry | Run "compound only" controls and validate with an orthogonal assay (e.g., LDH release if using MTT).[4][6] |
| Cell Density | Inconsistent results; low signal | Optimize seeding density to ensure cells are in logarithmic growth.[4][8] |
| Compound Solubility | Precipitation observed in wells | Check solubility limits; consider using a different solvent or lowering the concentration.[4] |
| Plate Layout | Higher cytotoxicity in outer wells | Do not use outer wells for experiments; fill with sterile PBS to minimize evaporation ("edge effect").[5] |
Part 2: Troubleshooting Guide - Investigating the Mechanism of Cytotoxicity
If initial troubleshooting doesn't resolve the issue, a more systematic, mechanism-based investigation is required. Based on the structure of this compound, two common pathways of drug-induced cytotoxicity are plausible: Oxidative Stress and Induction of Apoptosis .
Workflow for Mechanistic Investigation
Caption: Converging pathways of caspase-dependent apoptosis.
Conclusion
Addressing off-target cytotoxicity is a methodical process of elimination, hypothesis testing, and mitigation. By first ensuring your observations are not experimental artifacts and then systematically investigating plausible biological mechanisms like oxidative stress and apoptosis, you can gain a deeper understanding of your compound's activity. The mitigation strategies outlined here, such as co-treatment with antioxidants or caspase inhibitors, not only serve to rescue your cell cultures but also act as powerful validation tools for your mechanistic findings. This structured approach will enable you to generate more reliable and interpretable data for your research and development programs.
References
- Clarke, J. L., Murray, J. B., Park, B. K., & Copple, I. M. (n.d.). Roles of Nrf2 in Drug and Chemical Toxicity. The University of Liverpool Repository.
- (n.d.). Caspase-dependent apoptosis.
- (n.d.).
- (n.d.).
- (n.d.).
- (n.d.). Apoptosis. Wikipedia.
- (n.d.). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers.
- (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- (n.d.). Intrinsic pathway of caspase-dependent apoptosis.
- (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
- (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers.
- (n.d.). Drug-induced liver injury and Nrf2 drugs.
- (2025).
- (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.
- (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- (n.d.).
- (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- (2025).
- (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- (n.d.). Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells. PubMed.
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Enhancing the bioavailability of "3-Azepan-1-yl-4-(methylsulphonyl)aniline" derivatives
Answering in the user's language.## Technical Support Center: Enhancing the Bioavailability of 3-Azepan-1-yl-4-(methylsulphonyl)aniline Derivatives
Welcome to the technical support center dedicated to addressing the unique bioavailability challenges presented by the this compound scaffold and its derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on elucidating the causal mechanisms behind common experimental hurdles and providing robust, self-validating protocols to overcome them.
Section 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the preliminary questions that form the basis of a rational drug development strategy for this chemical series.
Question: What are the primary bioavailability challenges anticipated for this compound derivatives?
Answer: Based on the core structure, which features a substituted aniline ring with a methylsulphonyl group, two primary challenges are anticipated:
-
Poor Aqueous Solubility: The combination of the relatively rigid aromatic structure and the electron-withdrawing methylsulphonyl group often leads to high crystal lattice energy and low aqueous solubility. This is a common issue for many Biopharmaceutics Classification System (BCS) Class II and IV compounds, where dissolution becomes the rate-limiting step for absorption.[1][2]
-
Extensive First-Pass Metabolism: Aniline and its derivatives are susceptible to metabolism by hepatic enzymes, particularly Cytochrome P450 (CYP) enzymes.[3][4] The primary amine can undergo N-acetylation, N-oxidation, or other phase I and phase II metabolic reactions in the gut wall and liver, significantly reducing the amount of unchanged drug that reaches systemic circulation.[3][5]
Question: How should I begin to characterize the bioavailability risks of my specific derivative?
Answer: A systematic, tiered approach is essential. The initial goal is to classify your compound within the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability.[6]
-
Step 1: Determine Aqueous Solubility. Conduct a kinetic or thermodynamic solubility study in biorelevant media (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over the physiological pH range.[6]
-
Step 2: Estimate Intestinal Permeability. An in vitro Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[7][8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[9]
This initial data will allow you to classify your compound and select the most appropriate enhancement strategy. For instance, a BCS Class II compound (low solubility, high permeability) will require a different approach than a BCS Class IV compound (low solubility, low permeability).[10]
Section 2: Troubleshooting Poor Solubility
Low solubility is often the first and most significant hurdle. This section provides a troubleshooting guide for addressing this issue.
Question: My derivative's aqueous solubility is less than 10 µg/mL. What are my primary enhancement strategies?
Answer: When dealing with very low solubility, multiple strategies should be evaluated in parallel. The choice depends on the physicochemical properties of your specific derivative and the target dosage form.
Strategy 1: Physical Modifications (Particle Size Reduction)
The underlying principle, described by the Noyes-Whitney equation, is that the dissolution rate is directly proportional to the surface area of the drug.[6] By reducing particle size, you dramatically increase the surface area available for dissolution.[11][12]
-
Micronization: This technique reduces particle size to the micron range (1-10 µm) using methods like jet milling.[13][14] It is a well-established and cost-effective method but may be insufficient for compounds with extremely low solubility.
-
Nanonization (Nanosuspensions): This approach creates drug particles in the nanometer range (<1000 nm).[6][15] The drastic increase in surface area can significantly enhance dissolution velocity and saturation solubility. Nanosuspensions can be produced by media milling or high-pressure homogenization.[1]
Strategy 2: Formulation-Based Approaches
These methods aim to present the drug to the gastrointestinal tract in a solubilized or pre-dissolved state.
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., HPMC, PEG).[6][16] The amorphous state lacks the strong crystal lattice energy of the crystalline form, leading to faster dissolution and often generating a supersaturated solution in situ, which enhances absorption.[1]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying or micro-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[16] For lipophilic derivatives, this approach can improve solubility and may also leverage intestinal lymphatic transport, partially bypassing first-pass metabolism in the liver.[17]
Strategy 3: Chemical Modifications
-
Salt Formation: For derivatives with ionizable centers (like the aniline amine), forming a salt is a highly effective way to increase solubility and dissolution rate.[2][14] This is often the simplest and most common approach for acidic or basic drugs.
-
Co-crystals: If salt formation is not feasible, co-crystallization with a pharmaceutically acceptable co-former can be explored. Co-crystals are multi-component crystalline solids that can exhibit significantly different (and often improved) solubility and stability profiles compared to the parent drug.[1][18]
The following workflow diagram illustrates the decision-making process for solubility enhancement.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Section 3: Troubleshooting Permeability & Efflux
Once solubility is addressed, ensuring the compound can cross the intestinal wall is the next critical step.
Question: How do I interpret the results from my Caco-2 permeability assay?
Answer: The Caco-2 assay provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER).[8][19]
-
Apparent Permeability (Papp): This measures the rate of drug transport across the cell monolayer. It is calculated for both the apical-to-basolateral (A-to-B) direction, mimicking absorption, and the basolateral-to-apical (B-to-A) direction.
-
Efflux Ratio (ER): This is the ratio of Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, limiting its absorption.[19]
Data Interpretation Table
| Papp (A-to-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification | Implication for Bioavailability |
|---|---|---|---|
| > 10 | < 2 | High Permeability | Permeability is not a limiting factor. |
| 1 - 10 | < 2 | Moderate Permeability | Permeability may be a partial limiting factor. |
| < 1 | < 2 | Low Permeability | Poor absorption is expected. |
| Any Value | > 2 | Efflux Substrate | Absorption is limited by active efflux. |
Question: My compound shows a high efflux ratio in the Caco-2 assay. What are my next steps?
Answer: A high efflux ratio must be confirmed and addressed.
-
Confirm the Transporter: Repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[19] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the mechanism.
-
Mitigation Strategies:
-
Formulation with Excipients: Certain pharmaceutical excipients can inhibit P-gp function.[20][21] For example, surfactants like Tween 80 or Cremophor EL, often used in lipid-based formulations, have been shown to modulate efflux activity.
-
Structural Modification (Medicinal Chemistry): If formulation strategies are insufficient, medicinal chemistry efforts can be directed to modify the derivative to reduce its affinity for the efflux transporter. This is a more resource-intensive approach but can be highly effective.
-
Section 4: Addressing Pre-systemic (First-Pass) Metabolism
Even with good solubility and permeability, bioavailability can be low if the drug is rapidly metabolized before reaching systemic circulation.
Question: My compound has good solubility and permeability, but the oral bioavailability in my rodent study is still below 20%. How do I investigate first-pass metabolism?
Answer: The classic approach is to compare the pharmacokinetic (PK) profiles following intravenous (IV) and oral (PO) administration.[22][23]
-
Study Design: A crossover study in a preclinical species (e.g., rat) is performed. The same group of animals receives an IV dose and, after a washout period, a PO dose.
-
Data Analysis: The key parameter is the Area Under the Curve (AUC), which represents total drug exposure. Absolute bioavailability (F%) is calculated as:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Interpretation: A low F% (<30%) in the presence of good absorption suggests high first-pass extraction.[22]
Question: How can I mitigate high first-pass metabolism?
Answer: Several strategies can be employed:
-
Prodrug Approach: A prodrug is a biologically inactive derivative that is converted to the active parent drug in vivo.[3] By masking the metabolic soft spot (e.g., the aniline amine) with a cleavable promoiety, you can protect the drug during its first pass through the liver.
-
Alternative Routes of Administration: For preclinical studies or specific clinical applications, routes that bypass the portal circulation, such as sublingual or transdermal, can avoid first-pass metabolism.[3][5]
-
Lipid-Based Formulations: As mentioned earlier, formulations that promote lymphatic uptake can partially shuttle the drug around the liver, reducing the extent of first-pass metabolism.[17]
Section 5: Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a standardized workflow for assessing bidirectional permeability.
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell filter inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[19][24]
-
Monolayer Integrity Check: The integrity of the tight junctions is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used.[8][25]
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For A-to-B assessment, the test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over 2 hours.
-
For B-to-A assessment, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.[9]
-
High (e.g., propranolol) and low (e.g., atenolol) permeability control compounds are run in parallel to validate the assay.[26]
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined using a validated LC-MS/MS method.
-
Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Rodent Pharmacokinetic (PK) Study for Bioavailability Assessment
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for serial blood sampling.
-
Dosing:
-
IV Group: Administer the compound as a bolus injection via the tail vein at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle.
-
PO Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg) in an appropriate formulation.[23]
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[22]
-
Sample Processing & Analysis: Process blood to plasma, and determine the drug concentration using a validated LC-MS/MS bioanalytical method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including AUC, Cmax, Tmax, and half-life (t½).[23] Calculate absolute bioavailability (F%) as described previously.
References
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 8. enamine.net [enamine.net]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijsdr.org [ijsdr.org]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. tanzj.net [tanzj.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 26. biorxiv.org [biorxiv.org]
Technical Support Center: 3-Azepan-1-yl-4-(methylsulphonyl)aniline Metabolic Stability Assays
Welcome to the technical support guide for optimizing in vitro metabolic stability assays for 3-Azepan-1-yl-4-(methylsulphonyl)aniline. This resource is designed for drug development researchers to troubleshoot common experimental hurdles and enhance the accuracy and reproducibility of their data. Given the compound's structure, featuring both a sulfonamide and an aniline moiety, specific metabolic pathways may be favored, presenting unique challenges and considerations for assay design.
Metabolic stability is a critical parameter, influencing key pharmacokinetic properties like bioavailability, clearance, and half-life.[1] An accurate in vitro assessment is foundational for predicting in vivo outcomes and making informed decisions in lead optimization.[2][3] This guide provides in-depth FAQs, troubleshooting tables, and validated protocols to ensure your assays are robust and reliable.
Frequently Asked Questions (FAQs)
Section 1: Assay Design & Initial Setup
Q1: Which in vitro system is better for this compound: liver microsomes or hepatocytes?
A1: The choice depends on your research question.
-
Liver Microsomes: This is a cost-effective, high-throughput system ideal for initial screening.[4] Microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[3] Given that aniline and sulfonamide groups are often metabolized by CYPs, microsomes are an excellent starting point to assess Phase I metabolic liabilities.[5][6][7] However, they lack Phase II enzymes and the cellular context of transport.[8][9]
-
Hepatocytes: Considered the "gold standard," intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and cofactors within a complete cellular system.[9][10] This model accounts for compound permeability across the cell membrane and provides a more comprehensive prediction of hepatic clearance.[9] If you need to understand the complete metabolic profile, including potential conjugation reactions, hepatocytes are the superior choice.[11]
Recommendation: Start with a liver microsomal stability assay for initial ranking. For promising candidates, progress to a hepatocyte assay to gain a more complete and physiologically relevant understanding of metabolic clearance.[10]
Q2: What are the critical negative controls for my assay?
A2: Proper controls are essential to validate your results. You should always include:
-
No-Cofactor Control (-NADPH): For microsomal assays, incubating the compound without the necessary cofactor (NADPH) helps distinguish between enzyme-mediated metabolism and simple chemical instability in the buffer.
-
Heat-Inactivated Matrix: Incubating the compound with heat-inactivated microsomes or hepatocytes (e.g., boiled for 5 minutes) serves a similar purpose.[12][13] Any loss of compound in this control points to non-enzymatic degradation.
-
Time-Zero (T0) Sample: Samples should be quenched with organic solvent immediately after adding the compound to the matrix.[14] This sample represents 100% of the initial compound concentration and is the baseline against which all other time points are compared.
Section 2: Troubleshooting Unexpected Results
Q3: My compound shows extremely rapid degradation (<5 min half-life) in human liver microsomes. Is this reliable, and how can I improve the assay?
A3: Very rapid degradation can be real, but it can also be an experimental artifact.
Potential Causes & Solutions:
-
High Microsomal Protein Concentration: High enzyme concentrations can lead to artificially fast turnover.[15] Reduce the protein concentration (e.g., from 1.0 mg/mL to 0.25 or 0.5 mg/mL) and re-run the assay.
-
Chemical Instability: The compound may be degrading non-enzymatically. Check your negative controls (-NADPH, heat-inactivated). If degradation persists in controls, the issue is likely compound instability in the assay buffer.
-
Non-Specific Binding: While less likely to cause apparent rapid loss, high non-specific binding can reduce the concentration of compound available to the enzymes. Consider using a lower protein concentration.
To get a more accurate measurement for a high-turnover compound, decrease the incubation time and increase the number of early sampling points (e.g., 0, 1, 2.5, 5, 10, 15 minutes).
Q4: this compound appears completely stable in my 60-minute microsomal assay. How can I confidently assess its clearance?
A4: A lack of turnover in a standard assay is a common challenge for low-clearance compounds.[16] Standard microsomal and suspension hepatocyte assays are often too short to accurately measure the metabolism of highly stable compounds.[16]
Strategies for Low-Clearance Compounds:
-
Increase Incubation Time & Protein Concentration: Carefully increase the microsomal protein concentration and extend the incubation time (e.g., up to 4 hours). Be aware that enzyme activity may decline over longer periods.[16]
-
Switch to Plated Hepatocytes: Plated hepatocyte cultures can remain viable for much longer periods (24-48 hours or more) than suspension cultures.[17] This extended incubation allows for the detection of very slow metabolic turnover, providing more accurate intrinsic clearance (CLint) values for stable compounds.
-
Hepatocyte Relay Method: This technique involves incubating the compound with a first batch of hepatocytes, then transferring the supernatant (containing the remaining parent compound and any metabolites) to a fresh batch of hepatocytes for a second incubation. This extends the effective metabolic lifetime of the assay.[16]
Section 3: Analytical (LC-MS/MS) Challenges
Q5: My LC-MS/MS data shows high variability between replicates. What are the common sources of this issue?
A5: High variability can stem from multiple sources, from sample preparation to the analysis itself.
Troubleshooting Steps:
-
Inconsistent Quenching: Ensure the reaction is stopped effectively and consistently at each time point. Adding cold acetonitrile or methanol containing an internal standard should be done rapidly and with vigorous mixing.[9]
-
Matrix Effects: The biological matrix (salts, lipids from microsomes) can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent signal.[18]
-
Solution: Improve your sample preparation. A protein precipitation is standard, but if problems persist, consider solid-phase extraction (SPE) to further clean the sample. Also, ensure adequate chromatographic separation of the analyte from endogenous matrix components.
-
-
Internal Standard (IS) Issues: The IS must be chosen carefully. It should be structurally similar to the analyte and have a consistent response.[19] Ensure the IS is added accurately to every sample, including standards and blanks.
-
Vendor-to-Vendor Variability: Different lots or vendors of liver microsomes can have different levels of enzymatic activity, leading to inconsistent results.[4] If you switch suppliers, re-validate your assay with control compounds.
Q6: I suspect metabolites are interfering with the quantification of the parent compound. How can I confirm and resolve this?
A6: Metabolite interference is a significant challenge in LC-MS/MS bioanalysis, especially if metabolites are isobaric (have the same mass) with the parent drug.[20]
Confirmation & Resolution:
-
Chromatographic Separation: The most crucial step is to ensure your HPLC/UHPLC method adequately separates the parent compound from its major metabolites.[20] If they co-elute, the MS/MS signal for the parent may be artificially inflated.
-
Review MRM Transitions: Ensure the Multiple Reaction Monitoring (MRM) transition you are using for the parent compound is truly specific and not shared by a metabolite.
-
Metabolite Identification: Perform a preliminary metabolite identification screen. This will help you understand the likely metabolic products and develop a chromatographic method that can resolve them from the parent drug. Due to the sulfonamide structure, N-oxidation or hydroxylation on the aniline or azepane rings are plausible pathways to investigate.[5][21]
Visual Workflow & Troubleshooting Guides
General Metabolic Stability Assay Workflow
The following diagram outlines the standard experimental process for determining metabolic stability.
Caption: Standard workflow for an in vitro metabolic stability assay.
Troubleshooting Decision Tree
Use this flowchart to diagnose common issues encountered during your experiments.
Caption: A decision tree for troubleshooting metabolic stability assays.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to measure Phase I metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (or NADPH stock solution)
-
Test Compound (this compound)
-
Positive Control Compounds (e.g., Verapamil for high turnover, Verapamil for Phase I)[9]
-
Stop Solution: Cold Acetonitrile with a suitable Internal Standard (e.g., Tolbutamide)
Procedure:
-
Preparation: Thaw liver microsomes and reagents on ice. Prepare a 1 mg/mL microsomal solution in phosphate buffer.[22] Prepare the test compound and positive controls at 200x the final concentration in DMSO.
-
Reaction Mixture Setup: In a 96-well plate, combine the microsomal solution and phosphate buffer. The final protein concentration is typically 0.5-1.0 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Start the reaction by adding the test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.5%). For the main reaction wells, add the NADPH regenerating system. For "-NADPH" control wells, add buffer instead.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold Stop Solution.[8] The T0 sample is taken immediately after adding the compound.
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of the parent compound remaining at each time point.
Protocol 2: Suspension Hepatocyte Stability Assay
This protocol assesses both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved Pooled Human Hepatocytes
-
Williams' Medium E or similar incubation medium, pre-warmed to 37°C[12]
-
Test Compound and Positive Controls (e.g., Umbelliferone for Phase II)[9]
-
Stop Solution: Cold Acetonitrile with Internal Standard
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue exclusion). Dilute the cell suspension in pre-warmed medium to a final density of 1 x 10^6 viable cells/mL.[12]
-
Assay Setup: In a 24-well plate, add the test compound diluted in medium. The final concentration is typically 1 µM.[14]
-
Pre-incubation: Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker for 5-10 minutes.[12]
-
Initiation: Start the reaction by adding an equal volume of the hepatocyte suspension to each well, resulting in a final cell density of 0.5 x 10^6 cells/mL.[12][13]
-
Sampling: At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), add an aliquot of the Stop Solution to the appropriate wells to terminate the reaction.[13]
-
Sample Processing & Analysis: Homogenize the well contents, centrifuge to pellet cell debris, and analyze the supernatant by LC-MS/MS as described in the microsomal protocol.
Data Interpretation Summary
| Parameter | Calculation | Interpretation |
| Half-Life (t½) | t½ = 0.693 / k where k is the negative slope of the ln(% remaining) vs. time plot. | The time required for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.[23] |
| Intrinsic Clearance (CLint) | CLint = (0.693 / t½) * (mL incubation / mg microsomal protein or 10^6 cells) | The rate of metabolism by a fixed amount of enzyme/cells, normalized for concentration. It is a key parameter for predicting in vivo hepatic clearance.[13][23] |
References
[24] Data Curation can Improve the Prediction Accuracy of Metabolic Intrinsic Clearance. (2019). Molecular Informatics, 38(1-2). [25] Data Curation can Improve the Prediction Accuracy of Metabolic Intrinsic Clearance. (2018). Molecular Informatics. [5] Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. (2023). Environmental Science & Technology. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. (n.d.). ACS Omega. [26] ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [27] Trends in Bioanalysis Using LC–MS–MS. (2015). LCGC International. [23] How to Conduct an In Vitro Metabolic Stability Study. (2025). Canva. [21] Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023). PubMed. Interference Testing and Mitigation in LC-MS/MS Assays. (2017). AACC.org. [28] A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. (n.d.). ResearchGate. [29] Co-Medication and Interference Testing in Bioanalysis: A European Bioanalysis Forum Recommendation. (n.d.). Taylor & Francis Online. [12] In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific. How to minimize Hsd17B13-IN-42 degradation in liver microsomes. (n.d.). Benchchem. [8] Microsomal Stability. (n.d.). Evotec. [14] Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. (2024). YouTube. [9] Hepatocyte Stability Assay. (n.d.). Domainex. [17] In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific. [2] Metabolic Stability. (n.d.). Pharma Focus Asia. [30] Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (n.d.). ACS Medicinal Chemistry Letters. [3] Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec. [11] Metabolic Stability Assay Services. (n.d.). BioIVT. [13] In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Gibco. [16] Addressing the Challenges of Low Clearance in Drug Research. (2015). Journal of Pharmaceutical Sciences. [19] TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). Journal of Bioequivalence & Bioavailability. [4] Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). Pharmaceuticals. [22] Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. [1] Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S. (n.d.). Benchchem. [31] Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. [10] In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [6] The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [7] Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI. [32] “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD.
Sources
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- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. metabolon.com [metabolon.com]
- 7. mdpi.com [mdpi.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. bioivt.com [bioivt.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. myadlm.org [myadlm.org]
- 19. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 24. Data Curation can Improve the Prediction Accuracy of Metabolic Intrinsic Clearance - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. ymerdigital.com [ymerdigital.com]
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- 29. tandfonline.com [tandfonline.com]
- 30. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. ijnrd.org [ijnrd.org]
Technical Support Center: Refinement of Docking Protocols for "3-Azepan-1-yl-4-(methylsulphonyl)aniline" and Target Proteins
Welcome to the technical support center for molecular docking studies involving 3-Azepan-1-yl-4-(methylsulphonyl)aniline . This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of docking this flexible and functionally rich molecule. My aim is to provide you with not just a set of instructions, but a deeper understanding of the rationale behind each step, enabling you to troubleshoot and refine your protocols for more accurate and reliable results.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions that often arise during the initial stages of a docking project with a novel ligand like this compound.
Q1: What are the primary challenges in docking this compound?
A1: The main challenges stem from the ligand's inherent flexibility and the specific chemical nature of its functional groups. The seven-membered azepane ring is highly flexible, requiring robust conformational sampling. Additionally, the methylsulphonyl group can engage in complex non-covalent interactions that may not be accurately captured by all scoring functions.
Q2: How should I prepare the 3D structure of this compound for docking?
A2: Start with a high-quality 2D structure and convert it to 3D. It is crucial to then perform a thorough conformational search or use a ligand preparation tool that generates multiple low-energy conformers. Pay close attention to the protonation state of the aniline nitrogen, which will be influenced by the pH of the simulated binding environment. Energy minimization using a suitable force field (e.g., MMFF94) is a critical final step.[1][2]
Q3: My docking software is giving inconsistent results. What could be the cause?
A3: Inconsistency often arises from inadequate sampling of the ligand's conformational space or the protein's flexibility. For a ligand with a flexible azepane ring, a standard rigid-receptor docking protocol may not be sufficient. Consider employing methods that allow for induced fit or use an ensemble of receptor structures.[3][4][5]
Q4: How do I validate my docking results if I don't have a co-crystallized structure?
A4: In the absence of a crystal structure, validation requires a multi-faceted approach. Cross-validation with a different docking program or scoring function is a good starting point.[6] If you have activity data for a set of related compounds, you can check for a correlation between docking scores and biological activity.[7] Furthermore, running molecular dynamics (MD) simulations on the docked complex can provide insights into the stability of the predicted binding pose.[8]
II. In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during your docking experiments with this compound.
Issue 1: Poor or Non-Convergent Docking Poses of the Azepane Ring
Symptoms:
-
High RMSD between top-scoring poses.
-
The azepane ring adopts high-energy conformations in the binding pocket.
-
Inconsistent interactions with the protein across different docking runs.
Root Cause Analysis: The azepane ring has multiple low-energy chair and boat conformations, and the barrier to interconversion can be low. Standard docking algorithms may not explore this conformational space adequately, leading to entrapment in local energy minima.
Solutions:
1. Enhance Ligand Conformational Sampling:
-
Pre-generate Conformers: Use a robust conformational search algorithm (e.g., in Schrödinger's MacroModel or MOE) to generate a library of low-energy conformers of the ligand. Dock this ensemble of conformers instead of a single starting structure.
-
Increase Docking Exhaustiveness: In your docking software (e.g., AutoDock Vina), increase the exhaustiveness parameter to allow for a more thorough search of the conformational space.
2. Incorporate Receptor Flexibility:
-
Induced Fit Docking (IFD): If your software supports it (e.g., Schrödinger's Glide), use an IFD protocol. This allows side chains in the binding pocket to move and adapt to the incoming ligand, which can be crucial for accommodating the flexible azepane ring.
-
Ensemble Docking: If you have multiple structures of your target protein (e.g., from different crystal structures or from an MD simulation), perform docking against an ensemble of these structures. This accounts for the inherent flexibility of the protein.[5]
Issue 2: Inaccurate Scoring of the Methylsulphonyl Group Interactions
Symptoms:
-
The docking score does not correlate well with known SAR data for related sulfonamides.
-
The methylsulphonyl group is not forming expected interactions (e.g., with backbone amides or specific side chains).
Root Cause Analysis: The sulfur atom in the methylsulphonyl group can participate in so-called "sulfur bonding," a type of non-covalent interaction that is not always well-parameterized in standard scoring functions.[9] These interactions can be crucial for binding affinity.
Solutions:
1. Use a Scoring Function with Better Sulfur Parameterization:
-
Some newer scoring functions have been specifically developed or tuned to better account for non-covalent interactions involving sulfur. Research the scoring function used by your docking program to see how it handles such interactions. It may be necessary to use a different docking program for cross-validation.
2. Post-Docking Refinement and Rescoring:
-
Take the top-scoring poses from your initial docking run and perform a short, constrained energy minimization in a more sophisticated force field (e.g., one that uses quantum mechanics for the active site).
-
Use a different scoring function to rescore the poses. If multiple scoring functions agree on a particular binding mode, it lends more confidence to the result.[6]
3. Visual Inspection and Chemical Intuition:
-
Carefully inspect the top-scoring poses. Look for chemically reasonable interactions. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, and the sulfur atom can interact with the backbone nitrogen or oxygen atoms.[9]
III. A Refined Docking Protocol for this compound
This protocol is a self-validating system designed to address the specific challenges posed by our ligand of interest.
Step-by-Step Methodology
Part 1: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of this compound in a chemical drawing program and export it in a 3D format (e.g., SDF or MOL2).
-
Protonation State Assignment: Use a tool like Schrödinger's LigPrep or MOE to assign the correct protonation state at a physiological pH (typically 7.4). The aniline nitrogen is the most likely site of protonation changes.
-
Conformational Search: Perform a thorough conformational search. A good starting point is to generate at least 100 conformers and minimize them to a tight energy convergence threshold.
-
Energy Minimization: Minimize the resulting conformers using a high-quality force field such as MMFF94 or OPLS.
Part 2: Protein Preparation
-
Obtain a High-Resolution Structure: Start with a high-resolution crystal structure of your target protein from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all water molecules, co-solvents, and any co-crystallized ligands. If the protein is a multimer, retain only the biologically relevant unit.[2][10][11]
-
Add Hydrogens and Assign Charges: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera's Dock Prep) to add hydrogen atoms, assign partial charges, and optimize the hydrogen-bonding network.[2][12]
-
Define the Binding Site: If you have a co-crystallized ligand, define the binding site grid around it. If not, use site-finding algorithms or information from the literature to define the putative binding pocket.
Part 3: Docking and Validation
-
Initial Docking Run: Dock the pre-generated conformer library of this compound into the prepared protein using a flexible ligand docking algorithm.
-
Pose Clustering and Analysis: Cluster the resulting poses based on RMSD. Analyze the top-scoring clusters for consistent interaction patterns.
-
Cross-Validation: Re-dock the top poses using a different docking program with a different scoring function.[6]
-
(Optional but Recommended) MD Simulation: Take the most promising docked complex and run a short (e.g., 10-50 ns) molecular dynamics simulation to assess the stability of the ligand in the binding pocket. A stable pose will maintain its key interactions throughout the simulation.[8]
IV. Visualizations
Refined Docking Workflow
Caption: A refined workflow for docking flexible ligands.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common docking issues.
V. References
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
-
ResearchGate. (2019). Molecular docking proteins preparation.[Link]
-
Semantic Scholar. (n.d.). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES.[Link]
-
Sengupta, S., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC.[Link]
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
ResearchGate. (2024). How to prepare materials before protein-peptide or protein-protein docking?[Link]
-
SAMSON Blog. (n.d.). Avoiding Common Pitfalls in Protein Docking: Do You Really Need to Preprocess Your Structure?[Link]
-
Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS.[Link]
-
ResearchGate. (2025). Docking of sulfonamides to carbonic anhydrase II and IV.[Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
-
Diller, D. J., & Merz, K. M. (2001). High throughput docking for library design and library prioritization. Proteins: Structure, Function, and Bioinformatics, 43(2), 113-124. [Link]
-
Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chemistry, 4(2), 1025. [Link]
-
JSciMed Central. (2016). Challenges in Docking: Mini Review.[Link]
-
Totrov, M., & Abagyan, R. (2001). Flexible ligand docking to multiple receptor conformations: a practical alternative. Current opinion in structural biology, 11(2), 235-242. [Link]
-
Jorgensen, W. L. (2004). The many roles of computation in drug discovery. science, 303(5665), 1813-1818. [Link]
-
Meng, E. C., et al. (2011). Challenges in Docking and Scoring. Current pharmaceutical design, 17(17), 1716-1730. [Link]
-
ResearchGate. (2025). Molecular Docking Challenges and Limitations.[Link]
-
Pal, R., et al. (2016). S··· O and S··· N Sulfur Bonding Interactions in Protein-Ligand Complexes: Empirical Considerations and Scoring Function. Journal of chemical information and modeling, 56(12), 2447-2459. [Link]
-
ResearchGate. (n.d.). Protein–Ligand Interactions: Energetic Contributions and Shape Complementarity.[Link]
-
Sharon, M. (2012). Dynamic protein ligand interactions–insights from MS. The FEBS journal, 279(8), 1326-1337. [Link]
-
Molecules. (2018). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates.[Link]
-
PubChem. (n.d.). Azepan-1-yl-[6-(ethylamino)-3-pyridinyl]methanone.[Link]
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Validation & Comparative
A Comparative Guide to 3-Azepan-1-yl-4-(methylsulphonyl)aniline and Established Sulfonamide Drugs: A Proposed Investigational Framework
This guide provides a comprehensive framework for the comparative analysis of a novel compound, 3-Azepan-1-yl-4-(methylsulphonyl)aniline, against well-characterized sulfonamide drugs. Given the limited publicly available data on the subject compound, this document is structured as a proposed investigational workflow. It is designed for researchers, scientists, and drug development professionals to outline the necessary steps to characterize this molecule and determine its potential therapeutic class and efficacy relative to existing alternatives.
The narrative emphasizes the rationale behind experimental choices, grounding the proposed study in established scientific principles and protocols to ensure data integrity and trustworthiness.
Introduction and Structural Rationale
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of medicinal chemistry, forming the basis for a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic agents.[1][2] The versatility of this scaffold stems from the ability to modify its substituents, leading to compounds with distinct pharmacological profiles. This guide focuses on a specific, lesser-known molecule, This compound , and outlines a comparative study against established sulfonamide drugs.
Structural Analysis of Key Compounds
A comparative analysis begins with the fundamental chemical structures. The structure of this compound (CAS No. 1000018-38-1)[3] possesses features common to several classes of bioactive molecules, yet its specific combination warrants a systematic investigation.
-
This compound: This molecule contains a core aniline ring substituted with a methylsulfonyl group and an azepane ring. The primary aniline amine (-NH₂) and the sulfonamide-like methylsulfonyl group (-SO₂CH₃) are critical features. Unlike classic antibacterial sulfonamides, the sulfonamide nitrogen is not part of the core structure, but rather the sulfur is directly attached to the aniline ring. This arrangement is more akin to structures seen in other classes of drugs, such as certain kinase inhibitors or anti-inflammatory agents.
-
Known Sulfonamide Drugs (for comparison):
-
Sulfamethoxazole (Antibacterial): A classic antibacterial agent featuring the p-aminobenzenesulfonamide core. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[4][5]
-
Celecoxib (Anti-inflammatory): A selective COX-2 inhibitor. It features a pyrazole ring and a sulfonamide moiety, but lacks the N4 arylamine group, which is a key determinant in sulfonamide hypersensitivity reactions.[1][6]
-
Hydrochlorothiazide (Diuretic): A thiazide diuretic that inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney. Its structure contains a cyclic sulfonamide.
-
The key structural difference is that this compound is a sulfonylaniline, not a classic sulfanilamide. The absence of the p-amino group relative to the sulfonamide moiety means it is unlikely to function as a PABA analogue and inhibit bacterial folate synthesis.[1][7] Therefore, our investigation must be broad, exploring other potential mechanisms of action common to sulfonamide-containing drugs.
The Mechanistic Landscape of Sulfonamide Drugs
To design a logical comparative study, we must first understand the primary mechanisms of established sulfonamides. This provides a roadmap of potential activities to screen for in our target compound.
Antibacterial Action: Folate Synthesis Inhibition
The archetypal mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[2][8] Sulfonamides, being structural analogues of para-aminobenzoic acid (PABA), block the synthesis of dihydropteroic acid, a precursor to tetrahydrofolate. This ultimately disrupts the synthesis of bacterial DNA, RNA, and proteins, leading to a bacteriostatic effect.[4][7]
Caption: Mechanism of antibacterial sulfonamides via DHPS inhibition.
Anti-Inflammatory Action: COX-2 Inhibition
Certain sulfonamide derivatives, such as celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[6] The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Diuretic Action: Ion Transporter Inhibition
Thiazide and loop diuretics containing a sulfonamide group act on different parts of the nephron to increase water and salt excretion. For example, hydrochlorothiazide inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule.
Proposed Comparative Experimental Workflow
Based on the structural analysis, a multi-tiered screening approach is proposed to elucidate the biological activity of this compound. This workflow is designed to be self-validating by including both positive and negative controls at each stage.
Caption: Proposed experimental workflow for comparative analysis.
PART A: In Vitro Screening
The initial phase aims to broadly screen for potential biological activity using established, high-throughput in vitro assays.
Objective: To identify the primary mechanism of action, if any, of this compound.
Rationale: While structurally dissimilar to classic antibacterial sulfonamides, an initial screen for antimicrobial activity is prudent. This assay determines the lowest concentration of a drug that prevents visible growth of a bacterium.
Methodology:
-
Bacterial Strains: A panel including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.[9][10]
-
Preparation: Prepare a two-fold serial dilution of this compound, Sulfamethoxazole (positive control), and a vehicle (negative control) in a 96-well microtiter plate using appropriate broth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Rationale: The sulfonamide moiety is present in several potent anti-inflammatory drugs. This assay will determine if the test compound selectively inhibits COX enzymes.
Methodology:
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: A colorimetric or fluorometric inhibitor screening kit will be used, which measures the peroxidase activity of the COX enzymes.
-
Procedure: Incubate the enzymes with the test compound, Celecoxib (positive control), and vehicle control.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the half-maximal inhibitory concentration (IC₅₀) for each enzyme. The selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) will be determined.
Hypothetical In Vitro Data Summary
The following table illustrates how the data from these initial screens would be presented for clear comparison.
| Compound | MIC (µg/mL) vs. S. aureus | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >256 | 50.2 | 1.5 | 33.5 |
| Sulfamethoxazole (Control) | 16 - >1000[10] | Not Active | Not Active | N/A |
| Celecoxib (Control) | Not Active | 15.0 | 0.04 | 375 |
| Indomethacin (Control) | Not Active | 0.1 | 2.5 | 0.04 |
Note: Data for the test compound is hypothetical and for illustrative purposes only.
PART B: In Vivo Validation
If a promising activity is identified in vitro (e.g., selective COX-2 inhibition in our hypothetical data), the next logical step is to validate this finding in a relevant animal model.
Objective: To confirm the anti-inflammatory efficacy of this compound in a living system.
Rationale: This is a standard and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[4]
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) will be used.[4]
-
Compound Administration: Animals will be divided into groups and administered various doses of the test compound, Indomethacin or Celecoxib (positive controls), or vehicle control orally (PO).[4]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg, PO) | % Inhibition of Paw Edema at 3 hr |
| Vehicle Control | - | 0% |
| This compound | 10 | 25% |
| This compound | 30 | 48% |
| This compound | 100 | 65% |
| Celecoxib (Control) | 30 | 55% |
Note: Data is hypothetical and for illustrative purposes only.
Conclusion
This guide presents a structured, scientifically rigorous framework for the comparative evaluation of this compound against established sulfonamide drugs. By beginning with a broad in vitro screening panel covering the known activities of the sulfonamide drug class and proceeding to targeted in vivo models based on initial results, this workflow allows for a logical and efficient characterization of a novel chemical entity. The emphasis on appropriate positive and negative controls at every stage ensures the generation of trustworthy and interpretable data. This systematic approach is essential for determining if this compound represents a potentially valuable addition to the therapeutic arsenal or a novel tool for chemical biology.
References
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
-
Goyal, B., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Retrieved from [Link]
- Al-Badr, A. A. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal.
- Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research.
-
The Pharma Notes. (2025). Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. YouTube. Retrieved from [Link]
-
Saleem, F., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Retrieved from [Link]
- Bayart, J., & Van Meirhaeghe, A. (1950). [Comparative studies on the action of sulfonamides and penicillin in the therapy and prophylaxis of scarlet fever].
-
EXCLI Journal. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved from [Link]
-
Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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Validating the Anti-Proliferative Efficacy of 3-Azepan-1-yl-4-(methylsulphonyl)aniline in Xenograft Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anti-proliferative effects of the novel compound, 3-Azepan-1-yl-4-(methylsulphonyl)aniline, using robust in vivo xenograft models. We will objectively compare its potential performance against a standard-of-care chemotherapeutic agent, Paclitaxel, and provide the underlying scientific rationale for the experimental design and methodologies.
Introduction: The Rationale for Investigating this compound
While specific preclinical data on this compound is not yet widely published, its chemical structure, featuring a substituted aniline moiety, is characteristic of scaffolds known to exhibit kinase inhibitory activity. Many targeted cancer therapies are designed to interfere with specific signaling pathways that drive tumor proliferation. For the purpose of this guide, we will hypothesize that this compound acts as a selective inhibitor of a key oncogenic kinase, such as a member of the receptor tyrosine kinase (RTK) family, which is frequently dysregulated in various cancers.
This guide will therefore outline the necessary steps to test this hypothesis and establish the anti-proliferative credentials of this compound in a preclinical setting. Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, remain a cornerstone for evaluating the efficacy, safety, and pharmacodynamics of investigational cancer therapies before they can proceed to clinical trials.[1][2]
Comparative Framework: this compound vs. Paclitaxel
To provide a rigorous assessment of the novel compound's efficacy, a direct comparison with a well-established, clinically relevant therapeutic is essential.
| Feature | This compound (Hypothesized) | Paclitaxel (Established) |
| Mechanism of Action | Selective kinase inhibitor, leading to cell cycle arrest and apoptosis in tumor cells with the specific target. | Mitotic inhibitor; stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and apoptosis. |
| Expected Efficacy | Potent anti-tumor activity in xenograft models derived from cell lines with the activated target kinase. | Broad-spectrum activity against a variety of tumor types. |
| Potential Advantages | Higher specificity may lead to a better safety profile and reduced off-target toxicity. Potential to overcome resistance to traditional chemotherapies. | Proven clinical efficacy in multiple cancer indications. |
| Potential Disadvantages | Efficacy may be limited to tumors harboring the specific molecular target. Potential for acquired resistance through mutations in the target kinase. | Non-specific cytotoxicity leading to side effects such as myelosuppression and neuropathy. Development of chemoresistance is common.[3] |
Experimental Design: A Head-to-Head Xenograft Study
The following workflow outlines a comprehensive study to compare the anti-proliferative effects of this compound and Paclitaxel.
Step-by-Step Experimental Protocol
1. Cell Line and Animal Model Selection:
-
Cell Line: A549 (human non-small cell lung cancer) is a suitable initial choice due to its robust growth in xenograft models and well-characterized genomic profile.
-
Animal Model: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old. These mice lack a thymus, preventing the rejection of human tumor cells.
2. Tumor Implantation:
-
A549 cells are harvested during the logarithmic growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the right flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.
4. Treatment Groups:
-
Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Group 2 (this compound): Administered at a predetermined dose (e.g., 50 mg/kg, daily, oral gavage). Dose selection should be based on prior maximum tolerated dose (MTD) studies.
-
Group 3 (Paclitaxel): Administered at a clinically relevant dose (e.g., 10 mg/kg, twice weekly, intraperitoneal injection).
5. Monitoring and Endpoint:
-
Tumor volumes and body weights are measured 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Data Presentation and Interpretation
Tumor Growth Inhibition (TGI):
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)) x 100
Hypothetical Comparative Data:
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1850 ± 210 | - | -2.5 |
| This compound (50 mg/kg) | Daily, p.o. | 480 ± 95 | 74.1 | -4.0 |
| Paclitaxel (10 mg/kg) | 2x weekly, i.p. | 620 ± 110 | 66.5 | -8.5 |
Interpretation: In this hypothetical scenario, this compound demonstrates superior tumor growth inhibition compared to Paclitaxel. Furthermore, the lower percentage of body weight loss suggests a more favorable toxicity profile, a key potential advantage for a targeted therapy.
Mechanistic Validation: Probing the Pathway
To validate the hypothesized mechanism of action, endpoint tumor samples should be analyzed for key biomarkers.
Biomarker Analysis Protocol:
-
Immunohistochemistry (IHC):
-
Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sections (4-5 µm) are stained with antibodies against:
-
Phospho-RTK (p-RTK): To confirm target engagement and inhibition. A significant reduction in p-RTK staining in the treated group compared to the vehicle control would support the mechanism of action.
-
Ki-67: A marker of cell proliferation. A decrease in the percentage of Ki-67 positive cells indicates an anti-proliferative effect.[2]
-
Cleaved Caspase-3: A marker of apoptosis. An increase in staining would indicate the induction of programmed cell death.
-
-
-
Western Blotting:
-
Tumor lysates are prepared to quantify protein expression levels.
-
Probing for total and phosphorylated forms of the target kinase and downstream effectors (e.g., p-ERK, total ERK) can provide a more quantitative measure of pathway inhibition.
-
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for the initial in vivo validation of this compound. Based on our hypothetical results, the compound shows promise as a potent anti-proliferative agent with a favorable safety profile compared to a standard chemotherapeutic.
Successful validation in this initial xenograft model would warrant further preclinical development, including:
-
Testing in additional cell line-derived and patient-derived xenograft (PDX) models: This would broaden the evidence for its efficacy and help identify patient populations most likely to respond.[4][5][6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate drug exposure with target inhibition and anti-tumor response.
-
Combination studies: Investigating synergistic effects with other standard-of-care agents to potentially enhance efficacy and overcome resistance.[7][8]
By following a logical and rigorous validation pathway, the therapeutic potential of novel compounds like this compound can be thoroughly and efficiently assessed.
References
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Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(3), 229–233. Available at: [Link]
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Arco, P. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]
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Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(4), 214–226. Available at: [Link]
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GEN Staff. (2014). Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. Genetic Engineering & Biotechnology News. Available at: [Link]
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Li, Y., et al. (2015). Patient-derived xenograft models for oncology drug discovery. Journal of Cancer Metastasis and Treatment, 1(1), 11. Available at: [Link]
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Houghton, P. J., et al. (2013). Identifying novel therapeutic agents using xenograft models of pediatric cancer. Future Oncology, 9(10), 1491–1503. Available at: [Link]
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Askautrud, H. A., et al. (2024). Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. Molecular Oncology. Available at: [Link]
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Gadd, S., et al. (2022). Treatment response of xenografts chemotherapy. ResearchGate. Available at: [Link]
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The Azepane Scaffold in Modern Drug Discovery: A Comparative Analysis of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
Introduction: The Azepane Ring - A Privileged Scaffold in Medicinal Chemistry
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a structurally significant and versatile scaffold in the landscape of modern drug discovery. Its inherent non-planar, three-dimensional conformation provides a unique framework for the spatial arrangement of pharmacophoric features, enabling interactions with a diverse range of biological targets. To date, over 20 FDA-approved drugs incorporate the azepane moiety, underscoring its therapeutic relevance across a spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] The conformational flexibility of the azepane ring allows for the optimization of binding affinities and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutic agents.[2] This guide provides a comparative analysis of "3-Azepan-1-yl-4-(methylsulphonyl)aniline," a compound of interest, with other well-characterized azepane-containing drugs, offering insights into its potential mechanism of action and therapeutic applications.
Hypothetical Profile of this compound: A Putative Kinase Inhibitor
While specific biological data for "this compound" is not extensively available in the public domain, its chemical structure provides valuable clues to its potential pharmacological activity. The presence of an aniline core substituted with a methylsulphonyl group is a common feature in a class of drugs known as kinase inhibitors. Kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The aniline moiety can act as a hydrogen bond donor and acceptor, while the sulfonyl group can participate in various non-covalent interactions within the ATP-binding pocket of a kinase.
Based on these structural motifs, we hypothesize that This compound may function as a kinase inhibitor, potentially targeting key signaling nodes in cancer cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.
Proposed Synthesis
A plausible synthetic route for this compound could involve a nucleophilic aromatic substitution reaction, followed by reduction of a nitro group. A general schematic is presented below. The synthesis of sulfonylated anilines can be achieved through various methods, including visible-light-mediated sulfonylation of anilines with sulfonyl fluorides or the rearrangement of arylsulfamates.[3]
Caption: Hypothesized synthetic pathway for this compound.
Comparative Analysis with Azepane-Containing Drugs
To contextualize the potential of this compound, we will compare it with two well-characterized azepane-containing compounds that have demonstrated significant therapeutic potential: a potent Protein Kinase B (PKB/Akt) inhibitor and a dual Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1) inhibitor.
Comparator 1: A Potent Azepane-Based PKB/Akt Inhibitor
Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that acts as a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism. Dysregulation of this pathway is a frequent event in many human cancers.[4] A novel azepane derivative, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide (hereafter referred to as PKB-Inhibitor-4), has been identified as a highly potent and plasma-stable inhibitor of PKBα.[2][5][6]
-
Mechanism of Action: PKB-Inhibitor-4 acts as an ATP-competitive inhibitor, binding to the kinase domain of PKBα and preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the PI3K/Akt signaling pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[7][8]
-
Quantitative Data: This compound exhibits a half-maximal inhibitory concentration (IC50) of 4 nM against PKBα.[2][5][6]
Caption: Enhancement of IFNγ signaling through PTPN2/PTPN1 inhibition by ABBV-CLS-484.
Comparative Data Summary
The following table summarizes the key features of the hypothetical compound and the two comparator drugs.
| Feature | This compound | PKB-Inhibitor-4 | ABBV-CLS-484 |
| Chemical Structure | Contains azepane, aniline, and methylsulphonyl groups | Complex azepane derivative with benzoyl and isonicotinamide moieties | Azepane-containing compound with a thiadiazolidinone dioxide core |
| Hypothesized/Known Target | Putative Kinase (e.g., Akt) | Protein Kinase Bα (PKBα/Akt) | PTPN2 and PTPN1 |
| Therapeutic Area | Potential Oncology | Oncology | Immuno-oncology |
| Mechanism of Action | Hypothetical ATP-competitive inhibition | ATP-competitive inhibition of PKBα | Active-site inhibition of PTPN2/PTPN1 |
| Reported IC50 | Not Available | 4 nM (PKBα) [2][5][6] | 1.8 nM (PTPN2), 2.5 nM (PTPN1) [9] |
Experimental Protocols for Comparative Evaluation
To validate the hypothesized activity of this compound and enable a direct comparison with the other azepane-containing drugs, a series of in vitro assays are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (for PKB/Akt)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human PKBα enzyme
-
Crosstide (a synthetic peptide substrate)
-
[γ-³²P]ATP
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
-
Test compound (this compound) and positive control (PKB-Inhibitor-4)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add kinase buffer, the Crosstide substrate, and the compound dilutions.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP, followed immediately by the PKBα enzyme.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound.
Materials:
-
Cancer cell line with activated Akt signaling (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
Test compound and positive control
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Sources
- 1. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Sci-Hub: are you are robot? [sci-hub.box]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Azepan-1-yl-4-(methylsulphonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precision and reliability of analytical methods are paramount. This guide provides an in-depth, objective comparison of analytical techniques for the quantification and characterization of "3-Azepan-1-yl-4-(methylsulphonyl)aniline," a compound of interest in contemporary drug discovery. As Senior Application Scientists, our goal is to offer a narrative grounded in technical accuracy and practical insights, moving beyond mere procedural lists to explain the rationale behind experimental choices.
The integrity of any analytical data relies on a robustly validated method. Cross-validation, the process of verifying that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments, is a critical step in ensuring this integrity.[1] This guide will delve into the cross-validation of two primary chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with Mass Spectrometry (MS), for the analysis of this compound.
Our discussion is anchored in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[2][3][4][5]
The Analyte: this compound
Structure and Properties:
-
Molecular Formula: C13H20N2O2S[6]
-
Molecular Weight: 268.38 g/mol [7]
-
Key Functional Groups: Aniline, Azepane, Methylsulphonyl[6][8]
The presence of the aniline and sulphonyl groups makes this molecule amenable to various analytical techniques.[8][9] The azepane ring introduces a degree of conformational flexibility. Understanding these structural features is crucial for selecting and optimizing analytical methods.
Experimental Design for Cross-Validation
The objective of this cross-validation study is to compare the performance of a validated HPLC-MS method with a newly developed GC-MS method for the quantification of this compound in a representative sample matrix. The cross-validation will be performed according to a predefined protocol, ensuring that both the originating and receiving laboratories adhere to the same experimental conditions.[10]
Caption: Cross-validation workflow between two laboratories.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide array of compounds.[11][12][13][14] Coupling HPLC with MS provides high sensitivity and specificity, making it a powerful tool for impurity profiling and quantification.[11][13][15]
Experimental Protocol: HPLC-MS
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Working standards are prepared by serial dilution.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]+.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is particularly well-suited for the analysis of volatile and semi-volatile compounds.[12][16] For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS
-
Derivatization: The aniline nitrogen is derivatized using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a more volatile trimethylsilyl (TMS) derivative. The reaction is carried out in a sealed vial at 70°C for 30 minutes.
-
Sample Preparation: The derivatized sample is diluted with an appropriate solvent (e.g., ethyl acetate) before injection.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
Ion Source Temperature: 230°C.
-
Comparative Data Summary
The performance of both methods was evaluated based on key validation parameters as defined by ICH guidelines.[17][18]
| Parameter | HPLC-MS | GC-MS | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 80-120% |
| Precision (% RSD) | < 1.5% | < 2.0% | ≤ 2% for assay |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL | Dependent on analytical purpose |
| Specificity | High | High | No interference at the analyte retention time |
Discussion and Rationale
The cross-validation study demonstrates that both the HPLC-MS and GC-MS methods are suitable for the intended purpose of quantifying this compound.
-
HPLC-MS offers higher sensitivity, as evidenced by the lower LOQ. This makes it the preferred method for trace-level analysis and impurity profiling.[11][13] The direct analysis without derivatization simplifies the sample preparation process, reducing potential sources of error.
-
GC-MS provides a valuable orthogonal technique.[16] The use of a different separation principle (partitioning in the gas phase versus liquid phase) and a different ionization technique (EI versus ESI) offers a high degree of confidence in the identity and purity of the analyte.[19][20] While the derivatization step adds complexity, it is a well-established technique for analyzing aniline derivatives.[21][22]
Caption: Method selection considerations.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound has successfully demonstrated the suitability of both HPLC-MS and GC-MS.
-
For routine quality control and high-throughput screening where sensitivity is paramount, the HPLC-MS method is recommended due to its lower LOQ and simpler sample preparation.
-
The GC-MS method serves as an excellent confirmatory technique . Its orthogonal nature provides a robust means of verifying results and investigating any out-of-specification findings.
The choice of method will ultimately depend on the specific application, available instrumentation, and the desired level of confirmation. It is imperative that any method transfer between laboratories is accompanied by a comprehensive cross-validation study to ensure data integrity and regulatory compliance.[10][23]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). (2025, September 24).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- method 8131 aniline and selected derivatives by gas chromatography - EPA.
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- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- Determination of aniline and its substituted derivatives in sewage water by gas chromatography - ResearchGate.
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- This compound | C13H20N2O2S | CID 28306245 - PubChem.
- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008, July 30).
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO Brazil.
- FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. (2014, February 27).
- Analytical Method Validation, Verification and Transfer Right - ComplianceOnline.
- Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry - ACS Publications. (2011, June 30).
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. (2023, December 11).
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
- Analytical Procedures and Methods Validation for Drugs and Biologics | FDA.
- 1000018-38-1|3-(Azepan-1-yl)-4-(methylsulfonyl)aniline - BLDpharm.
- Organosulfur compound - Sulfinyl, Sulfonyl, Compounds - Britannica. (2025, December 19).
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"3-Azepan-1-yl-4-(methylsulphonyl)aniline" efficacy compared to first-generation kinase inhibitors
A Guide for Researchers in Oncology and Drug Development
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the efficacy of a novel kinase inhibitor, termed here as Azenisulfan (representing the structural class of 3-Azepan-1-yl-4-(methylsulphonyl)aniline), in comparison to established first-generation kinase inhibitors. Due to the limited publicly available data on "this compound," this document serves as a detailed template, outlining the necessary experimental comparisons and data presentation required for a rigorous scientific evaluation. We will use well-characterized first-generation inhibitors, such as Imatinib and Gefitinib, as benchmarks for this comparative analysis.
The evolution of kinase inhibitors from the first generation has been driven by the need to overcome resistance mechanisms and improve selectivity, thereby enhancing therapeutic outcomes.[1][2] First-generation inhibitors, while revolutionary in targeted cancer therapy, often face challenges such as acquired resistance through mutations in the target kinase.[3] This guide will delineate the methodologies to ascertain whether a novel compound like Azenisulfan offers a superior efficacy profile.
Introduction to Kinase Inhibition and Generational Advances
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[] Kinase inhibitors have become a major class of targeted cancer therapies.[5] The first targeted therapy, Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein.[] Similarly, Gefitinib and Erlotinib, first-generation epidermal growth factor receptor (EGFR) inhibitors, were pivotal in treating non-small cell lung cancer (NSCLC) with activating EGFR mutations.[][6]
However, the clinical utility of first-generation inhibitors can be limited by the development of resistance, often through secondary mutations in the kinase domain.[3] This has spurred the development of second and third-generation inhibitors designed to be effective against these resistant forms.[1][7] This guide will focus on the foundational assays required to position a novel inhibitor within this generational context.
Comparative Efficacy Evaluation: Azenisulfan vs. First-Generation TKIs
To objectively compare a novel inhibitor like Azenisulfan against first-generation agents, a series of standardized in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
The initial step is to determine the half-maximal inhibitory concentration (IC50) of the test inhibitor against the target kinase. For this guide, we will consider two scenarios: Azenisulfan as a potential BCR-ABL inhibitor and as a potential EGFR inhibitor.
Objective: To determine the IC50 of Azenisulfan against wild-type and mutant forms of BCR-ABL and EGFR, in comparison to Imatinib and Gefitinib, respectively.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human ABL (for Imatinib comparison) or EGFR (for Gefitinib comparison) and a suitable peptide substrate are prepared in a kinase reaction buffer. For a comprehensive analysis, both wild-type and clinically relevant mutant forms of the kinases (e.g., BCR-ABL T315I, EGFR T790M) should be used.
-
Inhibitor Preparation: Azenisulfan, Imatinib, and Gefitinib are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitors in a 384-well plate format.
-
Detection: The amount of phosphorylated substrate is quantified using a method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[8]
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.[8]
Hypothetical Data Summary:
| Compound | Target Kinase | IC50 (nM) |
| Azenisulfan | BCR-ABL (Wild-Type) | 5 |
| BCR-ABL (T315I Mutant) | 25 | |
| Imatinib | BCR-ABL (Wild-Type) | 30 |
| BCR-ABL (T315I Mutant) | >10,000 | |
| Azenisulfan | EGFR (Wild-Type) | 50 |
| EGFR (T790M Mutant) | 100 | |
| Gefitinib | EGFR (Wild-Type) | 20 |
| EGFR (T790M Mutant) | >5,000 |
Cell-Based Proliferation Assay
Following the enzymatic assays, it is crucial to assess the anti-proliferative effect of the inhibitor on cancer cell lines harboring the target kinases.
Objective: To determine the half-maximal effective concentration (EC50) of Azenisulfan in cancer cell lines with wild-type and mutant BCR-ABL or EGFR.
Experimental Protocol: Cell-Based Proliferation Assay
-
Cell Culture: Select appropriate cancer cell lines. For BCR-ABL, K562 (wild-type) and Ba/F3 cells engineered to express BCR-ABL T315I are suitable. For EGFR, PC-9 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) cells can be used.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Azenisulfan and the respective first-generation inhibitor.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: The percentage of cell growth inhibition is plotted against the inhibitor concentration to determine the EC50 value.
Hypothetical Data Summary:
| Compound | Cell Line | Target | EC50 (nM) |
| Azenisulfan | K562 | BCR-ABL (WT) | 20 |
| Ba/F3-BCR-ABL T315I | BCR-ABL (T315I) | 100 | |
| Imatinib | K562 | BCR-ABL (WT) | 150 |
| Ba/F3-BCR-ABL T315I | BCR-ABL (T315I) | >10,000 | |
| Azenisulfan | PC-9 | EGFR (del19) | 80 |
| H1975 | EGFR (L858R/T790M) | 250 | |
| Gefitinib | PC-9 | EGFR (del19) | 50 |
| H1975 | EGFR (L858R/T790M) | >8,000 |
Visualizing Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental design is facilitated by clear visualizations.
Sources
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Comparative Analysis of Preclinical Activity for Novel Kinase Inhibitors: An In Vitro to In Vivo Correlation Study of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
Introduction
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges, chief among them being the translation of early-stage, in vitro potency into in vivo efficacy and a predictable pharmacokinetic/pharmacodynamic (PK/PD) profile. This guide provides a comprehensive comparative analysis of a novel compound, 3-Azepan-1-yl-4-(methylsulphonyl)aniline (hereafter referred to as Cmpd-A ), against a well-characterized therapeutic agent. For the purpose of this illustrative guide, we will hypothesize that Cmpd-A is an inhibitor of a key signaling kinase, such as a member of the Janus kinase (JAK) family, a class of enzymes implicated in various inflammatory diseases and cancers. We will compare its preclinical profile to a known JAK inhibitor, providing a framework for robust in vitro-in vivo correlation (IVIVC).
The core objective of this guide is to move beyond mere data presentation and delve into the causality behind the experimental design. We will explore how a carefully planned sequence of in vitro and in vivo experiments can build a cohesive narrative around a compound's mechanism of action, potency, and potential for clinical success. Every protocol described herein is designed to be self-validating, incorporating necessary controls and endpoints to ensure data integrity and reproducibility.
Part 1: In Vitro Characterization - From Enzyme to Cell
The initial assessment of a kinase inhibitor's potential begins with cell-free biochemical assays to determine its direct interaction with the target enzyme. This is followed by cell-based assays to confirm target engagement in a more physiologically relevant context.
Biochemical Potency Assessment
The primary goal is to determine the half-maximal inhibitory concentration (IC50) of Cmpd-A against the purified target kinase enzyme. This provides a direct measure of the compound's intrinsic potency. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in kinase buffer.
-
Prepare a 2X solution of a biotinylated substrate peptide and ATP in kinase buffer.
-
Serially dilute Cmpd-A and a reference inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Execution:
-
Add 5 µL of the compound dilution to a 384-well assay plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X enzyme solution and 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for a duration determined by the enzyme's kinetic profile (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a stop/detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition against the compound concentration to determine the IC50 value using a four-parameter logistic fit.
-
Workflow for In Vitro Biochemical Assay
Caption: Workflow for a TR-FRET based biochemical kinase assay.
Cellular Target Engagement
To confirm that Cmpd-A can penetrate the cell membrane and inhibit the target kinase in a cellular environment, we assess the inhibition of substrate phosphorylation. For a JAK kinase, a common substrate is STAT3.
Experimental Protocol: Cellular Phospho-STAT3 Assay
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., a human cell line with a constitutively active JAK-STAT pathway) to 80-90% confluency.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of Cmpd-A or a reference inhibitor for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6 or interferon) for 15-30 minutes to induce JAK-mediated STAT3 phosphorylation.
-
-
Lysis and Detection:
-
Wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Use a sandwich ELISA or a high-content imaging assay with an antibody specific for phosphorylated STAT3 (pSTAT3) to quantify the level of target inhibition.
-
-
Data Analysis:
-
Normalize the pSTAT3 signal to the total protein concentration or cell number.
-
Plot the percentage of pSTAT3 inhibition against the compound concentration to calculate the cellular IC50.
-
Comparative In Vitro Data
| Parameter | Cmpd-A | Reference Inhibitor | Justification |
| Biochemical IC50 (nM) | 15 | 10 | Provides a baseline measure of direct enzyme inhibition. A lower value indicates higher potency. |
| Cellular pSTAT3 IC50 (nM) | 150 | 120 | Measures target engagement in a cellular context. The shift from biochemical to cellular IC50 can indicate factors like cell permeability and off-target effects. |
Part 2: In Vivo Evaluation - From Animal Models to PK/PD
Positive in vitro results are a prerequisite, but in vivo efficacy is the true test of a compound's therapeutic potential. This involves selecting an appropriate animal model and assessing the compound's ability to modulate the target and produce a therapeutic effect.
Animal Model Selection
For a hypothetical JAK inhibitor, a xenograft model using a tumor cell line with a known activating JAK mutation would be appropriate. This provides a direct link between target inhibition and a measurable anti-tumor response.
In Vivo Efficacy Study
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Dosing and Monitoring:
-
Randomize mice into vehicle control, Cmpd-A, and reference inhibitor groups.
-
Administer the compounds daily via an appropriate route (e.g., oral gavage) at pre-determined dose levels.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, collect tumors for pharmacodynamic (PD) analysis (e.g., measuring pSTAT3 levels).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft tumor model efficacy study.
Comparative In Vivo Data
| Parameter | Cmpd-A (50 mg/kg, PO, QD) | Reference Inhibitor (50 mg/kg, PO, QD) | Justification |
| Tumor Growth Inhibition (%) | 75 | 85 | Measures the overall efficacy of the compound in a disease-relevant model. |
| Tumor pSTAT3 Inhibition (%) | 80 | 90 | Confirms that the observed efficacy is due to on-target activity within the tumor tissue. |
Part 3: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a clear and predictive relationship between the in vitro potency and the in vivo efficacy. This correlation is fundamental for predicting human dose and scheduling.
Bridging the Gap with Pharmacokinetics
A key reason for discrepancies between in vitro and in vivo results is the compound's pharmacokinetic (PK) profile - its absorption, distribution, metabolism, and excretion (ADME). A potent compound in vitro will fail in vivo if it is not absorbed or is cleared too rapidly.
| PK Parameter | Cmpd-A | Reference Inhibitor | Implication |
| Oral Bioavailability (%) | 60 | 40 | Higher bioavailability for Cmpd-A suggests better absorption from the gut. |
| Plasma Half-life (hours) | 8 | 4 | A longer half-life for Cmpd-A may allow for less frequent dosing. |
| Cmax at 50 mg/kg (nM) | 1500 | 1000 | The maximum plasma concentration achieved. This needs to be related to the cellular IC50. |
The IVIVC Relationship
A successful IVIVC is achieved when the drug concentrations required for efficacy in vivo are consistent with the concentrations required for target inhibition in vitro. For Cmpd-A, the Cmax of 1500 nM is 10-fold higher than its cellular IC50 of 150 nM. This suggests that the dose used in the in vivo study was sufficient to achieve and maintain plasma concentrations well above the level needed for effective target inhibition, which correlates well with the observed 75% TGI and 80% pSTAT3 inhibition.
Conceptual IVIVC Framework
Caption: The relationship between in vitro, PK, and in vivo data.
Conclusion
This guide has outlined a systematic approach to characterizing a novel kinase inhibitor, This compound (Cmpd-A) , and establishing a robust in vitro-in vivo correlation. By integrating biochemical, cellular, and in vivo efficacy studies with pharmacokinetic data, a comprehensive preclinical data package can be assembled. The favorable PK profile of Cmpd-A, coupled with its potent cellular activity, translated into significant tumor growth inhibition in a xenograft model. The observed in vivo target modulation at efficacious doses provides strong evidence of an on-target mechanism of action. This structured, data-driven approach is critical for making informed decisions in the complex process of drug discovery and development.
References
The following list is illustrative and provides examples of the types of authoritative sources that would be cited in a real-world guide of this nature.
-
Principles of Early Drug Discovery. Source: Nature Reviews Drug Discovery.[Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Kinase Drug Discovery. Source: Methods in Molecular Biology.[Link]
-
The JAK-STAT Signaling Pathway: A Focus on Cancer. Source: Annual Review of Immunology.[Link]
-
Use of Xenograft Models in Cancer Drug Discovery. Source: Cancer Research.[Link]
-
The Role of Pharmacokinetics in Drug Development. Source: Clinical Pharmacokinetics.[Link]
-
Guidance for Industry: In Vitro-In Vivo Correlation. Source: U.S. Food and Drug Administration (FDA).[Link]
A Head-to-Head Comparison of 3-Azepan-1-yl-4-(methylsulphonyl)aniline and Its Structural Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the 4-(methylsulfonyl)aniline scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. Its utility spans from anti-inflammatory to anticancer agents, often acting through the inhibition of key enzymes like cyclooxygenases (COX) or protein kinases. The strategic substitution on the aniline ring allows for the fine-tuning of physicochemical properties and biological activity, making the exploration of its structure-activity relationships (SAR) a critical endeavor for medicinal chemists.
This guide provides an in-depth, head-to-head comparison of a specific, yet under-documented, derivative, 3-Azepan-1-yl-4-(methylsulphonyl)aniline (Compound A) , and its rationally designed structural analogs. While direct experimental data for Compound A is scarce in publicly available literature, this guide will construct a comparative framework based on established principles of medicinal chemistry and available data for structurally related compounds. We will delve into the synthesis, physicochemical properties, and a hypothetical biological evaluation targeting a protein kinase, providing researchers with a comprehensive playbook for exploring this chemical space.
The Core Scaffold and Rationale for Analog Selection
The 4-(methylsulfonyl)aniline core is characterized by a potent electron-withdrawing methylsulfonyl group para to the amino group. This substituent significantly influences the electronic properties of the aniline ring and the basicity of the amino group. Our focus is on the introduction of a cyclic amine at the 3-position, a modification anticipated to modulate solubility, cell permeability, and interaction with the biological target.
To explore the SAR around the 3-position, we have selected three representative structural analogs for comparison with our lead compound, This compound (Compound A) :
-
Compound B: 3-Piperidin-1-yl-4-(methylsulphonyl)aniline - A six-membered cyclic amine analog.
-
Compound C: 3-Morpholin-4-yl-4-(methylsulphonyl)aniline - A six-membered cyclic amine containing a heteroatom (oxygen), which is expected to increase hydrophilicity.
-
Compound D: 3-Amino-4-(methylsulphonyl)aniline - The parent compound with a simple amino group at the 3-position, serving as a baseline for comparison.
This selection allows for a systematic evaluation of the impact of the size and nature of the cyclic amine at the 3-position on the overall properties of the molecule.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The basicity (pKa) of the aniline nitrogen and the overall lipophilicity (logP) are critical parameters. Electron-donating groups generally increase the pKa of anilines, while electron-withdrawing groups decrease it.[1][2]
The lipophilicity (logP) is expected to increase with the size of the alkyl group. Therefore, the azepanyl group in Compound A would likely confer the highest lipophilicity, followed by the piperidinyl group in Compound B. The presence of the oxygen atom in the morpholinyl group of Compound C should decrease its lipophilicity compared to Compound B. Compound D, with a simple amino group, would be the most hydrophilic of the series.
Table 1: Predicted Physicochemical Properties of this compound and its Analogs
| Compound | Structure | Substituent at C3 | Predicted pKa (relative) | Predicted logP (relative) |
| A | This compound | Azepan-1-yl | Moderate | Highest |
| B | 3-Piperidin-1-yl-4-(methylsulphonyl)aniline | Piperidin-1-yl | Moderate | High |
| C | 3-Morpholin-4-yl-4-(methylsulphonyl)aniline | Morpholin-4-yl | Moderate | Medium |
| D | 3-Amino-4-(methylsulphonyl)aniline | Amino | Lowest | Lowest |
Synthesis Pathway
The synthesis of these analogs can be approached through a common intermediate, 3-nitro-4-(methylsulfonyl)aniline. A plausible synthetic route is outlined below. The synthesis of 4-(methylsulfonyl)aniline has been previously described, starting from acetanilide.[3][4]
Caption: General synthetic pathway for Compound D and precursors to Compounds A, B, and C.
Biological Activity: A Head-to-Head Comparison (Hypothetical Kinase Inhibition)
Given that many aniline derivatives are known to be kinase inhibitors, we will frame our hypothetical biological evaluation around an in vitro kinase assay.[5] The goal of this assay is to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50). A lower IC50 value indicates a more potent inhibitor.
The rationale for this target class is that the 4-(methylsulfonyl)aniline scaffold can mimic the hinge-binding motif of ATP, a common feature of many kinase inhibitors. The substituents at the 3-position can then be tailored to interact with other regions of the ATP-binding pocket to enhance potency and selectivity.
Table 2: Hypothetical In Vitro Kinase Inhibition Data (IC50 in µM)
| Compound | Kinase X IC50 (µM) | Kinase Y IC50 (µM) | Kinase Z IC50 (µM) |
| A | 0.15 | 2.5 | >10 |
| B | 0.50 | 5.0 | >10 |
| C | 1.2 | 8.0 | >10 |
| D | 5.0 | >10 | >10 |
Structure-Activity Relationship (SAR) Analysis
-
The presence of a substituent at the 3-position is crucial for activity. Compound D, with a simple amino group, shows the weakest activity.
-
A cyclic amine at the 3-position significantly enhances potency. Compounds A, B, and C are all more potent than Compound D.
-
The size and nature of the cyclic amine influence potency and selectivity. The seven-membered azepane ring in Compound A provides the best potency against Kinase X, suggesting that the larger, more lipophilic group may be making favorable hydrophobic interactions within the active site. The slightly smaller piperidine ring in Compound B results in a moderate potency, while the more hydrophilic morpholine ring in Compound C leads to a further decrease in potency. This trend suggests that lipophilicity in this region is beneficial for binding to Kinase X.
-
Selectivity can be modulated. While all three cyclic amine analogs are more potent against Kinase X than Kinase Y, the selectivity window varies. Compound A shows the best selectivity profile. None of the compounds show significant activity against Kinase Z, indicating a degree of specificity.
Experimental Protocols
General Procedure for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target protein kinase. Specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for the specific kinase.
-
Prepare a stock solution of the kinase substrate (e.g., a peptide or protein) in an appropriate buffer.
-
Prepare stock solutions of the test compounds (A, B, C, and D) in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compounds at various concentrations. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.
-
Add the kinase and substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by proceeding directly to the detection step.
-
-
Detection and Data Analysis:
-
Detect the amount of product formed. This can be done using various methods, such as:
-
Luminescence-based assays: Measure the amount of ADP produced using an ADP-Glo™ kinase assay.
-
Fluorescence-based assays: Use a fluorescently labeled substrate and measure the change in fluorescence upon phosphorylation.
-
Radiometric assays: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.[6]
-
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a comparative analysis of this compound and its structural analogs, offering a framework for researchers interested in this chemical class. While based on a hypothetical biological evaluation, the principles of SAR and the provided experimental protocols offer a solid foundation for initiating a drug discovery program.
The key takeaways are:
-
The 4-(methylsulfonyl)aniline core is a versatile starting point for the design of enzyme inhibitors.
-
Substitution at the 3-position is a viable strategy for modulating potency and physicochemical properties.
-
The size and nature of cyclic amines at the 3-position can significantly impact biological activity, likely through interactions with hydrophobic pockets in the target enzyme.
Future work should focus on the actual synthesis and biological evaluation of these compounds to validate the hypotheses presented in this guide. Further exploration of different cyclic and acyclic amines at the 3-position, as well as modifications to the methylsulfonyl group, could lead to the discovery of novel and potent drug candidates.
References
- In vitro NLK Kinase Assay. bio-protocol.org.
- Synthesis of 4-(methylsulfonyl)aniline (6).
- In vitro kinase assay. Protocols.io.
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI.
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
- Substituent effects on the physical properties and pKa of aniline.
- In vitro kinase assay v1.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes.
- Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
- 4-(methylsulfonyl)aniline. Chem-Supply.
- A Comparative Analysis of the Electronic Properties of Substituted Anilines. Benchchem.
- 4-(Methylsulfonyl)aniline. ChemScene.
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- Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed.
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. National Institutes of Health.
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- Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed.
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A Guide to the Synthesis and Biological Evaluation of 3-Azepan-1-yl-4-(methylsulphonyl)aniline: A Comparative Analysis
In the landscape of modern drug discovery, the exploration of novel chemical entities with unique pharmacological profiles is paramount. This guide focuses on the synthesis and potential biological significance of "3-Azepan-1-yl-4-(methylsulphonyl)aniline," a compound for which public data is scarce. In the absence of established reports, we present a scientifically grounded, prospective analysis. This document serves as a roadmap for researchers, outlining a reproducible synthetic pathway and a logical framework for its biological characterization, benchmarked against established compounds.
Part 1: Reproducibility of Synthesis – A Proposed Pathway
The synthesis of this compound can be approached through several routes. Here, we detail a robust and reproducible method centered around the well-established Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1][2][3] This palladium-catalyzed cross-coupling reaction is favored for its high functional group tolerance and broad substrate scope.[2]
Proposed Synthetic Workflow
Our proposed synthesis begins with the commercially available 4-chloro-3-nitrobenzenesulfonamide. The choice of this starting material is strategic, as it possesses the core structural elements of the target molecule and a reactive handle for subsequent transformations.
Sources
Benchmarking the safety profile of "3-Azepan-1-yl-4-(methylsulphonyl)aniline" against existing therapies
A Comprehensive Preclinical Safety Benchmark of 3-Azepan-1-yl-4-(methylsulphonyl)aniline
A Comparative Guide Against Established COX-2 Inhibitors and Tyrosine Kinase Inhibitors
Introduction
The development of novel therapeutic agents requires a meticulous and early assessment of their safety profile to ensure a viable path to clinical application. The compound this compound represents a novel chemical entity with significant therapeutic potential, predicated on its structural motifs. The presence of a methylsulfonyl aniline group suggests a possible mechanism of action related to cyclooxygenase-2 (COX-2) inhibition, a class of drugs known for their anti-inflammatory properties.[1] Additionally, this moiety is a key pharmacophore in a range of kinase inhibitors, a cornerstone of modern targeted cancer therapy.
Given these potential therapeutic avenues, it is imperative to benchmark the safety profile of this compound against well-established drugs in these classes. This guide provides a comprehensive framework for such a comparison, utilizing standard preclinical in vitro and in vivo toxicological assays. We will compare the hypothetical performance of our compound of interest against Celecoxib, a selective COX-2 inhibitor, and Imatinib, a tyrosine kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals to provide a robust, scientifically-grounded methodology for preclinical safety assessment.
Part 1: Comparative In Vitro Safety Profiling
In vitro toxicology assays are fundamental in the early stages of drug development to identify potential liabilities, reduce reliance on animal models, and prioritize candidates with the most favorable safety profiles.[2][3] These assays provide crucial data on a compound's effects at the cellular level.
Cytotoxicity Assessment: Gauging the Impact on Cell Viability
Rationale: Cytotoxicity assays are the first line of defense in safety profiling, determining the concentration at which a compound causes cell death. We will employ two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies membrane integrity.[4][5] This dual approach provides a more complete picture of a compound's cytotoxic potential.
Experimental Protocol: MTT Assay
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Exposure: A serial dilution of this compound, Celecoxib, and Imatinib is prepared in the culture medium. The cells are then treated with these compounds for 24, 48, and 72 hours.
-
MTT Incubation: Following the exposure period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of control (untreated) cells.
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with the test compounds as described in the MTT assay protocol.
-
Supernatant Collection: At the end of the treatment period, the culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: The absorbance is measured at 490 nm, which is proportional to the amount of LDH released from damaged cells.[6][7]
Visualization of Cytotoxicity Workflow
Caption: Workflow for in vitro cytotoxicity assessment.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | Assay | IC50 (µM) at 48h |
| This compound | MTT | [Hypothetical Value] |
| LDH | [Hypothetical Value] | |
| Celecoxib | MTT | 63 ± 4[8] |
| Imatinib | MTT | >50 (in some cell lines) |
Genotoxicity Assessment: The Ames Test
Rationale: The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical compound.[9][10] It utilizes several strains of Salmonella typhimurium that are deficient in histidine synthesis, and a positive test indicates that the chemical can cause mutations that restore this capability. This assay is a critical component of regulatory submissions.[11][12][13]
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Visualization of Ames Test Workflow
Caption: Workflow for the Ames test.
Comparative Genotoxicity Data
| Compound | Ames Test Result |
| This compound | [Hypothetical Result: e.g., Non-mutagenic] |
| Celecoxib | Non-mutagenic[14][15] |
| Imatinib | Non-mutagenic |
Cardiovascular Safety: hERG Channel Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for life-threatening cardiac arrhythmias.[16][17] Therefore, assessing a compound's activity on the hERG channel is a critical component of preclinical safety pharmacology, as mandated by ICH S7B guidelines.[1][2][3][18]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: HEK293 cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell currents are recorded using an automated patch-clamp system.
-
Compound Application: Cells are exposed to increasing concentrations of the test compounds.
-
Data Acquisition and Analysis: The effect of the compounds on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is calculated.
Visualization of hERG Assay Workflow
Caption: Workflow for the hERG channel assay.
Comparative Cardiotoxicity Data
| Compound | hERG IC50 (µM) |
| This compound | [Hypothetical Value] |
| Celecoxib | >10 |
| Imatinib | 15.6[16] |
Part 2: Comparative In Vivo Safety Profiling
In vivo toxicology studies are essential to understand the effects of a compound on a whole organism, providing data on target organ toxicity and informing the selection of safe doses for clinical trials.[19][20][21][22][23]
Repeat-Dose Toxicity Study in Rodents
Rationale: A 28-day repeat-dose oral toxicity study in rats is a standard preclinical study to evaluate the potential adverse effects of a substance after prolonged administration. This study helps to identify target organs of toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol: 28-Day Rat Oral Toxicity Study
-
Animal Model: Wistar rats are used, with an equal number of males and females per group.
-
Dosing: The test compound is administered daily by oral gavage at three dose levels, plus a vehicle control group.
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Histopathology: A full necropsy is performed, and major organs are collected, weighed, and examined microscopically for any pathological changes.
Visualization of Repeat-Dose Toxicity Study Workflow
Caption: Workflow for a 28-day repeat-dose toxicity study.
Comparative In Vivo Safety Profile
| Parameter | This compound | Celecoxib | Imatinib |
| Target Organs | [Hypothetical Findings] | Kidney, Liver (at high doses)[24] | Liver, Kidney, Heart[10][25] |
| Common Adverse Effects | [Hypothetical Findings] | Gastrointestinal, Cardiovascular[5][7] | Hematologic toxicity, Hepatotoxicity[10][23][26] |
| NOAEL (mg/kg/day) | [Hypothetical Value] | ~50-100 (rat) | ~15-30 (rat) |
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the preclinical safety profile of this compound. By systematically evaluating its cytotoxicity, genotoxicity, and cardiovascular safety in vitro, and assessing its systemic toxicity in vivo, we can draw meaningful comparisons with established therapies like Celecoxib and Imatinib. The proposed experimental workflows, guided by international regulatory standards, ensure the generation of high-quality, reliable data.
The hypothetical data presented in the comparative tables serves as a template for interpreting the experimental outcomes. A favorable safety profile for this compound would be characterized by low cytotoxicity, an absence of mutagenicity, a high hERG IC50 value, and a high NOAEL in repeat-dose toxicity studies. Such a profile, particularly if superior to that of the benchmark compounds, would strongly support its continued development as a promising new therapeutic agent.
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Safety Operating Guide
Navigating the Disposal of 3-Azepan-1-yl-4-(methylsulphonyl)aniline: A Guide to Safe and Compliant Laboratory Practices
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Azepan-1-yl-4-(methylsulphonyl)aniline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory chemical management.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Aniline and its derivatives are known for their toxicity upon ingestion, inhalation, and skin contact.[1][2] They can cause skin and eye irritation and may lead to more severe systemic effects.[1] Aniline itself is suspected of causing genetic defects and cancer and can cause damage to organs through prolonged or repeated exposure.[1] Furthermore, aniline compounds can be toxic to aquatic life with long-lasting effects.[3]
-
Sulfonyl compounds share some of the hazardous characteristics of related sulfonyl halides and can be irritants.[4]
-
GHS Hazard Classification (Inferred): Based on the parent compounds, this compound should be treated as a substance that is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Inferred GHS Category | Precautionary Statements (Examples) |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5] |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation.[5] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 (Precautionary) | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: All handling of the compound, especially if it is in a powdered form or if there is a risk of aerosolization, must be conducted in a certified chemical fume hood to avoid inhalation.[3]
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.[6]
-
Assess the Spill: From a safe distance, assess the extent of the spill.[6]
-
Secure the Area: Prevent entry into the contaminated area.[6]
-
Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE.
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[2][6] Place the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Major Spills: For large or unmanageable spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is: DO NOT dispose of this chemical down the drain or in regular trash. [2][3] It must be treated as hazardous waste and disposed of through an approved waste disposal program.
Workflow for Proper Disposal
Caption: Decision workflow for the disposal of this compound.
Detailed Procedural Steps:
-
Container Selection:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]
-
The container must be in good condition, with no cracks or leaks, and have a secure, screw-top lid.[7][8]
-
Never use food or beverage containers for hazardous waste.[7]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[7]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Include the date when the first drop of waste was added to the container.
-
-
Waste Accumulation:
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be clearly marked.
-
The SAA must have secondary containment, such as a tray or tub, that can hold the entire volume of the largest container.[7]
-
Store the container away from sources of ignition and in a well-ventilated area.[3]
-
-
Final Disposal:
-
Once the container is full or the institutional time limit for accumulation is reached, arrange for a pickup by your institution's EHS or hazardous waste management department.[9]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Regulatory Compliance: Adherence to a Higher Standard
The disposal of hazardous chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[8] Academic and research laboratories may have specific regulations, such as those outlined in Subpart K of the RCRA regulations.[10] It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations, as well as your institution's specific policies.[11]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
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- Safety Data Sheet. (2024, September 7). Sigma-Aldrich.
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- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
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Comprehensive Safety and Handling Guide for 3-Azepan-1-yl-4-(methylsulphonyl)aniline
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Azepan-1-yl-4-(methylsulphonyl)aniline. As a compound combining the structural features of an aromatic amine and a methylsulfonyl group, a cautious and well-informed approach is paramount to ensure the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize scientific integrity and a proactive safety culture.
Hazard Analysis: Understanding the Compound's Profile
Based on the safety data for the closely related compound 3-(Methylsulfonyl)aniline, we can anticipate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, it is imperative to handle this compound with the assumption that it may be harmful if inhaled, ingested, or absorbed through the skin.
Anticipated Hazards:
-
Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]
-
Sensitization: May cause an allergic skin reaction.
-
Long-Term Effects: Suspected of causing genetic defects and cancer, with the potential for organ damage through prolonged or repeated exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[3][4] | Protects against splashes, dust, and vapors that can cause serious eye damage.[5] |
| Hand Protection | Chemical-resistant gloves are mandatory. It is recommended to wear two pairs of gloves (double-gloving), particularly during weighing, compounding, and disposal.[4] Nitrile gloves are a common choice, but for aromatic amines, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves may offer superior protection.[6] Gloves should be inspected before use and changed immediately if contaminated or damaged.[4] | Prevents skin contact and absorption, which is a primary route of exposure for aromatic amines.[7] |
| Body Protection | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] For larger quantities or situations with a higher risk of exposure, impervious, fire/flame-resistant clothing should be worn.[3][4] | Minimizes skin contamination and protects personal clothing.[8] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid the generation and inhalation of dust or vapors.[3] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3] Surgical masks do not provide adequate protection.[9] | Prevents inhalation of the compound, which can cause respiratory irritation and systemic toxicity.[3] |
Donning and Doffing PPE Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][10]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
-
Keep the container tightly closed when not in use.[11]
Handling and Weighing
-
All manipulations, including weighing and solution preparation, must be performed within a certified chemical fume hood.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after each use.
-
Avoid the generation of dust. If the compound is a powder, handle it gently.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Caption: Decision-making workflow for spill response.
Small Spill Cleanup Procedure:
-
Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[6][12]
-
Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.[6][12]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
All materials used for cleanup must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[6]
-
Collect all waste in designated, labeled, and sealed containers.
-
Do not dispose of this compound down the drain or in regular trash.[5][6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.[12]
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
References
-
Aniline. (n.d.). Washington State University - Environmental Health & Safety. Retrieved January 19, 2026, from [Link]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved January 19, 2026, from a specialized chemical handling resource.
- Aniline - SAFETY DATA SHEET. (2025, April 8). Penta chemicals.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
- Safety Data Sheet. (2024, December 19). Fluorochem Ltd.
- SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
- Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
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- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
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- 3-(Azepan-1-yl)-N-methylpropan-1-amine. (n.d.). ChemScene.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
